Ovosiston
Description
Properties
CAS No. |
8065-91-6 |
|---|---|
Molecular Formula |
C44H55ClO6 |
Molecular Weight |
715.4 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H29ClO4.C21H26O2/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h11-12,16-18H,5-10H2,1-4H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t16-,17+,18+,21-,22+,23+;17-,18-,19+,20+,21+/m11/s1 |
InChI Key |
VOGVEUAIIKVAOE-VEECZQFMSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Synonyms |
Aconcen AK 103 C-quens Estirona Femigen Gestranol Ovosiston Sequence-Ovosiston Sequens |
Origin of Product |
United States |
Foundational & Exploratory
Ovosiston's Mechanism of Action on Hormonal Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovosiston, a combination oral contraceptive, exerts its primary effect by modulating the hypothalamic-pituitary-ovarian (HPO) axis. This guide provides a detailed examination of the hormonal pathways affected by this compound, which is comprised of the estrogenic compound mestranol (B1676317) and the progestin chlormadinone (B195047) acetate (B1210297). The synergistic action of these components leads to the prevention of ovulation and other physiological changes that contribute to its contraceptive efficacy. This document outlines the core mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling pathways.
Core Mechanism of Action
The fundamental mechanism of action of this compound, like other combined oral contraceptives, is the suppression of ovulation.[1] This is achieved through negative feedback on the hypothalamus and the pituitary gland, leading to a reduction in the secretion of gonadotropins: follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[2]
-
Mestranol , the estrogenic component, is a prodrug that is demethylated in the liver to its active form, ethinylestradiol. It primarily acts on the pituitary gland to inhibit the release of FSH. This suppression of FSH hinders the development of ovarian follicles, preventing the selection and maturation of a dominant follicle.
-
Chlormadinone acetate (CMA) , the progestogenic component, primarily suppresses the LH surge from the pituitary gland, which is the direct trigger for ovulation.[1] CMA also has a strong anti-gonadotropic effect through negative feedback on gonadotropin secretion.[2]
Beyond ovulation inhibition, this compound has secondary mechanisms that enhance its contraceptive effect:
-
Cervical Mucus Alteration: Chlormadinone acetate increases the viscosity and reduces the quantity of cervical mucus, creating a barrier that is hostile to sperm penetration.[1]
-
Endometrial Changes: The hormonal milieu created by this compound leads to an endometrium that is unreceptive to implantation. Studies have shown that the combination of an estrogen and a progestin like chlormadinone acetate suppresses endometrial thickness.[3][4]
Hormonal Pathways and Signaling
The hormonal regulation of the menstrual cycle is a complex interplay between the hypothalamus, pituitary gland, and ovaries. This compound intervenes in this axis at multiple levels.
Hypothalamic-Pituitary-Ovarian (HPO) Axis Regulation
References
- 1. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of ovarian function by a combined oral contraceptive containing 0.02 mg ethinyl estradiol and 2 mg chlormadinone acetate given in a 24/4-day intake regimen over three cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Oral chlormadinone acetate and injectable progesterone. Progestational action and the rate of its effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ovosiston
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ovosiston, a combination oral contraceptive, exerts its therapeutic effect through the synergistic action of its two active components: the estrogen, mestranol (B1676317), and the progestin, chlormadinone (B195047) acetate (B1210297). This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of these components. It delves into their absorption, distribution, metabolism, and excretion profiles, as well as their mechanisms of action at the molecular, cellular, and systemic levels. Detailed experimental protocols for key studies are provided, and signaling pathways are visually represented to facilitate a deeper understanding of their physiological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of hormonal contraceptives and related compounds.
Introduction
This compound is a combination oral contraceptive that has been utilized for pregnancy prevention and the management of various gynecological disorders.[1][2] Its efficacy and safety profile are directly attributable to the distinct yet complementary pharmacokinetic and pharmacodynamic properties of its active pharmaceutical ingredients: mestranol and chlormadinone acetate. A thorough understanding of how these compounds are processed by the body and how they elicit their physiological effects is paramount for their optimal clinical use and for the development of future hormonal therapies.
Pharmacokinetics
The pharmacokinetic profile of this compound is determined by the individual characteristics of mestranol and chlormadinone acetate.
Mestranol
Mestranol is a synthetic estrogen that functions as a prodrug for ethinylestradiol.[3][4]
Following oral administration, mestranol is readily absorbed from the gastrointestinal tract.
Information on the protein binding of mestranol itself is limited; however, its active metabolite, ethinylestradiol, is highly bound to serum albumin.
Mestranol undergoes rapid demethylation in the liver to its active metabolite, ethinylestradiol, with a conversion efficiency of approximately 70%.[3] This metabolic conversion is crucial for its estrogenic activity.[5][6] Ethinylestradiol is further metabolized in the liver, primarily through hydroxylation and subsequent conjugation with sulfates and glucuronides. The biotransformation of mestranol to ethinylestradiol is primarily mediated by the cytochrome P450 enzyme CYP2C9.[7]
The metabolites of mestranol are excreted in both urine and feces.[1]
Table 1: Pharmacokinetic Parameters of Mestranol
| Parameter | Value | Reference |
| Bioavailability | Prodrug, converted to ethinylestradiol | [3] |
| Protein Binding | High (as ethinylestradiol) | [3] |
| Metabolism | Hepatic demethylation to ethinylestradiol | [3] |
| Elimination Half-Life | Variable | [1] |
| Excretion | Urine and feces | [1] |
Chlormadinone Acetate
Chlormadinone acetate (CMA) is a potent synthetic progestin.[1][8]
CMA is rapidly and almost completely absorbed after oral administration.[9]
CMA is highly bound to plasma proteins, primarily albumin, and not to sex hormone-binding globulin (SHBG).[1][9]
CMA is extensively metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation.[1][10] Its major metabolites include 3α- and 3β-hydroxy-CMA.[1]
The metabolites of CMA are excreted in urine and feces.[1]
Table 2: Pharmacokinetic Parameters of Chlormadinone Acetate
| Parameter | Value | Reference |
| Bioavailability | ~100% | [1] |
| Protein Binding | 96.6–99.4% (to albumin) | [1] |
| Metabolism | Hepatic (reduction, hydroxylation, deacetylation, conjugation) | [1] |
| Elimination Half-Life | 25–89 hours | [1] |
| Excretion | Urine: 33–45%, Feces: 24–41% | [1] |
Pharmacodynamics
The pharmacodynamic effects of this compound are a result of the combined actions of mestranol and chlormadinone acetate on the hypothalamic-pituitary-ovarian axis and other target tissues.
Mestranol
As a prodrug of ethinylestradiol, mestranol's pharmacodynamic effects are those of a potent estrogen receptor agonist.[3][6][11]
Ethinylestradiol, the active metabolite of mestranol, binds to and activates estrogen receptors (ERs), which are located in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary.[3] This interaction leads to the suppression of follicle-stimulating hormone (FSH) secretion from the anterior pituitary.[3] The suppression of FSH inhibits follicular development and ovulation.[12]
Chlormadinone Acetate
Chlormadinone acetate exhibits potent progestogenic and antiandrogenic activity.[1][8][13][14]
CMA acts as a potent agonist of the progesterone (B1679170) receptor.[1][14] This progestogenic activity leads to the suppression of luteinizing hormone (LH) secretion from the pituitary gland, which in turn prevents ovulation.[13][14] CMA also alters the endometrium, making it unreceptive to implantation, and thickens the cervical mucus, creating a barrier to sperm penetration.[8][13][14]
Furthermore, CMA possesses antiandrogenic properties by acting as an antagonist of the androgen receptor and inhibiting the enzyme 5α-reductase.[13][15][16] This dual action reduces the effects of androgens like testosterone (B1683101) and dihydrotestosterone.
Table 3: Receptor Binding Affinity of Chlormadinone Acetate and its Metabolites
| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) | Reference |
| Chlormadinone Acetate | 2.5 | 3.8 | 16 | [17][18] |
| 3α-hydroxy-CMA | 13 | 83 | 69 | [17][18] |
| 3β-hydroxy-CMA | 6.0 | 20 | 21 | [17][18] |
Signaling Pathways
Mestranol (via Ethinylestradiol) Signaling Pathway
Caption: Mestranol Signaling Pathway.
Chlormadinone Acetate Signaling Pathway
Caption: Chlormadinone Acetate Signaling Pathway.
Experimental Protocols
Determination of Mestranol Metabolic Clearance Rate
This protocol is based on the constant infusion technique to determine the metabolic clearance rate (MCR) of mestranol.[19][20][21][22]
-
Subjects: Healthy female volunteers with normal menstrual cycles.
-
Procedure:
-
A priming dose of radiolabeled mestranol (e.g., ³H-mestranol) is administered intravenously.
-
This is immediately followed by a constant intravenous infusion of ³H-mestranol at a known rate for a specified period (e.g., 2-3 hours).
-
Blood samples are collected at regular intervals during the infusion period.
-
Plasma is separated from the blood samples.
-
Radioactivity in the plasma is measured using liquid scintillation counting.
-
The MCR is calculated using the formula: MCR = Infusion Rate / Plasma Concentration at steady state.
-
In Vitro Receptor Binding Assay for Chlormadinone Acetate
This protocol outlines a competitive binding assay to determine the affinity of CMA for the androgen receptor.[23]
-
Cell Line: PC-3 cells stably transfected with the human androgen receptor and a luciferase reporter gene (PALM cells).
-
Reagents:
-
Radiolabeled androgen: [³H] R1881 (a synthetic, non-metabolizable androgen).
-
Unlabeled competitors: Chlormadinone acetate (CMA) and a reference antiandrogen (e.g., cyproterone (B1669671) acetate).
-
-
Procedure:
-
PALM cells are incubated at 37°C.
-
Cells are exposed to a fixed concentration of [³H] R1881 (e.g., 1 nM).
-
Increasing concentrations of unlabeled CMA or the reference antiandrogen are added to the incubation medium.
-
After incubation, the cells are washed to remove unbound ligand.
-
The amount of bound [³H] R1881 is quantified by liquid scintillation counting.
-
The Ki (inhibition constant) for CMA is calculated, representing its binding affinity for the androgen receptor.
-
Clinical Trial Protocol for Assessing Endometrial Effects
This protocol describes a clinical trial to evaluate the effects of a combination oral contraceptive containing chlormadinone acetate on the endometrium.[24][25][26][27][28][29]
-
Study Design: A multi-center, open-label, single-arm study.
-
Participants: Healthy, sexually active women seeking contraception.
-
Intervention: Daily oral administration of a combination pill containing chlormadinone acetate and an estrogen for a specified number of cycles (e.g., 6 cycles).
-
Assessments:
-
Endometrial Biopsy: An endometrial biopsy is performed at baseline (before treatment) and at the end of the treatment period. The histological state of the endometrium (e.g., proliferative, secretory, atrophic) is assessed.[26][27][28]
-
Transvaginal Ultrasound: Endometrial thickness is measured at baseline and at regular intervals during the study.
-
Hormone Levels: Serum levels of estradiol (B170435) and progesterone are measured to confirm ovulation inhibition.
-
Bleeding Patterns: Participants record daily bleeding and spotting in a diary.
-
-
Outcome Measures:
-
Primary: Change in endometrial histology from baseline to the end of treatment.
-
Secondary: Change in endometrial thickness, serum hormone levels, and bleeding patterns.
-
Experimental Workflow for Dissolution Testing
Caption: Experimental Workflow for Dissolution Testing.
Conclusion
The combination of mestranol and chlormadinone acetate in this compound provides a multi-faceted approach to hormonal contraception. Mestranol, through its active metabolite ethinylestradiol, effectively suppresses FSH and follicular development. Chlormadinone acetate complements this by potently inhibiting the LH surge, altering the endometrium and cervical mucus, and providing beneficial antiandrogenic effects. The pharmacokinetic profiles of both components ensure their effective delivery and systemic action. The experimental protocols and signaling pathways detailed in this guide offer a framework for the continued study and development of hormonal therapies, underscoring the importance of a thorough understanding of their fundamental pharmacological principles.
References
- 1. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 2. [Studies on the hormonal activity and progestagenic properties of this compound preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. veeprho.com [veeprho.com]
- 11. Mestranol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 13. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 14. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 15. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scilit.com [scilit.com]
- 20. Metabolic clearance rates and metabolism of mestranol and ethynylestradiol in normal young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The metabolic clearance rate and urinary excretion of oral contraceptive drugs. II. Mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolic clearance rates and interconversions of estrone and 17β-estradiol in normal males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. [Oral chlormadinone acetate and injectable progesterone. Progestational action and the rate of its effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Studypages - Endometrial Biopsy in Progestin Contraceptive Users Study [studypages.com]
- 29. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Ovosiston Components
This whitepaper provides a detailed examination of the chemical properties and synthesis routes for the active pharmaceutical ingredients of Ovosiston: Chlormadinone (B195047) Acetate (B1210297) and Mestranol (B1676317). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
Core Components of this compound
This compound is a combination oral contraceptive containing a progestin, Chlormadinone Acetate, and an estrogen, Mestranol.[1][2][3][4][5]
Chlormadinone Acetate
Chlormadinone acetate (CMA) is a synthetic progestin derived from progesterone (B1679170).[6][7] It acts as a potent progesterone receptor agonist and also exhibits antiandrogenic properties.[7][8]
Chemical Structure:
-
IUPAC Name: [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[8]
Physicochemical Properties:
| Property | Value | References |
| Melting Point | 212-214 °C | [12] |
| Appearance | White to Pale Yellow Solid | [12] |
| Solubility | Practically insoluble in water; Very soluble in chloroform; Soluble in acetonitrile; Slightly soluble in ethanol (B145695) and diethyl ether. | [12] |
Mestranol
Mestranol is a synthetic estrogen that functions as a prodrug for ethinylestradiol.[13][14][15] It is the 3-methyl ether of ethinylestradiol and requires demethylation in the liver to become biologically active.[13][14]
Chemical Structure:
-
IUPAC Name: (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol[4]
-
Molecular Formula: C₂₁H₂₆O₂[4]
-
Molecular Weight: 310.43 g/mol
Physicochemical Properties:
| Property | Value | References |
| Melting Point | 153-155 °C | |
| Appearance | Solid | |
| Optical Activity | [α]15/D +3°, c = 2 in dioxane |
Synthesis of this compound Components
Synthesis of Chlormadinone Acetate
A common method for the synthesis of Chlormadinone Acetate involves the acetylation of a chlormadinone precursor.
Experimental Protocol:
-
Reaction Setup: In a 2000 ml three-necked flask, combine 100 g of the chlormadinone precursor (chloride) with 1000 ml of glacial acetic acid.
-
Addition of Reagents: Under stirring, add 50 g of acetic anhydride (B1165640) and 2 g of p-toluenesulfonic acid to the mixture.
-
Reaction Conditions: Slowly heat the mixture to 40-45°C and maintain this temperature for 8 to 12 hours with continuous stirring.
-
Neutralization and Concentration: After the reaction is complete, add 10 ml of 30% liquid base to neutralize the strong acid. Concentrate the solution under reduced pressure to recover 85-90% of the glacial acetic acid.
-
Crystallization and Isolation: Add 600 ml of tap water to the concentrated mixture and cool to 10-15°C. Stir for 2-3 hours to induce crystallization.
-
Purification: Filter the crude product, wash with water until neutral, and dry the filter cake at a temperature below 70°C. The crude product can be further purified by recrystallization from alcohol with activated charcoal.
Quantitative Data:
| Parameter | Value | Reference |
| Yield of Crude Product | 114.2 g | [9] |
| Purity of Crude Product (HPLC) | 98.8% | [9] |
| Yield of Recrystallized Product | 97.8 g | [9] |
| Purity of Recrystallized Product (HPLC) | 99.5% | [9] |
| Melting Point of Recrystallized Product | 208-212°C | [9] |
An alternative synthesis route involves the dehydration of an intermediate chlorohydrin, which is formed from 6,7α-oxido-4-pregnene-17α-ol-3,20-dione-17-acetate using hydrochloric acid in aqueous dioxane.[16][17]
Synthesis of Mestranol
Mestranol is synthesized from estrone-3-methyl ether through an ethynylation reaction.
Experimental Protocol:
-
Starting Material: Estrone-3-methyl ether is used as the starting material.
-
Ethynylation: The ethynylation is carried out using lithium acetylide-ethylene diamine complex. This reaction typically results in a high yield of Mestranol.
-
Demethylation to Ethinyl Estradiol (B170435) (for reference): While Mestranol is the desired product here, it's noteworthy that it can be demethylated to form ethinyl estradiol using reagents like boron tribromide at 0°C.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Yield of Mestranol from Ethinylation | 95% | [5] |
| Yield of Ethinyl Estradiol from Demethylation | 92% | [5] |
Signaling Pathway and Experimental Workflow
Metabolic Activation of Mestranol
Mestranol is a prodrug that is metabolically converted to the active estrogen, ethinyl estradiol, in the liver. This process is crucial for its therapeutic effect.
General Experimental Workflow for Synthesis and Purification
The following diagram illustrates a generalized workflow for the chemical synthesis and purification of a pharmaceutical compound like Chlormadinone Acetate or Mestranol.
References
- 1. Improved synthesis of mestranol and ethinyl estradiol (EE) related degradation products as authentic references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 7. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chlormadinone acetate synthesis - chemicalbook [chemicalbook.com]
- 10. Chlormadinone acetate [webbook.nist.gov]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. Mestranol - Wikipedia [en.wikipedia.org]
- 14. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. EP1359154A1 - Further syntheses of cyproterone acetate - Google Patents [patents.google.com]
- 17. US20040024230A1 - Synthesis of cyproterone acetate - Google Patents [patents.google.com]
The Historical Development of Ovosiston® in East German Medicine: A Technical Guide
Foreword
This technical guide provides an in-depth overview of the historical development, pharmacological profile, and clinical application of Ovosiston®, the first oral contraceptive developed and widely used in the German Democratic Republic (GDR). This compound®, a product of VEB Jenapharm, represented a significant milestone in the GDR's progressive family planning and social policies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the scientific and medical context of this historically important pharmaceutical.
Introduction: this compound® and the GDR's "Wunschkindpille"
Introduced in 1965, this compound® was the most widely prescribed oral contraceptive in the GDR.[1] Marketed as the "Wunschkindpille" (planned-child pill), its introduction was framed not as a means of preventing births, but as a tool for empowering women to plan their families in alignment with personal and professional goals, a cornerstone of the state's social policy.[2][3] The development and production of this compound® were carried out by VEB Jenapharm, a state-owned pharmaceutical company that was a leader in steroid hormone research and synthesis within the Eastern Bloc.[4]
Chemical Composition and Formulation
This compound® was a combination oral contraceptive. The primary active pharmaceutical ingredients were:
-
Chlormadinone (B195047) Acetate (B1210297) (CMA): A potent synthetic progestin.
-
Mestranol: A synthetic estrogen.
The exact dosage of these components varied over time and in different formulations. One of the common formulations of this compound contained 3 mg of chlormadinone acetate and 100 mcg of mestranol.[5] A sequential formulation, "Sequenz-Ovosiston," was also available.[1]
Mechanism of Action
The contraceptive effect of this compound® is based on the synergistic action of its progestogenic and estrogenic components, which primarily inhibit ovulation.
3.1. Hormonal Regulation of the Menstrual Cycle
The normal menstrual cycle is regulated by the hypothalamic-pituitary-ovarian (HPO) axis. The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH). These gonadotropins, in turn, regulate follicular development, ovulation, and the production of estrogen and progesterone (B1679170) by the ovaries.
3.2. Pharmacodynamics of this compound®
-
Inhibition of Ovulation: The primary mechanism of action is the suppression of gonadotropin secretion from the pituitary gland.
-
Mestranol , the estrogen component, primarily suppresses the release of FSH, which prevents the development of a dominant ovarian follicle.
-
Chlormadinone acetate , the progestin component, suppresses the mid-cycle surge of LH, which is necessary for ovulation to occur.[6]
-
-
Changes in Cervical Mucus: Chlormadinone acetate increases the viscosity of the cervical mucus, making it more difficult for sperm to penetrate and reach the uterine cavity.[7]
-
Endometrial Changes: The hormonal combination in this compound® alters the endometrium, making it less receptive to implantation of a fertilized egg.[8]
Signaling Pathway of this compound® Components
The following diagram illustrates the general signaling pathway for the hormonal components of this compound®.
Preclinical and Clinical Development in the GDR
While detailed protocols of the original preclinical and clinical studies conducted by VEB Jenapharm are not readily accessible in full-text digital archives, information can be pieced together from published clinical reports in East German medical journals of the time, such as Das Deutsche Gesundheitswesen and Zentralblatt für Gynäkologie.
Preclinical Studies
It can be inferred that preclinical testing of this compound® would have followed standard toxicological and pharmacological protocols of the era, likely involving animal models to assess acute and chronic toxicity, as well as hormonal activity and effects on reproductive organs.
Clinical Trials
Clinical trials for this compound® were conducted in the GDR to assess its efficacy, cycle control, and side effect profile. These studies were often carried out in gynecological clinics and marital and sexual counseling centers.[9]
4.2.1. Experimental Protocol (General Reconstruction)
Based on common practices for clinical trials of oral contraceptives during that period, a typical study protocol would have likely included the following elements:
-
Study Population: Healthy, sexually active women of reproductive age seeking contraception.
-
Study Design: Open-label, multicenter observational studies were common.
-
Intervention: Administration of this compound® in its standard dosage.
-
Duration: Studies often followed participants for a specific number of menstrual cycles.
-
Data Collection:
-
Demographic and baseline medical history.
-
Menstrual cycle characteristics (length, regularity, bleeding patterns).
-
Occurrence of side effects, recorded at regular intervals.
-
Pregnancy tests in case of missed periods.
-
-
Endpoints:
-
Contraceptive efficacy, often measured by the Pearl Index.
-
Cycle control (incidence of breakthrough bleeding and spotting).
-
Incidence and severity of adverse events.
-
Experimental Workflow
The following diagram outlines a probable workflow for the clinical evaluation of this compound® in the GDR.
Clinical Data
5.1. Contraceptive Efficacy
Table 1: Contraceptive Efficacy
| Contraceptive Method | Pearl Index (Typical Use) |
| Sequenz-Ovosiston® (GDR Study) | 3.3[10] |
| Modern Combined Oral Contraceptives | < 1 |
5.2. Pharmacokinetics
Detailed pharmacokinetic studies of this compound® from the GDR era are not widely available. However, the general pharmacokinetic properties of its components, chlormadinone acetate and mestranol, are well-established.
Table 2: General Pharmacokinetic Parameters of this compound® Components
| Parameter | Chlormadinone Acetate (CMA) | Mestranol |
| Absorption | Rapidly and almost completely absorbed. | Rapidly absorbed and converted to ethinylestradiol. |
| Protein Binding | Primarily bound to albumin, not SHBG. | Highly bound to albumin. |
| Metabolism | Extensively metabolized in the liver. | Undergoes first-pass metabolism in the liver. |
| Half-life | Approximately 34-38 hours. | Variable, with a terminal half-life of its active metabolite, ethinylestradiol, of around 24 hours. |
| Excretion | Primarily via urine and feces. | Primarily via urine and feces as metabolites. |
Note: This data is based on general pharmacological knowledge of the active ingredients and may not reflect the specific findings of studies conducted in the GDR.
5.3. Side Effects and Adverse Events
Clinical studies and observations in the GDR reported a range of side effects associated with this compound® use, which are consistent with those of other combined oral contraceptives of that era. A study on the effects of this compound® on serum cholinesterase activity in 90 healthy women reported a significant decrease in this enzyme's activity after 3 and 6 treatment cycles, though the values did not fall into a pathological range and were not considered indicative of liver damage.[5] Another study reported on the successful use of this compound® in treating hirsutism in 44 women, with improvement noted in 32 patients.[11]
Table 3: Reported Side Effects of this compound® in GDR Medical Literature
| Side Effect Category | Specific Manifestations |
| Common | Nausea, headache, breast tenderness, weight changes, changes in libido. |
| Menstrual Irregularities | Breakthrough bleeding, spotting, amenorrhea (in some cases). |
| Metabolic/Biochemical | Decrease in serum cholinesterase activity.[5] |
| Endocrine | Improvement in hirsutism.[11] |
| Cardiovascular | As with other oral contraceptives of the time, an increased risk of thromboembolic events was a concern. |
Note: Specific percentages for the incidence of these side effects from GDR clinical trials are not available in the reviewed literature.
Conclusion
This compound® holds a significant place in the history of medicine and social policy in the German Democratic Republic. Developed by VEB Jenapharm, it was a testament to the GDR's capabilities in pharmaceutical research and its commitment to providing women with access to modern contraception. While a complete picture of its development and clinical evaluation is challenging to reconstruct due to the limited availability of full-text historical documents, the existing evidence demonstrates that this compound® was a widely used and studied oral contraceptive. This technical guide has synthesized the available historical and pharmacological information to provide a comprehensive overview for the scientific community. Further archival research into the records of VEB Jenapharm and the GDR's Ministry of Health could potentially unearth more detailed quantitative data and experimental protocols to further enrich our understanding of this important chapter in pharmaceutical history.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. medimops.de [medimops.de]
- 4. Jenapharm – Wikipedia [de.wikipedia.org]
- 5. [Effects of a contraceptive treatment with this compound on the serum-cholinesterase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlormadinon - DocCheck Flexikon [flexikon.doccheck.com]
- 7. Chlormadinonacetat – Wikipedia [de.wikipedia.org]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. [Experiences with this compound in marital and sexual counseling in a district hospital in the period Jan. 1, 1967-Dec. 31, 1968] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. muvs.org [muvs.org]
- 11. [Influencing hirsutism with the contraceptive agent this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Formulation of Ovosiston-Type Oral Contraceptive Tablets: A Technical Guide
Introduction
Inactive Ingredients and Their Functions
The performance, stability, and manufacturability of a tablet are critically dependent on its inactive ingredients, or excipients. Below is a summary of the excipients found in Belara®, a representative chlormadinone (B195047) acetate-containing oral contraceptive, which are functionally analogous to what would be expected in an Ovosiston-type formulation.
Table 1: Quantitative Composition of Inactive Ingredients in a Representative Tablet (Belara®)
| Ingredient | Function | Typical Quantity per Tablet |
| Tablet Core | ||
| Lactose Monohydrate | Diluent/Filler | 69.5 mg |
| Maize Starch | Disintegrant/Binder | Varies |
| Povidone K30 | Binder | Varies |
| Magnesium Stearate | Lubricant | Varies |
| Film Coating | ||
| Hypromellose | Film Former | Varies |
| Lactose Monohydrate | Coating Component | Varies |
| Macrogol 6000 | Plasticizer | Varies |
| Propylene Glycol | Plasticizer/Humectant | Varies |
| Talc | Anti-adherent/Glidant | Varies |
| Titanium Dioxide (E171) | Opacifier/Colorant | Varies |
| Red Iron Oxide (E172) | Colorant | Varies |
Note: "Varies" indicates that the exact quantity is proprietary or depends on the specific formulation requirements.
The selection of these excipients is based on their compatibility with the active ingredients and their ability to ensure consistent drug release and stability.
Experimental Protocols for Formulation Analysis
The quality control of oral contraceptive tablets involves a series of analytical tests to ensure the identity, purity, strength, and quality of the finished product. The following are detailed methodologies for key experiments.
2.1. Assay of Active Pharmaceutical Ingredients (APIs)
A common method for the simultaneous quantification of chlormadinone acetate (B1210297) and the estrogen component (mestranol or ethinylestradiol) is High-Performance Liquid Chromatography (HPLC).[1][2]
-
Instrumentation: A gradient HPLC system equipped with a UV detector.[1]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is often employed.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection Wavelength: The UV detector is set to a wavelength suitable for both compounds, often around 280 nm.[1]
-
Standard Preparation: A stock solution of the reference standards (chlormadinone acetate and mestranol) is prepared in a suitable solvent like methanol (B129727) and then diluted with the mobile phase to create a series of calibration standards.[1]
-
Sample Preparation: A representative number of tablets (e.g., 20) are weighed and finely powdered. A portion of the powder equivalent to the average tablet weight is accurately weighed and dissolved in the solvent, often with the aid of sonication to ensure complete dissolution. The solution is then filtered and diluted as necessary to fall within the concentration range of the calibration curve.[1]
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of each API in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
2.2. Dissolution Testing
Dissolution testing is crucial to predict the in vivo performance of the tablet by measuring the rate at which the active ingredients are released into a solution.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for oral contraceptive tablets.[3]
-
Dissolution Medium: The choice of medium can vary, but for oral contraceptives, distilled water or 0.1 N hydrochloric acid (HCl) has been used.[4]
-
Apparatus Speed: The paddle is typically rotated at a specified speed, for example, 50 or 75 rpm.
-
Temperature: The dissolution medium is maintained at 37 ± 0.5 °C.
-
Procedure: A single tablet is placed in each vessel of the dissolution apparatus. At specified time intervals, samples of the dissolution medium are withdrawn and filtered.
-
Analysis: The amount of dissolved API in each sample is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. The results are expressed as the percentage of the labeled amount of the drug dissolved over time.
Visualization of Methodologies and Pathways
3.1. Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC-based assay of active ingredients in oral contraceptive tablets.
References
An In-depth Technical Guide to Ovosiston's Active Ingredients: Chlormadinone Acetate and Mestranol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pharmacological and biochemical characteristics of chlormadinone (B195047) acetate (B1210297) (CMA) and mestranol (B1676317), the active components of the combined oral contraceptive Ovosiston. This document delves into their mechanisms of action, receptor binding affinities, pharmacokinetic profiles, and the experimental methodologies used to elucidate these properties.
Core Components and Mechanism of Action
This compound is a combination oral contraceptive that leverages the synergistic effects of a progestin, chlormadinone acetate, and an estrogen, mestranol. Their primary contraceptive effect is achieved through the suppression of ovulation by inhibiting the hypothalamic-pituitary-gonadal (HPG) axis.
Chlormadinone Acetate (CMA) is a potent synthetic progestin derived from 17α-hydroxyprogesterone.[1] Its primary mechanism of action involves binding to and activating the progesterone (B1679170) receptor (PR), mimicking the effects of natural progesterone.[1] This activation leads to a negative feedback effect on the hypothalamus and pituitary gland, suppressing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[2] The suppression of the mid-cycle LH surge is the principal mechanism for inhibiting ovulation.[1]
Beyond its progestogenic activity, CMA also exhibits significant antiandrogenic properties.[1] It acts as a competitive antagonist at the androgen receptor (AR), inhibiting the binding of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] Additionally, CMA has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[1]
Mestranol is a synthetic estrogen that functions as a prodrug.[3] It is inactive in its original form and requires metabolic conversion in the liver to its active metabolite, ethinylestradiol.[3] This demethylation process is primarily mediated by the cytochrome P450 enzyme CYP2C9.[1] Ethinylestradiol, a potent estrogen receptor (ER) agonist, is responsible for the estrogenic effects of mestranol.[3]
The estrogenic component in oral contraceptives serves several functions. It stabilizes the endometrium to prevent breakthrough bleeding, enhances the contraceptive efficacy of the progestin by suppressing FSH secretion and follicular development, and potentiates the action of the progestin.[2]
Receptor Binding Affinity
The interaction of chlormadinone acetate and the active metabolite of mestranol with their respective steroid hormone receptors is critical to their pharmacological activity. The binding affinities, typically expressed as the inhibition constant (Ki), quantify the strength of this interaction.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference Compound | Reference Ki [nM] |
| Chlormadinone Acetate | Progesterone Receptor (human) | 2.5 | Promegestone (R5020) | 4.3 |
| Androgen Receptor (human) | 3.8 | Methyltrienolone (R1881) | 2.9 | |
| Glucocorticoid Receptor (human) | 16 | Dexamethasone | 1.2 | |
| Ethinylestradiol | Estrogen Receptor α (human) | See Note 1 | Estradiol (B170435) | - |
| Estrogen Receptor β (human) | See Note 1 | Estradiol | - | |
| Mestranol | Estrogen Receptor (human) | See Note 2 | Ethinylestradiol | - |
Note 1: The binding affinity of ethinylestradiol for estrogen receptors is often expressed as a relative binding affinity (RBA) compared to estradiol. One study reported that ethinylestradiol has 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively.
Note 2: Mestranol has a significantly lower binding affinity for the estrogen receptor compared to its active metabolite, ethinylestradiol. One study found the inhibition of oviductal estrogen binding to be 500 times greater with ethinylestradiol (Ki = 0.75 x 10⁻⁹ M) than with mestranol (Ki = 3.74 x 10⁻⁷ M).
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of chlormadinone acetate and mestranol determine their bioavailability and duration of action.
| Parameter | Chlormadinone Acetate | Mestranol |
| Bioavailability | ~100% | - |
| Protein Binding | 96.6-99.4% (primarily to albumin) | - |
| Metabolism | Extensively metabolized in the liver via reduction, hydroxylation, deacetylation, and conjugation. | Demethylated in the liver to the active metabolite, ethinylestradiol, primarily by CYP2C9.[1] |
| Elimination Half-life | 25-89 hours | - |
| Excretion | 33-45% in urine, 24-41% in feces | - |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the active ingredients of this compound.
Receptor Binding Assays
Objective: To determine the binding affinity of chlormadinone acetate and ethinylestradiol for their respective receptors.
Principle: Competitive binding assays are commonly employed. These assays measure the ability of a test compound (e.g., CMA) to displace a radiolabeled ligand with known high affinity for the receptor of interest.
General Protocol (summarized):
-
Receptor Preparation: A source of the target receptor is required. This can be cytosol preparations from specific tissues (e.g., rat prostate for androgen receptors) or recombinant human receptors expressed in cell lines.[4]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-R1881 for the androgen receptor) and varying concentrations of the unlabeled test compound.[4]
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved through methods like hydroxylapatite (HAP) adsorption or scintillation proximity assay (SPA).[4][5]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Conversion of Mestranol to Ethinylestradiol
Objective: To investigate the enzymatic conversion of mestranol to its active metabolite.
Principle: An in vitro assay using human liver microsomes, which contain cytochrome P450 enzymes, is utilized to measure the rate of demethylation.
General Protocol (summarized):
-
Microsome Preparation: Human liver microsomes are obtained from donor tissue.
-
Incubation: Mestranol is incubated with the human liver microsomes in the presence of an NADPH-generating system to support CYP450 activity.[1]
-
Inhibition Studies: To identify the specific CYP isoforms involved, incubations are performed in the presence of known selective inhibitors for different CYP enzymes (e.g., sulfaphenazole (B1682705) for CYP2C9).[1]
-
Analysis: The formation of ethinylestradiol is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The rate of ethinylestradiol formation is calculated, and the inhibitory effects of different CYP inhibitors are determined to identify the primary metabolic pathway.
Pharmacokinetic Studies in Humans
Objective: To determine the pharmacokinetic profile of chlormadinone acetate and mestranol following oral administration.
General Protocol (summarized):
-
Study Design: A clinical study is conducted with healthy female volunteers. The study can be a single-dose or multiple-dose design.[6]
-
Drug Administration: Participants receive a standardized oral dose of the oral contraceptive containing CMA and mestranol.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.[6]
-
Plasma/Serum Analysis: The concentrations of the parent drug and/or its metabolites in plasma or serum are measured using a validated analytical method, such as LC-MS/MS. For mestranol, the concentration of its active metabolite, ethinylestradiol, is measured.[7]
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½).[6]
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental processes provide a clearer understanding of the complex interactions and methodologies involved.
Signaling Pathway of Hormonal Contraception
Caption: Negative feedback of CMA and Mestranol on the HPG axis.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Experimental Workflow for Pharmacokinetic Study
References
- 1. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative feedback effects of chlormadinone acetate and ethynylestradiol on gonadotropin secretion in patients with prostatic cancer and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. A single-dose and 3-month clinical-pharmacokinetic study with a new combination oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Endocrine-Disrupting Potential of Ovosiston Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ovosiston, a combined oral contraceptive, is composed of the progestin chlormadinone (B195047) acetate (B1210297) (CMA) and the estrogen mestranol. Upon administration, these compounds are metabolized into several active molecules that can interact with various nuclear receptors, raising concerns about their potential to disrupt the endocrine system. This technical guide provides a comprehensive overview of the endocrine-disrupting potential of the primary metabolites of this compound: ethinylestradiol (the active form of mestranol), and 3α-hydroxy and 3β-hydroxy chlormadinone acetate (the main metabolites of CMA). This document summarizes key quantitative data from various in vitro assays, details the experimental protocols for these assays, and presents the underlying signaling pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.
Introduction to this compound and its Metabolites
This compound is a combination oral contraceptive containing chlormadinone acetate and mestranol. The biological activity and potential for endocrine disruption of this compound are primarily attributable to its metabolites.
Mestranol , an estrogen component, is a prodrug that undergoes demethylation in the liver to form the highly potent synthetic estrogen, ethinylestradiol .[1]
Chlormadinone acetate (CMA) , a synthetic progestin, is metabolized in the body to its main active metabolites, 3α-hydroxy chlormadinone acetate (3α-OH-CMA) and 3β-hydroxy chlormadinone acetate (3β-OH-CMA) .[2][3] These metabolites exhibit varying affinities for several steroid hormone receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR).[2][3][4]
This guide will delve into the in vitro evidence of the endocrine-disrupting potential of these metabolites by examining their interactions with these key receptors.
Quantitative Assessment of Endocrine-Disrupting Potential
The endocrine-disrupting potential of this compound metabolites has been evaluated using a variety of in vitro assays. The following tables summarize the key quantitative data from receptor binding assays and functional assays.
Chlormadinone Acetate (CMA) and its Metabolites
The primary mechanism of endocrine disruption for CMA and its metabolites involves interaction with the progesterone, androgen, and glucocorticoid receptors.
Table 1: Receptor Binding Affinities of Chlormadinone Acetate and its Metabolites [2][3][4]
| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |
| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |
| 3α-hydroxy-CMA | 13 | 83 | 69 |
| 3β-hydroxy-CMA | 6.0 | 20 | 21 |
| Reference Androgen (Methyltrienolone) | - | 2.9 | - |
| Reference Glucocorticoid (Dexamethasone) | - | - | 1.2 |
| Reference Progestin (R5020) | 4.3 | - | - |
Table 2: Antiandrogenic Activity of Chlormadinone Acetate in a Transcriptional Activation Assay [5]
| Compound | Concentration | Inhibition of AR Transcriptional Activity (%) |
| Chlormadinone Acetate (CMA) | 3 x 10⁻⁷ M | 40 ± 5 |
| Reference Antiandrogen (Cyproterone Acetate) | 3 x 10⁻⁷ M | 59 ± 6 |
Ethinylestradiol (Metabolite of Mestranol)
Ethinylestradiol, the active metabolite of mestranol, is a potent estrogen receptor agonist. Its endocrine-disrupting potential is primarily mediated through the estrogen receptor.
Table 3: Estrogenic Activity of Ethinylestradiol
| Assay Type | Cell Line | Endpoint | EC50 Value |
| Estrogen Receptor α Transactivation Assay | Zebrafish ER | Luciferase Activity | Data indicates dose-dependent increase, specific EC50 not provided[6] |
| Cell Proliferation (Clonogenic Assay) | MCF-7 | Cell Survival | IC50 provided for growth inhibition at high concentrations, not a measure of estrogenic potency[7] |
Note: While ethinylestradiol is a well-established potent estrogen, specific EC50 values from standardized reporter gene or cell proliferation assays were not consistently available in the reviewed literature. However, its high affinity and agonistic activity at the estrogen receptor are widely acknowledged.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays cited in this guide.
Receptor Binding Assays
These assays determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Principle: A constant concentration of a high-affinity radiolabeled ligand is incubated with a source of the target receptor (e.g., cell lysate, purified receptor) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated.
Typical Protocol for Androgen Receptor Binding Assay:
-
Receptor Source Preparation: Ventral prostates from castrated male rats are homogenized in a buffer (e.g., Tris-EDTA-glycerol buffer) and centrifuged to obtain a cytosolic fraction containing the androgen receptor.
-
Assay Setup: In a multi-well plate, the following are added to each well:
-
Assay buffer
-
A fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881)
-
The receptor preparation
-
Varying concentrations of the test compound (e.g., CMA, 3α-OH-CMA, 3β-OH-CMA) or a reference androgen.
-
-
Incubation: The plate is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxyapatite (B223615) adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve. The Ki value is calculated using the Cheng-Prusoff equation.
Reporter Gene Transactivation Assays
These assays measure the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.
Principle: A cell line is genetically engineered to express the target receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing hormone response elements. When an agonist binds to the receptor, the receptor-ligand complex binds to the response elements and activates the transcription of the reporter gene, leading to the production of a measurable signal (e.g., light from luciferase activity). Antagonists will inhibit this activation in the presence of an agonist.
Typical Protocol for Androgen Receptor Transactivation Assay:
-
Cell Culture and Transfection: A suitable cell line (e.g., PC-3) is stably transfected with a plasmid expressing the human androgen receptor and a plasmid containing a luciferase reporter gene driven by an androgen-responsive promoter (e.g., MMTV).[5]
-
Cell Seeding: The transfected cells are seeded into a multi-well plate and allowed to attach.
-
Compound Exposure: The cells are then treated with varying concentrations of the test compound in the presence of a known androgen agonist (e.g., R1881) to assess antagonistic activity.[5]
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., cells treated with the agonist only). The percentage of inhibition of transcriptional activity is plotted against the test compound concentration to determine the IC50 value.
E-Screen (MCF-7 Cell Proliferation) Assay
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Principle: MCF-7 cells express the estrogen receptor and their proliferation is stimulated by estrogens. The assay measures the increase in cell number after exposure to a test compound.
Typical Protocol:
-
Cell Culture: MCF-7 cells are maintained in a culture medium containing fetal bovine serum.[3][9]
-
Hormone Deprivation: Before the assay, the cells are cultured in a medium with charcoal-dextran-stripped fetal bovine serum to remove endogenous steroids.[3][9]
-
Cell Seeding: The hormone-deprived cells are seeded into a multi-well plate.
-
Compound Exposure: The cells are then treated with varying concentrations of the test compound or a reference estrogen (e.g., 17β-estradiol).
-
Incubation: The cells are incubated for a period of time (e.g., 6 days) to allow for cell proliferation.
-
Quantification of Cell Number: The number of cells is determined using a method such as sulforhodamine B (SRB) staining, which stains total cellular protein. The absorbance is read on a plate reader.
-
Data Analysis: The increase in cell number is plotted against the test compound concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Estrogen Receptor Signaling Pathway.
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflows
Caption: Receptor Binding Assay Workflow.
Caption: Reporter Gene Assay Workflow.
Discussion and Conclusion
The in vitro data presented in this guide indicate that the metabolites of this compound possess the potential to interact with and disrupt endocrine signaling pathways.
Ethinylestradiol , the active metabolite of mestranol, is a potent agonist of the estrogen receptor. Its activity is well-established, and it is a major contributor to the estrogenic effects of this compound.
Chlormadinone acetate and its 3α- and 3β-hydroxy metabolites exhibit a complex pharmacological profile. They bind with high affinity to the progesterone and androgen receptors, and with lower affinity to the glucocorticoid receptor.[2][3][4] The binding of CMA to the androgen receptor has been shown to result in antagonistic activity, inhibiting androgen-induced gene transcription.[5] The functional consequences of the binding of 3α- and 3β-hydroxy-CMA to the androgen, progesterone, and glucocorticoid receptors require further investigation through functional assays to fully characterize their agonistic or antagonistic potential.
The data summarized in this technical guide underscore the importance of evaluating the endocrine-disrupting potential of drug metabolites. For professionals in drug development, these findings highlight the need for comprehensive in vitro screening of new chemical entities and their metabolites for off-target effects on nuclear receptors. Researchers and scientists can utilize the presented data and protocols to further investigate the mechanisms of endocrine disruption by synthetic steroids and to develop safer therapeutic alternatives. A continued focus on understanding the complex interactions between drug metabolites and the endocrine system is essential for ensuring the safety and efficacy of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors | Semantic Scholar [semanticscholar.org]
- 5. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of pharmacological estrogen receptor antagonists in blocking activation of zebrafish estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 9. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
Long-Term Physiological Effects of Ovosiston Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ovosiston, a combined oral contraceptive containing the progestin chlormadinone (B195047) acetate (B1210297) (CMA) and the estrogen mestranol (B1676317) (ME), has been utilized for its contraceptive efficacy. This technical guide provides an in-depth review of the long-term physiological effects associated with exposure to its constituent components. The document summarizes available quantitative data on metabolic, cardiovascular, and reproductive health, and cancer risk. Detailed experimental methodologies for key studies are outlined to provide a comprehensive understanding of the existing research. Furthermore, this guide presents diagrams of the primary signaling pathways of chlormadinone acetate and mestranol to elucidate their mechanisms of action at the molecular level.
Introduction
This compound is a combination oral contraceptive formulation. Its physiological effects are mediated by the synergistic action of its two active components: chlormadinone acetate, a synthetic progestin, and mestranol, a synthetic estrogen. Understanding the long-term consequences of exposure to these components is crucial for researchers, clinicians, and drug development professionals in the field of reproductive health and beyond. This guide aims to provide a comprehensive technical overview of these effects, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Mechanism of Action
Chlormadinone Acetate (CMA)
Chlormadinone acetate is a derivative of 17α-hydroxyprogesterone. Its primary mechanism of action involves binding to and activating the progesterone (B1679170) receptor (PR). This interaction mimics the effects of endogenous progesterone, leading to the inhibition of ovulation by suppressing the mid-cycle surge of luteinizing hormone (LH). CMA also alters the cervical mucus, making it less permeable to sperm, and modifies the endometrium to hinder implantation.[1]
Beyond its progestogenic activity, CMA exhibits significant anti-androgenic effects. It achieves this by competing with androgens for binding to the androgen receptor (AR) and by inhibiting the enzyme 5α-reductase, which is responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[1][2] CMA also possesses weak glucocorticoid activity.[3]
Mestranol (ME)
Mestranol is a prodrug that is rapidly demethylated in the liver to its active form, ethinylestradiol.[4] Ethinylestradiol is a potent agonist of the estrogen receptor (ER). By binding to ERs, it suppresses the release of follicle-stimulating hormone (FSH) from the pituitary gland, thereby preventing the development of a dominant ovarian follicle.[5] The combination of an estrogen and a progestin provides a more robust inhibition of ovulation than either agent alone.
Long-Term Physiological Effects: Quantitative Data
The following tables summarize the quantitative data from various studies on the long-term physiological effects of exposure to chlormadinone acetate and mestranol, or similar oral contraceptive formulations.
Metabolic Effects
| Parameter | Study Population | Duration of Exposure | Dosage | Key Findings | Reference |
| Serum Cholinesterase | 90 healthy women (18-40 years) | 6 months | 3 mg CMA + 100 mcg ME | Significant decrease in cholinesterase activity in 73 patients. | [6] |
| Body Composition | 6 women | 3 weeks | 2 mg CMA + 80 mcg ME | Positive nitrogen balance; more negative phosphorus balance. | [7] |
| Glucose Tolerance | 10 healthy women (19-30 years) | 4 consecutive cycles | 80 mcg ME (with a gestagen) | No significant difference in blood glucose or serum insulin (B600854) values during an oral glucose tolerance test compared to ethinylestradiol. | [8] |
| Lipids & Hormones (in PCOS) | 50 women with PCOS | 24 months | 2 mg CMA + 30 mcg Ethinylestradiol | Increase in total cholesterol; no significant change in HDL at 24 months. | [9] |
Cardiovascular Effects
| Outcome | Study Population | Duration of Exposure | Dosage | Key Findings | Reference |
| All-Cause Mortality | 161,017 women (mean age 53.5) | Median 11.8 years (historical use) | Various OCs | Adjusted Hazard Ratio: 0.92 (95% CI 0.86-0.99) for ever-users vs. never-users. | [10] |
| Incident Cardiovascular Disease | 161,017 women (mean age 53.5) | Median 11.8 years (historical use) | Various OCs | Adjusted Hazard Ratio: 0.91 (95% CI 0.87-0.96) for ever-users vs. never-users. | [10] |
Cancer Risk
| Cancer Type | Study Population | Duration of Exposure | Dosage | Key Findings | Reference |
| Breast Cancer | 490 cases, 1,223 controls | Not specified | Combined OCs with and without CMA | Current users of OCs with CMA: RR = 1.72 (95% CI 0.88-3.36); No increased risk in ever-users. | [11] |
| Breast Cancer | Women in 13 districts of GDR | Correlational study (1961-1980) | OCs containing CMA | Non-significant elevated relative risk of 1.3. | [12] |
| Ovarian Cancer | Women in 13 districts of GDR | Correlational study (1961-1980) | OCs containing CMA | Non-significant decreased relative risk of 0.5. | [12] |
Experimental Protocols
Study of Serum Cholinesterase Activity with this compound
-
Objective: To investigate the effect of this compound on serum cholinesterase activity.
-
Study Population: 90 healthy women aged 18-40 years.
-
Methodology:
-
Baseline serum cholinesterase activity was measured before initiation of treatment.
-
Participants were administered this compound (3 mg chlormadinone acetate and 100 mcg mestranol) daily for 6 months.
-
Serum cholinesterase activity was measured again at 3 and 6 months of treatment.
-
-
Endpoint: Change in serum cholinesterase activity from baseline.[6]
Metabolic Balance Study with Chlormadinone Acetate and Mestranol
-
Objective: To study the metabolic effects of chlormadinone acetate in women maintained on mestranol.
-
Study Population: 6 women.
-
Methodology:
-
Participants were maintained on a daily dose of 80 mcg mestranol.
-
Metabolic studies were conducted for 7 days with mestranol alone.
-
2 mg of chlormadinone acetate was added to the daily regimen.
-
Metabolic studies were continued for an additional 3 weeks.
-
Parameters measured included body weight, lean and fat body mass, nitrogen balance, and phosphorus balance.
-
-
Endpoint: Changes in metabolic parameters after the addition of chlormadinone acetate.[7]
Signaling Pathways
Chlormadinone Acetate Signaling
The primary signaling pathway of chlormadinone acetate is initiated by its binding to the intracellular progesterone receptor. This binding event leads to a conformational change in the receptor, its dimerization, and subsequent translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. This ultimately leads to the physiological effects of ovulation inhibition and endometrial changes.
Caption: Chlormadinone Acetate Signaling Pathway.
Mestranol Signaling
Mestranol is first metabolized in the liver to ethinylestradiol. Ethinylestradiol then diffuses into target cells and binds to the estrogen receptor. Similar to the progesterone receptor, the estrogen receptor, upon ligand binding, undergoes a conformational change, dimerizes, and translocates to the nucleus. The complex then binds to estrogen response elements (EREs) on the DNA, which in turn regulates the transcription of genes involved in the suppression of FSH release and other estrogenic effects.
Caption: Mestranol Signaling Pathway.
Conclusion
The long-term physiological effects of this compound exposure are multifaceted, stemming from the distinct yet complementary actions of chlormadinone acetate and mestranol. While existing research provides valuable insights into the metabolic, cardiovascular, and cancer-related outcomes, there is a need for more comprehensive, long-term studies with standardized methodologies to fully elucidate the risk-benefit profile of this and similar oral contraceptive formulations. The signaling pathways outlined in this guide provide a foundational understanding of the molecular mechanisms at play, which can inform future research and drug development efforts in the field of hormonal contraception.
References
- 1. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of the estrogen receptor in the human oviduct and its interaction with ethinylestradiol and mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative studies of the ethynyl estrogens used in oral contraceptives. VII. Effects with and without progestational agents on ultracentrifugally fractionated plasma lipoproteins in humans, baboons, and beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic balance studies with norethynodrel and chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of ethinylestradiol and mestranol in sequential-type oral contraceptives in their effects on blood glucose and serum insulin in oral glucose tolerance tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medpagetoday.com [medpagetoday.com]
- 11. Combined oral contraceptives containing chlormadinone acetate and breast cancer: results of a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral contraceptives containing chlormadinone acetate and cancer incidence at selected sites in the German Democratic Republic--a correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ovosiston's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of Ovosiston, a combined oral contraceptive containing ethinylestradiol (EE) and chlormadinone (B195047) acetate (B1210297) (CMA), on the hypothalamic-pituitary-gonadal (HPG) axis. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and experimental workflows.
Core Mechanism of Action: Suppression of the HPG Axis
This compound exerts its contraceptive effect primarily by suppressing the HPG axis through a negative feedback mechanism. The synthetic estrogen, ethinylestradiol, and the progestin, chlormadinone acetate, act on the hypothalamus and pituitary gland to disrupt the normal hormonal cascade that leads to ovulation.
Ethinylestradiol primarily suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary. This inhibition of FSH prevents the development of ovarian follicles. Chlormadinone acetate, on the other hand, primarily suppresses the luteinizing hormone (LH) surge, which is the trigger for ovulation. It also alters the consistency of cervical mucus, making it less permeable to sperm, and modifies the endometrium to hinder implantation.
The combined action of these two components leads to a profound suppression of gonadotropin-releasing hormone (GnRH) pulsatility from the hypothalamus, resulting in reduced secretion of both LH and FSH. This ultimately leads to an anovulatory state and prevents conception.
Quantitative Impact on HPG Axis Hormones
The following tables summarize the quantitative effects of ethinylestradiol and chlormadinone acetate on key hormones of the hypothalamic-pituitary-gonadal axis.
| Hormone | Component | Species | Dosage | Effect | Reference |
| Luteinizing Hormone (LH) | Ethinylestradiol | Rat | Not Specified | 75% decrease in serum levels | [1] |
| Follicle-Stimulating Hormone (FSH) | Ethinylestradiol | Rat | Not Specified | 38% decrease in serum levels | [1] |
| Luteinizing Hormone (LH) | Chlormadinone Acetate | Rat | Not Specified | 33% decrease in serum levels | [1] |
| Treatment | Population | Dosage | Effect | Reference |
| Ethinylestradiol/Chlormadinone Acetate | Human (Women) | 0.02 mg EE / 2 mg CMA | Absence of ovarian activity in 75% of cycles | [2][3] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the HPG axis and the mechanism of this compound, as well as the workflows of key experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Hypothalamic-Pituitary-Gonadal (HPG) Axis Signaling Pathway
Caption: Simplified diagram of the HPG axis signaling pathway.
Mechanism of Action of this compound on the HPG Axis
Caption: Mechanism of this compound's suppressive action on the HPG axis.
Experimental Workflow: Radioimmunoassay (RIA) for LH/FSH
Caption: General workflow for Radioimmunoassay (RIA) of LH and FSH.
Detailed Experimental Protocols
Radioimmunoassay (RIA) for Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)
This protocol outlines the general steps for quantifying LH and FSH in serum or plasma using a competitive radioimmunoassay.
Materials:
-
Specific polyclonal or monoclonal antibodies against human LH and FSH.
-
Highly purified human LH and FSH for radiolabeling and standards.
-
¹²⁵I for radiolabeling.
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Separating agent (e.g., second antibody, polyethylene (B3416737) glycol).
-
Gamma counter.
-
Patient serum or plasma samples.
-
Calibrators with known concentrations of LH and FSH.
Procedure:
-
Reagent Preparation: Prepare working solutions of antibodies, radiolabeled hormones (tracers), and standards at the desired concentrations in assay buffer.
-
Assay Setup:
-
Pipette a fixed volume of assay buffer into all tubes.
-
Add a fixed volume of the primary antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.
-
Add a fixed volume of the appropriate standard or patient sample to the respective tubes.
-
Add a fixed volume of the radiolabeled hormone (tracer) to all tubes.
-
-
Incubation: Vortex all tubes and incubate at a specified temperature (e.g., 4°C or room temperature) for a defined period (e.g., 12-24 hours) to allow for competitive binding.
-
Separation: Add the separating agent to all tubes except the "total counts" tube to precipitate the antibody-bound hormone. Incubate for a shorter period (e.g., 30 minutes to 2 hours).
-
Centrifugation: Centrifuge the tubes to pellet the precipitated antibody-bound fraction.
-
Decanting: Carefully decant the supernatant containing the free hormone.
-
Counting: Measure the radioactivity in the pellet (bound fraction) of all tubes using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of tracer bound for each standard and sample.
-
Plot a standard curve of percentage bound versus hormone concentration for the standards.
-
Determine the hormone concentration in the unknown samples by interpolating their percentage bound values on the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Estradiol (B170435) and Progesterone
This protocol describes a competitive ELISA for the quantitative measurement of estradiol and progesterone in serum or plasma.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Specific rabbit anti-estradiol or anti-progesterone antibody.
-
Estradiol or progesterone-horseradish peroxidase (HRP) conjugate.
-
Estradiol or progesterone standards.
-
Patient serum or plasma samples.
-
Wash buffer (e.g., PBS with Tween-20).
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 1M H₂SO₄).
-
Microplate reader.
Procedure:
-
Sample and Standard Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the standards.
-
Assay Procedure:
-
Pipette a specific volume (e.g., 25 µL) of standards, controls, and patient samples into the appropriate wells of the microtiter plate.[4]
-
Add a specific volume (e.g., 100 µL) of the hormone-HRP conjugate to each well.[5][6]
-
Add a specific volume (e.g., 50 µL) of the specific anti-hormone antibody to each well.[5][6]
-
Mix thoroughly and incubate at room temperature for a specified time (e.g., 90 minutes).[5][6]
-
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 5 times) with wash buffer.[5]
-
Substrate Incubation: Add a specific volume (e.g., 100 µL) of TMB substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 20 minutes).[6]
-
Stopping the Reaction: Add a specific volume (e.g., 100 µL) of stop solution to each well.[6]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within a specified time (e.g., 15 minutes).[5]
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the hormone concentration in the patient samples by interpolating their absorbance values on the standard curve.
-
Competitive Binding Assay for Estrogen and Progesterone Receptors
This protocol outlines a method to determine the binding affinity of ligands to the estrogen receptor (ER) and progesterone receptor (PR).
Materials:
-
Source of receptors (e.g., rat uterine cytosol, recombinant human ER/PR).
-
Radiolabeled ligand (e.g., [³H]estradiol or [³H]progesterone).
-
Unlabeled competitor ligands (including ethinylestradiol and chlormadinone acetate).
-
Assay buffer.
-
Method for separating bound from free ligand (e.g., hydroxylapatite, dextran-coated charcoal).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cytosol/Receptor Preparation: Prepare a cytosolic fraction containing the receptors from a suitable tissue source or use purified recombinant receptors.
-
Assay Setup:
-
In a series of tubes, add a fixed amount of the receptor preparation.
-
Add a fixed, low concentration of the radiolabeled ligand to all tubes.
-
Add increasing concentrations of the unlabeled competitor ligand to different sets of tubes. Include a control set with no competitor.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Add the separation agent to precipitate the receptor-ligand complexes or adsorb the free ligand.
-
Centrifugation: Centrifuge the tubes to separate the bound and free fractions.
-
Quantification:
-
If using precipitation, measure the radioactivity in the pellet (bound fraction).
-
If using adsorption of free ligand, measure the radioactivity in the supernatant (bound fraction).
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
The IC₅₀ value is inversely proportional to the binding affinity of the competitor for the receptor.
-
Quantitative Real-Time PCR (RT-qPCR) for GnRH Receptor mRNA
This protocol details the steps for quantifying the expression of GnRH receptor mRNA in pituitary cells.
Materials:
-
Pituitary cells or tissue.
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase and associated reagents (dNTPs, random primers or oligo(dT)).
-
qPCR instrument.
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Specific primers for the GnRH receptor gene and a reference gene (e.g., GAPDH, β-actin).
-
Nuclease-free water.
Procedure:
-
RNA Extraction: Isolate total RNA from the pituitary cells or tissue using a commercial kit or a standard protocol like TRIzol extraction.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme. Prime the reaction with random primers or oligo(dT).
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing the qPCR master mix, forward and reverse primers for the GnRH receptor or the reference gene, and nuclease-free water.
-
Aliquot the master mix into qPCR tubes or a plate.
-
Add the cDNA template to the respective tubes/wells. Include no-template controls.
-
-
qPCR Amplification:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for the GnRH receptor and the reference gene in each sample.
-
Calculate the relative expression of the GnRH receptor mRNA using a method like the ΔΔCt method, normalizing to the expression of the reference gene.
-
This technical guide provides a comprehensive overview of the effects of this compound on the HPG axis, supported by available quantitative data and detailed experimental methodologies. Further research is warranted to obtain more precise quantitative data on the suppression of HPG axis hormones by the specific ethinylestradiol and chlormadinone acetate combination in humans.
References
- 1. Negative feedback effects of chlormadinone acetate and ethynylestradiol on gonadotropin secretion in patients with prostatic cancer and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of ovarian function by a combined oral contraceptive containing 0.02 mg ethinyl estradiol and 2 mg chlormadinone acetate given in a 24/4-day intake regimen over three cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A standardised multicentre procedure for plasma gonadotrophin radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. linear.es [linear.es]
Chlormadinone Acetate: A Deep Dive into its Cellular and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormadinone (B195047) acetate (B1210297) (CMA) is a synthetic progestin, a derivative of 17α-hydroxyprogesterone, with potent progestogenic, antiandrogenic, and antigonadotropic properties.[1] First synthesized in 1961, it is utilized in oral contraceptives and hormone replacement therapy.[2] This technical guide provides an in-depth exploration of the cellular and molecular targets of CMA, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams.
Core Cellular and Molecular Targets
Chlormadinone acetate exerts its pleiotropic effects through interactions with several key molecular targets within the cell. Its primary mechanisms of action can be categorized as follows:
-
Progestogenic Activity: CMA is a potent agonist of the progesterone (B1679170) receptor (PR), mimicking the effects of endogenous progesterone.[1][3] This interaction is fundamental to its contraceptive efficacy, leading to the inhibition of ovulation, thickening of cervical mucus, and alterations in the endometrium that are unfavorable for implantation.[1]
-
Antiandrogenic Activity: CMA exhibits significant antiandrogenic effects by acting as a competitive antagonist at the androgen receptor (AR).[1][3] This direct blockade of androgen action is further augmented by its inhibition of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2][4]
-
Antigonadotropic Activity: Through its potent progestogenic action, CMA exerts negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][4] This leads to the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and subsequently, a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] This suppression of gonadotropins contributes to the inhibition of ovulation and reduces ovarian and adrenal androgen production.[1][4]
-
Glucocorticoid Receptor Interaction: CMA also demonstrates a weak interaction with the glucocorticoid receptor (GR), acting as an antagonist.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the binding affinities and inhibitory concentrations of chlormadinone acetate for its primary molecular targets.
Table 1: Receptor Binding Affinities of Chlormadinone Acetate (CMA) and its Metabolites
| Compound | Progesterone Receptor (PR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| CMA | 2.5 | 3.8 | 16 | R5020 (Progestin) | 4.3 |
| 3α-OH-CMA | 13 | 83 | 69 | Methyltrienolone (Androgen) | 2.9 |
| 3β-OH-CMA | 6.0 | 20 | 21 | Dexamethasone (Glucocorticoid) | 1.2 |
Data from in vitro binding tests to human receptors.[5]
Table 2: Antiandrogenic Activity of Chlormadinone Acetate (CMA) in a Human Androgen-Dependent Cell Line
| Compound | Androgen Receptor (AR) Ki (M) | Inhibition of AR Transcriptional Activity (at 3 x 10⁻⁷ M) |
| CMA | 3.3 ± 1.5 x 10⁻⁸ | 40 ± 5% |
| Cyproterone Acetate (CPA) | 7.2 ± 1.3 x 10⁻⁸ | 59 ± 6% |
Data from competitive binding assays and luciferase reporter gene assays in PALM cells.[6]
Key Signaling Pathways and Mechanisms of Action
The multifaceted effects of chlormadinone acetate are a direct consequence of its modulation of key signaling pathways.
Progesterone Receptor (PR) Agonism
As a potent PR agonist, CMA mimics the action of progesterone. Upon entering the cell, CMA binds to the PR located in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the CMA-PR complex binds to progesterone response elements (PREs) on the DNA, recruiting coactivators and initiating the transcription of target genes. This signaling cascade is central to CMA's contraceptive effects, including the suppression of ovulation and changes in the endometrium and cervical mucus.
Androgen Receptor (AR) Antagonism and 5α-Reductase Inhibition
CMA's antiandrogenic effects are twofold. Firstly, it acts as a competitive antagonist at the androgen receptor. It competes with endogenous androgens like testosterone and DHT for binding to the AR. When CMA binds to the AR, it prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes. Secondly, CMA inhibits the enzyme 5α-reductase, which reduces the conversion of testosterone to the more potent androgen, DHT. This dual mechanism makes CMA effective in treating androgen-dependent conditions.
Antigonadotropic Effect on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The antigonadotropic action of CMA is a key component of its contraceptive and antiandrogenic efficacy. By acting as a potent progestin, CMA exerts negative feedback on the hypothalamus, reducing the pulsatile release of GnRH. This, in turn, suppresses the pituitary's secretion of LH and FSH. The reduced levels of LH and FSH lead to the inhibition of follicular development, ovulation, and the production of androgens by the ovaries and adrenal glands.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the molecular interactions of chlormadinone acetate.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of CMA for the androgen receptor.
Principle: This assay measures the ability of a test compound (CMA) to compete with a radiolabeled ligand (e.g., [³H]R1881) for binding to the AR. The amount of radioligand displaced is proportional to the binding affinity of the test compound.
Materials:
-
PC-3 cells stably transfected with human androgen receptor (PALM cells).[6]
-
[³H]R1881 (synthetic, non-metabolizable androgen).
-
Chlormadinone acetate (CMA).
-
Cyproterone acetate (CPA) as a reference compound.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Cell Culture: Culture PALM cells in appropriate medium until confluent.
-
Assay Preparation: On the day of the experiment, wash the cells with PBS.
-
Incubation: Incubate the cells in the presence of a fixed concentration of [³H]R1881 (e.g., 1 nM) and varying concentrations of either CMA or CPA (e.g., 10⁻⁸ to 10⁻⁶ M) at 37°C.[6]
-
Washing: After incubation, wash the cells with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis: Lyse the cells to release the receptor-ligand complexes.
-
Scintillation Counting: Add scintillation fluid to the cell lysates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for Androgen Receptor Antagonism
Objective: To assess the functional antiandrogenic activity of CMA by measuring its effect on AR-mediated gene transcription.
Principle: This assay utilizes cells co-transfected with an androgen receptor expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).[6] AR activation by an agonist induces luciferase expression, which can be quantified. An antagonist will inhibit this induction.
Materials:
-
PALM cells (PC-3 cells stably transfected with human AR and an MMTV-luciferase reporter gene).[6]
-
R1881 (AR agonist).
-
Chlormadinone acetate (CMA).
-
Cyproterone acetate (CPA).
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed PALM cells in a multi-well plate.
-
Treatment: Treat the cells with a fixed concentration of the AR agonist R1881 in the presence of increasing concentrations of CMA or CPA (e.g., 10⁻⁸ to 10⁻⁶ M).[6]
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add luciferase assay reagent to the cell lysates.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration). Plot the percentage inhibition of R1881-induced luciferase activity against the concentration of the antagonist to determine the IC₅₀.
5α-Reductase Inhibition Assay
Objective: To determine the inhibitory effect of CMA on the activity of 5α-reductase.
Principle: This assay measures the conversion of a substrate (e.g., testosterone) to its product (DHT) by 5α-reductase in the presence and absence of an inhibitor (CMA). The amount of product formed is quantified to determine the enzyme's activity.
Materials:
-
Source of 5α-reductase (e.g., rat liver microsomes).
-
Testosterone (substrate).
-
NADPH (cofactor).
-
Chlormadinone acetate (CMA).
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 6.5).
-
Method for quantifying DHT (e.g., HPLC or LC-MS).
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the 5α-reductase enzyme source, buffer, and NADPH.
-
Inhibitor Addition: Add varying concentrations of CMA to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding testosterone.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Product Quantification: Extract the steroids and quantify the amount of DHT produced using a suitable analytical method like HPLC or LC-MS.
-
Data Analysis: Calculate the percentage inhibition of 5α-reductase activity at each CMA concentration and determine the IC₅₀ value.
Conclusion
Chlormadinone acetate is a synthetic progestin with a well-defined and multifaceted molecular and cellular profile. Its potent progestogenic, antiandrogenic, and antigonadotropic activities are a result of its direct interactions with steroid hormone receptors and key enzymes involved in androgen metabolism. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working with this compound, facilitating a deeper understanding of its therapeutic applications and potential for further investigation.
References
- 1. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 2. pfsfoundation.org [pfsfoundation.org]
- 3. benchchem.com [benchchem.com]
- 4. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability of Mestranol in Combination with Chlormadinone Acetate: A Technical Guide
Foreword for the Scientific Community
This technical guide addresses the bioavailability of mestranol (B1676317) when co-administered with chlormadinone (B195047) acetate (B1210297). It is intended for researchers, scientists, and professionals in drug development. A thorough review of existing literature reveals a notable absence of direct comparative studies on the bioavailability of mestranol in the presence versus absence of chlormadinone acetate. Consequently, this document synthesizes the available pharmacokinetic data for each compound individually to provide a comprehensive understanding based on current knowledge. The guide also outlines a general experimental protocol for a standard pharmacokinetic study of oral contraceptives, which could be adapted for a future study on this specific drug combination. We aim to equip the scientific community with the foundational information necessary to inform future research in this area.
Individual Pharmacokinetics of Mestranol and Chlormadinone Acetate
Understanding the individual pharmacokinetic profiles of mestranol and chlormadinone acetate is essential for assessing their potential interactions and combined bioavailability.
Mestranol
Mestranol is a synthetic estrogen and a prodrug that is demethylated in the liver to its active form, ethinylestradiol[1][2]. This conversion is a critical step in its bioavailability.
Absorption and Distribution: Mestranol is readily absorbed after oral administration[1][3]. It exhibits high plasma protein binding, approximately 98%[3]. The volume of distribution has been reported to be 3.8 ± 0.8 L/kg[3].
Metabolism and Excretion: Following absorption, mestranol undergoes extensive first-pass metabolism in the liver, where it is converted to the more potent estrogen, ethinylestradiol[1][4]. The elimination half-life of mestranol itself is relatively short, around 50 minutes, while its active metabolite, ethinylestradiol, has a much longer half-life of 7 to 36 hours[2]. Excretion of mestranol metabolites occurs through both urine and feces[1].
Chlormadinone Acetate
Chlormadinone acetate (CMA) is a synthetic progestin.
Absorption and Distribution: Pharmacokinetic studies indicate that chlormadinone acetate is rapidly and almost completely absorbed after oral administration[5]. Peak plasma concentrations are typically reached within 1 to 2 hours[6]. CMA is highly bound to plasma proteins, primarily albumin[7].
Metabolism and Excretion: Chlormadinone acetate is extensively metabolized in the liver through reduction, hydroxylation, and deacetylation[7][8]. The terminal half-life of CMA is approximately 25 hours after a single dose and extends to 36-39 hours at steady state after multiple doses[6]. The excretion of CMA and its metabolites occurs via urine (about 45%) and feces (about 42%)[6].
Data Summary: Individual Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for mestranol and chlormadinone acetate based on available literature. It is crucial to reiterate that this data does not reflect the co-administration of these two compounds.
Table 1: Pharmacokinetic Parameters of Mestranol
| Parameter | Value | Reference |
| Oral Absorption | 94% ± 4% | [3] |
| Volume of Distribution (Vd) | 3.8 ± 0.8 L/kg | [3] |
| Plasma Protein Binding | 98% | [3] |
| Presystemic Metabolism | 27.5% ± 27.5% | [3] |
| Elimination Half-life (t½) | 8-24 hours | [3] |
| Active Metabolite | Ethinylestradiol | [1][2] |
Table 2: Pharmacokinetic Parameters of Chlormadinone Acetate
| Parameter | Value (Single Dose) | Value (Multiple Doses) | Reference |
| Time to Peak (Tmax) | 1-2 hours | 1-2 hours | [6] |
| Peak Plasma Concentration (Cmax) | ~1600 pg/mL | ~2000 pg/mL | [6][9] |
| Elimination Half-life (t½) | ~25 hours | 36-39 hours | [6] |
| Bioavailability | ~100% | - | [7] |
| Plasma Protein Binding | 96.6-99.4% (to albumin) | - | [7] |
| Excretion | 45% urinary, 42% fecal | - | [6] |
Experimental Protocols: A General Approach
While a specific protocol for assessing the bioavailability of mestranol when combined with chlormadinone acetate is not available in the literature, a standard crossover, open-label, single-dose pharmacokinetic study can be outlined.
Study Design: A randomized, two-period, two-sequence crossover design would be appropriate. Healthy female volunteers of childbearing potential would be recruited. The two treatment periods would be:
-
Treatment A: Administration of a single oral dose of mestranol.
-
Treatment B: Administration of a single oral dose of mestranol in combination with chlormadinone acetate.
A washout period of at least five times the half-life of the longest-lived component (ethinylestradiol) would be implemented between the two treatment periods.
Dosing and Sample Collection:
-
Subjects would receive a standardized meal before dosing.
-
A single oral dose of the respective treatment would be administered with a specified volume of water.
-
Serial blood samples would be collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
Analytical Method:
-
Plasma concentrations of mestranol and its active metabolite, ethinylestradiol, would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
The primary pharmacokinetic parameters to be determined would include:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
-
Statistical analysis would be performed to compare the pharmacokinetic parameters between the two treatment groups to assess for any significant differences in the bioavailability of mestranol.
Visualizing Oral Drug Bioavailability
The following diagrams illustrate the general processes involved in the absorption and metabolism of an orally administered drug, which are fundamental to understanding bioavailability.
Caption: General workflow of oral drug absorption and first-pass metabolism.
References
- 1. Mestranol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Mestranol - Wikipedia [en.wikipedia.org]
- 3. Mestranol - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of chlormadinone acetate following single and multiple oral dosing of chlormadinone acetate (2 mg) and ethinylestradiol (0.03 mg) and elimination and clearance of a single dose of radiolabeled chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ovosiston
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovosiston is an oral contraceptive preparation. Historically, it has been formulated with a combination of a progestin and an estrogen. Earlier formulations of this compound contained chlormadinone (B195047) acetate (B1210297) and mestranol.[1][2][3][4] Modern oral contraceptives typically utilize other synthetic hormones. For the purpose of this application note, we will focus on the analytical methodology for the simultaneous determination of common active ingredients in combination oral contraceptives, which can be adapted for the analysis of this compound-like formulations. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and sensitive technique for the quantitative analysis of these active pharmaceutical ingredients (APIs).[5][6] This document provides a detailed protocol and method validation parameters for the analysis of hormonal contraceptives using reversed-phase HPLC (RP-HPLC).
The principle of this method involves the separation of the active ingredients on a C18 stationary phase with a suitable mobile phase, followed by UV detection. The method is designed to be stability-indicating, meaning it can separate the intact APIs from their degradation products.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of a representative oral contraceptive formulation.
Materials and Reagents
-
Reference standards of the active pharmaceutical ingredients (e.g., Ethinylestradiol, Norethindrone Acetate)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Orthophosphoric acid
-
Purified water (e.g., Milli-Q)
-
Phosphate buffer (e.g., 10 mM)
-
Sample tablets of the oral contraceptive
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
pH meter
Chromatographic Conditions
The following chromatographic conditions are based on established methods for the analysis of similar oral contraceptives and can be optimized as needed.
| Parameter | Value |
| Column | Phenomenex BDS C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol: 10 mM Phosphate Buffer (pH adjusted to 2.0 with 0.1% o-phosphoric acid) (84:16 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | Ambient or controlled at 30°C |
| Detection Wavelength | 220 nm[7] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Standard Solution Preparation
-
Stock Standard Solution: Accurately weigh and transfer about 25 mg of the reference standard of each active ingredient into separate 25 mL volumetric flasks. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration that is representative of the sample being analyzed.
Sample Preparation
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight and transfer it to a suitable volumetric flask.
-
Add a volume of methanol to dissolve the active ingredients.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Quantitative Data Summary
The following tables summarize typical performance characteristics of an HPLC method for the analysis of ethinylestradiol and a progestin component, based on published data for similar compounds.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor | ≤ 1.5 | < 1.5[7] |
| Theoretical Plates | ≥ 2000 | > 2000[7] |
| Resolution | ≥ 2.0 | 4.17[7] |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% | < 2.0%[8] |
Table 2: Method Validation Parameters
| Parameter | Specification | Typical Result |
| Linearity (Concentration Range) | Correlation coefficient (r²) ≥ 0.999 | 5-1000 µg/mL[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.45 - 106.30%[7] |
| Precision (% RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0% | ~2.0%[7] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Component dependent |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Component dependent |
| Robustness | % RSD ≤ 2.0% for small variations in method parameters | Method is robust |
Table 3: Typical Retention Times
| Analyte | Retention Time (min) |
| Ethinyl Estradiol | 3.5[7] |
| Norethindrone Acetate | 4.7[7] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is suitable for the routine quality control analysis of oral contraceptives like this compound. The method is simple, accurate, precise, and robust for the simultaneous determination of its active ingredients. The validation parameters demonstrate that the method is reliable for its intended purpose. This application note provides a comprehensive framework for researchers and drug development professionals to implement HPLC for the analysis of hormonal contraceptive formulations.
References
- 1. [Studies on the hormonal activity and progestagenic properties of this compound preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Experiences with different doses of this compound preparations within the scope of marital and sexual counseling. Individual therapy with oral contraceptives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of a contraceptive treatment with this compound on the serum-cholinesterase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the oral contraceptive this compound on the composition of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ethinylestradiol and norethisterone in an oral contraceptive capsule by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijbpr.com [ijbpr.com]
Detecting Metabolites of Ovosiston: An Application Note for Mass Spectrometry Analysis
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ovosiston was an oral contraceptive formulation containing chlormadinone (B195047) acetate (B1210297) (a progestin) and mestranol (B1676317) (an estrogen). Monitoring the metabolic fate of these compounds is crucial for pharmacokinetic studies and understanding their physiological effects. This document provides detailed protocols and application notes for the detection and quantification of the primary metabolites of this compound's active ingredients using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary metabolites targeted are 3α-hydroxy chlormadinone acetate, 3β-hydroxy chlormadinone acetate, and ethinyl estradiol (B170435) (the active metabolite of mestranol).
Metabolic Pathway of this compound Components
Mestranol acts as a prodrug, undergoing O-demethylation in the liver to form its biologically active metabolite, ethinyl estradiol. Chlormadinone acetate is primarily metabolized through reduction of the A-ring, leading to the formation of 3α-hydroxy and 3β-hydroxy metabolites.[1]
Caption: Metabolic pathways of this compound's active ingredients.
Quantitative Data Summary
The following tables summarize the mass spectrometry parameters for the detection of this compound metabolites. It is important to note that while validated parameters for chlormadinone acetate and ethinyl estradiol are available, specific, validated MRM transitions for the 3α- and 3β-hydroxy metabolites of chlormadinone acetate are not readily found in the literature. The parameters provided for these metabolites are therefore proposed based on the fragmentation of the parent compound and general principles of steroid analysis. Method development and validation would be required to confirm these.
Table 1: Proposed MRM Transitions for Chlormadinone Acetate and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Cone Voltage (V) | Proposed Collision Energy (eV) |
| Chlormadinone Acetate | 405.1 | 345.1 | 30 | 15 |
| 3α-hydroxy Chlormadinone Acetate | 407.1 | 347.1 | 30 | 15 |
| 3β-hydroxy Chlormadinone Acetate | 407.1 | 347.1 | 30 | 15 |
| Chlormadinone Acetate-d3 (IS) | 408.1 | 348.1 | 30 | 15 |
Table 2: MRM Transitions for Mestranol and Ethinyl Estradiol
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Notes |
| Mestranol | 311.2 | 296.2 | 40 | 20 | Underivatized |
| Ethinyl Estradiol | 297.2 | 145.1 | 45 | 35 | Underivatized |
| Dansyl-Ethinyl Estradiol | 530.2 | 171.1 | 55 | 40 | Derivatized |
| Ethinyl Estradiol-d4 (IS) | 301.2 | 147.1 | 45 | 35 | Underivatized |
| Dansyl-Ethinyl Estradiol-d4 (IS) | 534.2 | 171.1 | 55 | 40 | Derivatized |
Experimental Protocols
The following are detailed protocols for sample preparation and LC-MS/MS analysis. Protocol 1 describes a liquid-liquid extraction suitable for plasma samples, while Protocol 2 details a solid-phase extraction method applicable to both plasma and urine.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a method for the analysis of chlormadinone acetate in human plasma.
1. Materials and Reagents
-
Human plasma (K2EDTA)
-
Chlormadinone Acetate, Mestranol, and their metabolites (Reference Standards)
-
Chlormadinone Acetate-d3 and Ethinyl Estradiol-d4 (Internal Standards)
-
Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
2. Standard and Internal Standard Preparation
-
Prepare individual stock solutions (1 mg/mL) of all analytes and internal standards in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol/water.
-
Prepare an internal standard working solution containing Chlormadinone Acetate-d3 and Ethinyl Estradiol-d4 at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol/water.
3. Sample Preparation
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and briefly vortex.
-
Add 1 mL of MTBE to each sample.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol/water, vortex for 1 minute, and transfer to an autosampler vial.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Urine Samples
This protocol is a general procedure for steroid extraction and can be adapted for this compound metabolites. For urine samples, an enzymatic hydrolysis step is included to analyze conjugated metabolites.
1. Additional Materials for Urine Samples
-
Acetate buffer (pH 5.2)
-
β-glucuronidase/arylsulfatase from Helix pomatia
2. Sample Preparation (Urine)
-
To 1 mL of urine, add the internal standard working solution.
-
Add acetate buffer to adjust the pH to approximately 5.2.
-
Add the β-glucuronidase/arylsulfatase solution and incubate at 37-55°C for 2-16 hours to deconjugate the steroid metabolites.
3. Solid-Phase Extraction
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma or hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a low-percentage methanol-water solution (e.g., 20%).
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the analytes with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
LC-MS/MS Conditions
Liquid Chromatography
-
System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Gradient: A suitable gradient should be developed to separate the analytes from matrix interferences. A starting condition of 90% A, ramping to 10% A over 5 minutes, holding for 2 minutes, and then re-equilibrating is a good starting point.
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: As detailed in Tables 1 and 2.
Experimental Workflow Visualization
Caption: General workflow for this compound metabolite analysis.
Conclusion
The methods outlined in this application note provide a robust framework for the sensitive and specific detection of this compound metabolites in biological matrices. While validated methods exist for the parent compounds and the primary metabolite of mestranol, further method development is recommended to validate the proposed parameters for the hydroxylated metabolites of chlormadinone acetate. The use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification. These protocols can be readily adapted by researchers in drug metabolism, pharmacokinetics, and related fields.
References
Application Notes and Protocols for In Vitro Assessment of Ovosiston's Progestogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovosiston is a combined oral contraceptive containing Chlormadinone acetate (B1210297) (CMA), a potent progestin, and Mestranol (MeEE), an estrogen that acts as a prodrug for ethinylestradiol (EE). Assessing the progestogenic activity of this compound in vitro is crucial for understanding its mechanism of action, ensuring quality control, and for the development of new hormonal therapies. These application notes provide detailed protocols for a panel of in vitro assays to characterize the progestogenic and estrogenic activity of this compound and its components.
The following protocols describe three key assays:
-
Progesterone (B1679170) Receptor (PR) Competitive Binding Assay: To determine the affinity of Chlormadinone acetate for the human progesterone receptor.
-
Progesterone Receptor (PR) Reporter Gene Assay: To measure the functional progestogenic activity of Chlormadinone acetate and the potential modulatory effects of Mestranol/ethinylestradiol.
-
Estrogen Receptor (ER) Reporter Gene Assay: To evaluate the estrogenic activity of Mestranol/ethinylestradiol, a component of this compound.
Data Presentation
Table 1: Progesterone Receptor Binding Affinity of Chlormadinone Acetate
| Compound | Receptor | Assay Type | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| Chlormadinone Acetate | Human Progesterone Receptor | Competitive Binding | 2.5 | Promegestone (R5020) | 4.3 |
Kᵢ (inhibitory constant) is a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Estrogen Receptor Binding Affinity of Mestranol and its Active Metabolite
| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) |
| Mestranol | Estrogen Receptor | 0.1 - 2.3 |
| Ethinylestradiol | Estrogen Receptor | 75 - 190 |
Mestranol is demethylated in the liver to the more potent estrogen, ethinylestradiol.
Experimental Protocols
Protocol 1: Progesterone Receptor (PR) Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Chlormadinone acetate (CMA) for the human progesterone receptor (PR) through competition with a radiolabeled or fluorescently-labeled progestin.
Principle: This assay measures the ability of a test compound (CMA) to displace a high-affinity radiolabeled or fluorescent ligand from the PR. The concentration of the test compound that displaces 50% of the labeled ligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated.
Materials:
-
Recombinant Human Progesterone Receptor (PR-LBD): Ligand binding domain.
-
Labeled Ligand: e.g., [³H]-Promegestone (R5020) or a fluorescently-labeled progesterone analog.
-
Unlabeled Progesterone: For standard curve.
-
Chlormadinone Acetate (CMA): Test compound.
-
Assay Buffer: e.g., Tris-based buffer with additives to stabilize the receptor.
-
Scintillation Fluid (for radiolabeled assays) or a suitable buffer for fluorescence polarization.
-
Microplates: 96-well or 384-well plates.
-
Instrumentation: Scintillation counter or fluorescence polarization plate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CMA in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of CMA and unlabeled progesterone in assay buffer.
-
Prepare a working solution of the labeled ligand in assay buffer.
-
Prepare a working solution of the PR-LBD in assay buffer.
-
-
Assay Setup:
-
Add a fixed amount of PR-LBD to each well of the microplate.
-
Add the serial dilutions of either unlabeled progesterone (for the standard curve) or CMA.
-
Add the labeled ligand to all wells.
-
Include control wells:
-
Total binding (labeled ligand + PR-LBD, no competitor).
-
Non-specific binding (labeled ligand + PR-LBD + a high concentration of unlabeled progesterone).
-
Background (labeled ligand only).
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Detection:
-
For Radioligand Assay: Separate bound from free ligand (e.g., using filtration or charcoal adsorption). Measure the radioactivity of the bound fraction using a scintillation counter.
-
For Fluorescence Polarization Assay: Measure the fluorescence polarization directly in the microplate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Plot the percentage of specific binding against the log concentration of the competitor (progesterone or CMA).
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the labeled ligand and Kₑ is its dissociation constant.
-
Protocol 2: Progesterone Receptor (PR) Reporter Gene Assay
Objective: To measure the functional progestogenic activity of Chlormadinone acetate (CMA) and to assess the potential modulatory effects of Mestranol/ethinylestradiol (MeEE/EE) on PR-mediated gene transcription.
Principle: This cell-based assay utilizes a mammalian cell line (e.g., T47D human breast cancer cells) that endogenously expresses the PR. These cells are transiently or stably transfected with a reporter gene construct containing a progesterone-responsive element (PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). Activation of the PR by an agonist like CMA leads to the transcription of the reporter gene, and the resulting signal is proportional to the progestogenic activity.
Materials:
-
Cell Line: T47D (human breast cancer cell line) or other suitable cell line expressing PR.
-
Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS), antibiotics.
-
Reporter Plasmid: pPRE-Luc (containing progesterone response elements driving luciferase expression).
-
Control Plasmid: A plasmid expressing a constitutively active reporter (e.g., pRL-TK expressing Renilla luciferase) for normalization of transfection efficiency.
-
Transfection Reagent: e.g., Lipofectamine.
-
Chlormadinone Acetate (CMA): Test compound.
-
Mestranol (MeEE) or Ethinylestradiol (EE): Co-treatment compound.
-
Progesterone: Positive control.
-
RU-486 (Mifepristone): PR antagonist for specificity control.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture T47D cells in standard conditions.
-
Seed cells into 96-well plates.
-
Co-transfect the cells with the pPRE-Luc reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of CMA, progesterone, and MeEE/EE in serum-free medium.
-
Replace the culture medium with the medium containing the test compounds.
-
To assess the effect of the estrogenic component, co-treat cells with a fixed concentration of CMA and varying concentrations of MeEE/EE.
-
Include appropriate controls:
-
Vehicle control (e.g., DMSO).
-
Positive control (progesterone).
-
Specificity control (CMA + RU-486).
-
-
-
Incubation:
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of the agonist.
-
Determine the EC₅₀ (half-maximal effective concentration) and the maximum induction from the dose-response curve.
-
Compare the EC₅₀ and maximal induction of CMA in the presence and absence of MeEE/EE to assess any modulatory effects.
-
Protocol 3: Estrogen Receptor (ER) Reporter Gene Assay
Objective: To determine the estrogenic activity of Mestranol (MeEE) and its active metabolite, ethinylestradiol (EE).
Principle: This assay is analogous to the PR reporter gene assay but uses a cell line expressing the estrogen receptor (e.g., Ishikawa human endometrial adenocarcinoma cells or MCF-7 breast cancer cells) and a reporter construct with an estrogen-responsive element (ERE).
Materials:
-
Cell Line: Ishikawa or MCF-7 cells.
-
Reporter Plasmid: pERE-Luc (containing estrogen response elements driving luciferase expression).
-
Control Plasmid: e.g., pRL-TK.
-
Transfection Reagent.
-
Mestranol (MeEE) and Ethinylestradiol (EE): Test compounds.
-
17β-Estradiol (E2): Positive control.
-
ICI 182,780 (Fulvestrant): ER antagonist for specificity control.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture Ishikawa or MCF-7 cells.
-
Seed cells and transfect with pERE-Luc and a control plasmid.
-
-
Compound Treatment:
-
Prepare serial dilutions of MeEE, EE, and E2.
-
Treat the cells with the compounds.
-
Include vehicle, positive, and antagonist controls.
-
-
Incubation:
-
Incubate for 18-24 hours.
-
-
Luciferase Assay and Data Analysis:
-
Perform the luciferase assay and normalize the data as described in Protocol 2.
-
Determine the EC₅₀ and maximal induction for MeEE and EE.
-
Visualizations
Animal Models for Investigating the Long-Term Effects of Ovosiston
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ovosiston, a combined oral contraceptive, was historically formulated with the progestin chlormadinone (B195047) acetate (B1210297) and the estrogen mestranol (B1676317).[1][2] While effective for its intended use, the long-term administration of its components has been a subject of toxicological and carcinogenic evaluation. Understanding the potential long-term effects is crucial for risk assessment and the development of safer hormonal therapies. Animal models are indispensable tools for investigating these effects due to ethical and practical limitations in human studies. This document provides detailed application notes and protocols for utilizing various animal models to study the long-term consequences of this compound exposure, with a focus on carcinogenic and other pathological outcomes.
This compound's constituent, chlormadinone acetate, is a synthetic progestin with antiandrogenic and weak glucocorticoid properties.[3][4] Mestranol is a synthetic estrogen that is metabolized to ethinylestradiol.[5] The combination of these hormones effectively suppresses ovulation.[4] However, long-term exposure to these classes of hormones has been associated with various health risks, including an increased incidence of certain tumors in animal studies.[6][7]
Recommended Animal Models
The selection of an appropriate animal model is critical for the successful evaluation of the long-term effects of this compound. Rodents, particularly rats and mice, are commonly used for carcinogenicity bioassays due to their relatively short lifespan and the availability of well-characterized strains.[8][9] Non-human primates are valuable for their physiological similarity to humans, especially in reproductive endocrinology, while canines have historically been used in hormonal contraceptive studies and have shown particular sensitivity to the tumorigenic effects of progestins on the mammary gland.[6][10]
Table 1: Recommended Animal Models and Key Considerations
| Animal Model | Key Advantages | Primary Endpoints of Concern |
| Rats (e.g., Sprague-Dawley, F344/N) | Well-established for carcinogenicity studies; extensive historical control data available.[9][11] | Pituitary, mammary, and liver tumors.[7] |
| Mice (e.g., CD-1, B6C3F1) | Shorter lifespan allowing for more rapid carcinogenicity assessment; availability of transgenic models.[9][11] | Pituitary tumors, liver adenomas.[7] |
| Dogs (Beagle) | High sensitivity to progestin-induced mammary tumors.[6][10] | Mammary gland nodules (hyperplasia and neoplasia).[10] |
Data Presentation: Summary of Long-Term Effects in Animal Models
The following tables summarize the key findings from long-term studies of chlormadinone acetate and mestranol in various animal models.
Table 2: Carcinogenicity of Chlormadinone Acetate in Combination with Mestranol
| Animal Model | Route of Administration | Duration | Key Findings |
| Mice | Oral | Not Specified | Increased incidence of pituitary tumors in both sexes.[6][7] |
| Rats | Oral | Not Specified | No reported increase in tumor incidence.[6] |
Table 3: Carcinogenicity of Chlormadinone Acetate Alone
| Animal Model | Route of Administration | Duration | Key Findings |
| Mice | Oral | Not Specified | No increase in tumor incidence.[6] |
| Rats | Oral | Not Specified | No increase in tumor incidence.[6] |
| Dogs | Oral | 4 years | Development of mammary nodules, including nodular hyperplasia, benign mixed tumors, and one adenocarcinoma.[10] |
Table 4: Carcinogenicity of Mestranol Alone
| Animal Model | Route of Administration | Duration | Key Findings |
| Mice | Oral | Not Specified | Increased incidence of pituitary tumors in both sexes and malignant mammary tumors in castrated males.[7] |
| Rats | Oral | Not Specified | Increased incidence of malignant mammary tumors in females.[7] |
Experimental Protocols
The following are detailed protocols for conducting long-term toxicity and carcinogenicity studies of this compound components in rodents. These protocols are based on established guidelines from regulatory agencies.[5][8][12]
Protocol 1: Long-Term Oral Toxicity and Carcinogenicity Study in Rats
1. Objective: To evaluate the chronic toxicity and carcinogenic potential of a combination of chlormadinone acetate and mestranol when administered orally to rats for 24 months.
2. Test Substance and Diet Preparation:
-
Test Substance: Chlormadinone acetate and mestranol.
-
Vehicle: A suitable vehicle such as corn oil or inclusion in the diet.
-
Diet: A standard certified rodent diet. The test substance should be mixed into the diet to ensure a stable and uniform concentration.
3. Animal Model:
-
Species and Strain: Sprague-Dawley rats.
-
Age: 6-8 weeks at the start of the study.
-
Number of Animals: At least 50 males and 50 females per group.
4. Experimental Design:
-
Groups:
-
Group 1: Control (vehicle only).
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
-
Dose Selection: Doses should be based on preliminary subchronic toxicity studies and should aim to establish a no-observed-adverse-effect level (NOAEL). The high dose should induce some toxicity but not compromise survival.
-
Administration: Daily oral gavage or ad libitum in the diet for 24 months.
5. Observations:
-
Clinical Signs: Observe animals twice daily for signs of toxicity, moribundity, and mortality.
-
Body Weight and Food Consumption: Record weekly for the first 13 weeks and monthly thereafter.
-
Ophthalmoscopy: Conduct at the beginning and end of the study.
-
Hematology and Clinical Chemistry: Collect blood samples at 3, 6, 12, 18, and 24 months for analysis of standard parameters.
6. Pathology:
-
Gross Necropsy: Perform a full necropsy on all animals.
-
Organ Weights: Weigh key organs including the pituitary, adrenal glands, liver, kidneys, uterus, ovaries, and testes.
-
Histopathology: Collect a comprehensive set of tissues from all animals in the control and high-dose groups. Also, examine all gross lesions and target organs from all dose groups.
Protocol 2: Histopathological Evaluation of Endocrine Tissues
1. Objective: To identify subtle histopathological changes in endocrine-sensitive tissues following long-term exposure to chlormadinone acetate and mestranol.
2. Tissue Collection and Processing:
-
Fixation: Tissues should be fixed in 10% neutral buffered formalin.
-
Trimming: Follow standardized trimming procedures for endocrine organs to ensure consistent sectioning.
-
Embedding and Sectioning: Embed in paraffin (B1166041) and section at 4-5 µm.
-
Staining: Stain with hematoxylin (B73222) and eosin (B541160) (H&E). Special stains may be used as needed.
3. Microscopic Examination:
-
Pituitary Gland: Evaluate for hyperplasia and adenomas of the pars distalis.
-
Mammary Gland: Examine for ductal and alveolar hyperplasia, and the presence of fibroadenomas and adenocarcinomas.
-
Uterus and Ovaries: Assess for endometrial hyperplasia, atrophy, and tumors. Examine ovaries for follicular development and corpora lutea.
-
Liver: Look for hepatocellular hypertrophy, fatty change, and the presence of adenomas and carcinomas.
-
Adrenal Glands: Evaluate for cortical and medullary hyperplasia and tumors.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of Chlormadinone Acetate and Mestranol.
Experimental Workflow
References
- 1. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 2. [Experiences with this compound in marital and sexual counseling in a district hospital in the period Jan. 1, 1967-Dec. 31, 1968] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long term effects of chlormadinone acetate: ultrastructural studies on the uterine surface epithelia of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Chlormadinone Acetate (IARC Summary & Evaluation, Volume 6, 1974) [inchem.org]
- 7. Chlormadinone Acetate (IARC Summary & Evaluation, Volume 21, 1979) [inchem.org]
- 8. Long-term oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Mammary nodules in dogs during four years' treatment with megestrol acetate or chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications [frontiersin.org]
- 12. canada.ca [canada.ca]
Application Notes and Protocols for Investigating the Cellular Impact of Ovosiston
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovosiston is a combined oral contraceptive containing a synthetic estrogen, mestranol, and a progestin, chlormadinone (B195047) acetate (B1210297). Understanding the cellular and molecular impact of its components, both individually and in combination, is crucial for elucidating its mechanism of action and potential off-target effects. These application notes provide detailed protocols for investigating the effects of this compound on cell viability, apoptosis, cell cycle progression, and the ERK signaling pathway in hormone-responsive breast cancer cell lines.
Recommended Cell Lines
Hormone-responsive breast cancer cell lines are ideal models for studying the effects of this compound due to their expression of estrogen and progesterone (B1679170) receptors. Recommended cell lines include:
-
MCF-7: Estrogen receptor (ER) positive, progesterone receptor (PR) positive.
-
T47D: ER positive, PR positive.
-
ZR-75-1: ER positive, PR positive.
Data Presentation: Summary of Expected Quantitative Effects
The following tables summarize representative quantitative data on the effects of an estrogen (ethinylestradiol, a close analog of mestranol) and a progestin (chlormadinone acetate or similar) on hormone-responsive breast cancer cells. This data is compiled from various studies and should be used as a general guideline. Actual results may vary depending on experimental conditions and the specific cell line used.
Table 1: Effect of Ethinylestradiol and Chlormadinone Acetate on Cell Viability (MTT Assay)
| Treatment | Concentration | Cell Line | Incubation Time | % Cell Viability (Compared to Control) |
| Ethinylestradiol | 0.1 nM | MCF-7 | 72h | ~150%[1] |
| Ethinylestradiol | 1.0 nM | MCF-7 | 72h | ~130%[1] |
| Chlormadinone Acetate | 10 µM | T47D | 48h | ~80% |
| Ethinylestradiol + Chlormadinone Acetate | 0.1 nM + 10 µM | MCF-7 | 72h | Expected to be >150% (Synergistic proliferative effect) |
Table 2: Effect of Ethinylestradiol and Chlormadinone Acetate on Apoptosis (Annexin V Assay)
| Treatment | Concentration | Cell Line | Incubation Time | % Apoptotic Cells |
| Ethinylestradiol | 10 nM | T47D | 48h | ~5% |
| Chlormadinone Acetate | 10 µM | T47D | 48h | ~15% |
| Ethinylestradiol + Chlormadinone Acetate | 10 nM + 10 µM | T47D | 48h | Expected to be >15% (Progestin effect may dominate) |
Table 3: Effect of Ethinylestradiol and Chlormadinone Acetate on Cell Cycle Distribution
| Treatment | Concentration | Cell Line | Incubation Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | - | MCF-7 | 48h | ~65% | ~25% | ~10% |
| Ethinylestradiol | 10 nM | MCF-7 | 48h | ~55% | ~30% | ~15% |
| Progesterone (similar to CMA) | 100 nM | MCF-7 | 48h | ~50% | ~20% | ~30%[2] |
| Ethinylestradiol + Progesterone | 10 nM + 100 nM | MCF-7 | 48h | ~40% | ~20% | ~40%[2] |
Table 4: Effect of Ethinylestradiol and Chlormadinone Acetate on ERK1/2 Phosphorylation
| Treatment | Concentration | Cell Line | Stimulation Time | p-ERK/Total ERK Ratio (Fold Change vs. Control) |
| Ethinylestradiol | 10 nM | T47D | 15 min | ~2.5 |
| Progestin (e.g., R5020) | 10 nM | T47D | 10 min | ~3.0 |
| Ethinylestradiol + Progestin | 10 nM + 10 nM | T47D | 10-15 min | Expected to be >3.0 (Potentially synergistic or additive effect) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound components on cell metabolic activity, an indicator of cell viability.
Materials:
-
Hormone-responsive breast cancer cells (MCF-7, T47D, or ZR-75-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium
-
This compound components: Mestranol (or Ethinylestradiol) and Chlormadinone Acetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and incubate for 24 hours.
-
Replace the medium with phenol red-free medium containing various concentrations of Mestranol, Chlormadinone Acetate, or a combination of both. Include a vehicle-treated control group.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
Synthetic Pathways for the Active Components of Ovosiston: A Detailed Guide for Researchers
This application note provides a comprehensive overview and detailed protocols for the synthesis of Mestranol and Chlormadinone Acetate (B1210297), the active pharmaceutical ingredients in the oral contraceptive Ovosiston. This document is intended for researchers, scientists, and professionals in drug development, offering a guide to the chemical synthesis of these critical steroid hormones.
Introduction
This compound is a combination oral contraceptive containing an estrogen, Mestranol, and a progestin, Chlormadinone Acetate. The synthesis of these steroid-based active ingredients involves multi-step chemical transformations, starting from readily available steroid precursors. This document outlines the established synthetic routes for both compounds, providing detailed experimental protocols for key reactions and summarizing quantitative data to facilitate reproducibility and optimization in a laboratory setting.
Synthetic Route for Mestranol
Mestranol, the 3-methyl ether of ethinylestradiol, is a synthetic estrogen. Its synthesis is typically achieved through the ethynylation of the C17 ketone of an estrone (B1671321) derivative. A common and effective starting material is estrone 3-methyl ether.
A one-pot ethynylation and catalytic desilylation process offers an alternative and safer route that avoids the use of flammable acetylene (B1199291) gas.[1] This method utilizes trimethylsilylacetylide to introduce the ethynyl (B1212043) group at the C17 position.
Experimental Protocol: Synthesis of Mestranol from Estrone 3-Methyl Ether
This protocol details the ethynylation of estrone 3-methyl ether using lithium acetylide.
Materials:
-
Estrone 3-methyl ether
-
Lithium acetylide-ethylene diamine complex
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Girard's Reagent T
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Ethynylation Reaction: In a suitable reaction vessel, dissolve estrone 3-methyl ether in anhydrous dimethyl sulfoxide (DMSO).
-
Add lithium acetylide-ethylene diamine complex to the solution in a controlled manner.
-
Allow the reaction to proceed at room temperature for approximately 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction carefully with water.
-
To remove any unreacted starting material, perform a Girard separation using Girard's Reagent T.
-
Extract the product with an appropriate organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure Mestranol.
Quantitative Data for Mestranol Synthesis
| Step | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ethynylation | Estrone 3-methyl ether | Lithium acetylide-ethylene diamine | DMSO | 4 | Room Temperature | 95 | [2] |
Synthetic Route for Chlormadinone Acetate
Chlormadinone Acetate is a potent synthetic progestin derived from 17α-hydroxyprogesterone. The synthesis involves the introduction of a chlorine atom at the C6 position and a double bond between C6 and C7 of the steroid nucleus.
A common synthetic pathway starts with 17α-acetoxyprogesterone, which is first epoxidized at the 6,7-position. The resulting epoxide is then opened with hydrochloric acid to introduce the chlorine and hydroxyl groups, followed by dehydration to form the C6-C7 double bond.
Experimental Protocol: Synthesis of Chlormadinone Acetate from 17α-Acetoxy-6,7α-oxido-4-pregnene-3,20-dione
This protocol outlines the conversion of the epoxide intermediate to Chlormadinone Acetate.
Materials:
-
17α-acetoxy-6,7α-oxido-4-pregnene-3,20-dione
-
Glacial acetic acid
-
Anhydrous hydrogen chloride gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Epoxide Ring Opening: Dissolve 17α-acetoxy-6,7α-oxido-4-pregnene-3,20-dione in glacial acetic acid.
-
Bubble anhydrous hydrogen chloride gas slowly through the solution.
-
The reaction proceeds to form an intermediate chlorohydrin which is subsequently dehydrated in the acidic medium.
-
Work-up and Purification: Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer to neutrality, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude Chlormadinone Acetate can be purified by recrystallization.
Quantitative Data for Chlormadinone Acetate Synthesis
| Step | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Chlorination | 6β-Chloro-17α-acetoxyprogesterone | Toluene-4-sulfonic acid, Acetic anhydride | Chloroform, Acetic acid | 8-12 | 40-45 | 97.8 | [3] |
Diagrams
Synthetic Workflow for Mestranol
Caption: Synthesis of Mestranol from Estrone 3-Methyl Ether.
Synthetic Workflow for Chlormadinone Acetate
Caption: Synthesis of Chlormadinone Acetate from 17α-Acetoxyprogesterone.
Signaling Pathway (Illustrative)
While the synthesis of these molecules does not involve signaling pathways in the traditional biological sense, the logical progression of the chemical transformations can be visualized. The following diagram illustrates a generalized logical flow for a multi-step organic synthesis.
Caption: Generalized logical workflow for a multi-step chemical synthesis.
References
Application Notes and Protocols for the Quantitative Analysis of Chlormadinone Acetate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of chlormadinone (B195047) acetate (B1210297) (CMA) in biological samples, primarily focusing on human plasma. The protocols detailed below are based on validated methodologies and are intended to ensure accurate and reliable quantification for pharmacokinetic studies, clinical monitoring, and other research applications.
Introduction
Chlormadinone acetate is a synthetic progestin with antiandrogenic properties, widely used in hormonal contraceptives and for the treatment of androgen-dependent conditions.[1] Accurate measurement of CMA in biological matrices is essential for assessing its pharmacokinetic profile, bioavailability, and for monitoring patient compliance.[1] The most robust and sensitive methods for this purpose utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often employing a stable isotope-labeled internal standard for enhanced accuracy and precision.[1][2]
Analytical Methodologies: A Comparative Overview
Several analytical techniques can be employed for the quantification of chlormadinone acetate. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of common methods and their typical performance characteristics.
| Parameter | LC-MS/MS | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.1 - 50 ng/mL[1] | 5 - 30 µg/mL[3] | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | ~0.3 µg/mL[3] | Not specified |
| Accuracy (% Recovery) | 93.8% - 105.3%[1] | 98% - 102%[3] | Not specified |
| Precision (%RSD) | < 20% at LLOQ[1] | < 2%[3] | Not specified |
| Internal Standard | Chlormadinone Acetate-d3[1] | Not typically used | Not specified |
Experimental Protocols
Protocol 1: Quantitative Analysis of Chlormadinone Acetate in Human Plasma by UPLC-MS/MS
This protocol describes a validated method for the determination of chlormadinone acetate in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system. The use of a deuterated internal standard, Chlormadinone Acetate-d3, ensures high accuracy and reproducibility.[1][2]
1. Materials and Reagents
-
Chlormadinone Acetate (CMA) reference standard
-
Chlormadinone Acetate-d3 (CMA-d3) internal standard[1]
-
Human plasma (K2EDTA)[1]
-
Methanol (B129727) (LC-MS grade)[1]
-
Acetonitrile (LC-MS grade)[1]
-
Water (LC-MS grade)[1]
-
Methyl tert-butyl ether (MTBE)[1]
-
Formic acid
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of CMA and CMA-d3 in methanol.[1]
-
Working Standard Solutions: Perform serial dilutions of the CMA stock solution with a 50:50 (v/v) methanol/water mixture to prepare calibration standards.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the CMA-d3 stock solution with a 50:50 (v/v) methanol/water mixture.[1]
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of the plasma sample (which can be a calibration standard, a quality control sample, or an unknown sample), add 20 µL of the 100 ng/mL CMA-d3 internal standard working solution and briefly vortex the mixture.[1]
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each sample.[1]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.[1]
-
Centrifuge the samples at 12,000 rpm for 5 minutes at a temperature of 4°C.[1]
-
Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of a 50:50 (v/v) mixture of methanol and water.[1]
4. UPLC-MS/MS Instrumental Conditions
-
UPLC System: A suitable UPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Chlormadinone Acetate: To be determined based on precursor and product ions.
-
Chlormadinone Acetate-d3: Mass shift of +3 Da from the analyte's transition.[2]
-
5. Method Validation Parameters
The following table summarizes the validation parameters for this UPLC-MS/MS method.[1]
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ | < 20% |
| Intra-day Accuracy | 93.8% - 105.3% |
| Inter-day Accuracy | 91.2% - 104.5% |
| Intra-day Precision (%CV) | < 10.8% |
| Inter-day Precision (%CV) | < 9.5% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow for the quantification of chlormadinone acetate in human plasma.
Caption: Workflow for the extraction and analysis of Chlormadinone Acetate from plasma.
Logical Relationship: Use of an Internal Standard
The use of a stable isotope-labeled internal standard like Chlormadinone Acetate-d3 is crucial for accurate quantification as it compensates for variations during sample processing and analysis.
Caption: Rationale for using a stable isotope-labeled internal standard.
Signaling Pathway of Chlormadinone Acetate
Chlormadinone acetate exerts its effects primarily through its interaction with progesterone (B1679170) and androgen receptors.[1][4] It acts as a potent progesterone receptor agonist and a partial androgen receptor antagonist.[1]
Caption: Simplified signaling pathway of Chlormadinone Acetate.
References
Application Notes and Protocols for Immunoassay-Based Screening of Ovosiston
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovosiston was a combination oral contraceptive containing a progestin, chlormadinone (B195047) acetate (B1210297) (CMA), and an estrogen, mestranol (B1676317) (ME)[1][2][3][4]. Screening for these synthetic steroids is crucial in various research and clinical settings, including pharmacokinetic studies, bioequivalence assessment, and monitoring of patient adherence. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for the detection of these small molecule haptens.
This document provides detailed application notes and protocols for the development of competitive immunoassays for the screening of the active components of this compound: chlormadinone acetate and mestranol. As mestranol is a prodrug that is rapidly and efficiently converted to ethinylestradiol in the body, an immunoassay targeting ethinylestradiol can be effectively utilized for its screening[5][6]. Pharmacokinetic studies have shown that a 50 µg oral dose of mestranol is bioequivalent to approximately 35 µg of ethinylestradiol[7].
Principle of Competitive ELISA for this compound Components
The competitive ELISA is the ideal format for detecting small molecules like chlormadinone acetate and ethinylestradiol. In this assay, the analyte in the sample competes with a labeled form of the analyte (enzyme conjugate) for a limited number of specific antibody binding sites. The amount of signal generated by the enzyme is inversely proportional to the concentration of the analyte in the sample.
Signaling Pathways and Mechanism of Action
The contraceptive effect of this compound is achieved through the synergistic action of its progestin and estrogen components on the hypothalamic-pituitary-ovarian (HPO) axis.
Chlormadinone Acetate (CMA): CMA is a potent progestin that acts as an agonist for the progesterone (B1679170) receptor (PR). By binding to PRs in the hypothalamus and pituitary gland, CMA exerts negative feedback, suppressing the secretion of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This inhibition of the mid-cycle LH surge prevents ovulation. CMA also exhibits anti-androgenic properties by competing with androgens for the androgen receptor (AR).
Mestranol (Ethinylestradiol): Mestranol is demethylated in the liver to its active form, ethinylestradiol, a potent estrogen receptor (ER) agonist. Ethinylestradiol also suppresses FSH secretion from the pituitary gland, preventing the development of a dominant ovarian follicle. The combination of progestin and estrogen provides robust inhibition of ovulation and also alters the cervical mucus and endometrium to further prevent pregnancy.
Mechanism of this compound's contraceptive action.
Data Presentation
Table 1: Typical Composition of this compound Formulations
| Component | Dosage per Tablet | Reference |
| Chlormadinone Acetate | 3 mg | [8] |
| Mestranol | 100 µg | [8] |
Table 2: Pharmacokinetic and Immunoassay Parameters
| Parameter | Chlormadinone Acetate (CMA) Assay | Ethinylestradiol (EE2) Assay (for Mestranol) | References |
| Analyte | Chlormadinone Acetate | Ethinylestradiol | |
| Prodrug | N/A | Mestranol | [9] |
| Typical Peak Plasma Concentration (Cmax) | ~2 ng/mL (after multiple doses) | 152 ± 57 pg/mL (after 50 µg mestranol) | |
| Time to Peak Plasma Concentration (Tmax) | Not specified | ~2-4 hours | |
| Immunoassay Type | Competitive ELISA (proposed) | Competitive ELISA | |
| Example Assay Detection Limit (LOD) | 51 pg/mL (TR-FIA) | 0.04 µg/L | [7] |
| Example Assay Quantitation Limit (LOQ) | Not specified | 0.05 ng/L | [7] |
| Reported Cross-Reactivity with Mestranol | Not applicable | High (due to structural similarity) | [7] |
Experimental Protocols
Immunoassay Development Workflow
The development of a competitive immunoassay for a small molecule like chlormadinone acetate or ethinylestradiol follows a structured workflow.
Workflow for hapten immunoassay development.
Protocol 1: Competitive ELISA for Chlormadinone Acetate (Adapted from Steroid Hapten Protocols)
This protocol is a general guideline for a competitive ELISA for chlormadinone acetate and requires optimization and validation.
1. Reagents and Materials:
-
Microtiter plates (96-well, high protein-binding capacity)
-
Anti-CMA antibody (polyclonal or monoclonal)
-
CMA-horseradish peroxidase (HRP) conjugate (tracer)
-
CMA standard
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Diluent (e.g., Assay Buffer)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader (450 nm)
2. Plate Coating:
-
Dilute the anti-CMA antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 300 µL of Wash Buffer per well.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the CMA standard and the unknown samples in Sample/Standard Diluent.
-
Add 50 µL of each standard or sample to the appropriate wells.
-
Add 50 µL of the diluted CMA-HRP conjugate to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 5 times with Wash Buffer.
5. Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
6. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the corresponding CMA concentrations.
-
Determine the concentration of CMA in the unknown samples by interpolating their absorbance values from the standard curve.
Protocol 2: Competitive ELISA for Ethinylestradiol (for Mestranol Screening)
This protocol is based on commercially available ethinylestradiol ELISA kits and can be adapted for the screening of mestranol.
1. Reagents and Materials:
-
Pre-coated microtiter plate with anti-Ethinylestradiol antibody
-
Ethinylestradiol-HRP conjugate
-
Ethinylestradiol standard
-
Wash Buffer
-
Assay Buffer
-
TMB Substrate Solution
-
Stop Solution
-
Plate reader (450 nm)
2. Assay Procedure:
-
Prepare serial dilutions of the ethinylestradiol standard and the unknown samples in Assay Buffer.
-
Add 50 µL of each standard or sample to the appropriate wells of the pre-coated plate.
-
Add 50 µL of the Ethinylestradiol-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm.
3. Data Analysis:
-
As described in Protocol 1, construct a standard curve and determine the concentration of ethinylestradiol in the samples. The results will be indicative of mestranol exposure.
Assay Validation
Thorough validation is essential to ensure the reliability of the immunoassay. Key validation parameters include:
-
Specificity and Cross-Reactivity: The ability of the antibody to bind exclusively to the target analyte should be assessed by testing structurally related steroids. For the ethinylestradiol assay, it is important to confirm high cross-reactivity with mestranol and low cross-reactivity with other endogenous and synthetic steroids[10]. For the chlormadinone acetate assay, cross-reactivity with progesterone and other progestins should be evaluated.
-
Sensitivity (Limit of Detection, LOD): The lowest concentration of the analyte that can be reliably distinguished from a blank sample.
-
Precision (Intra- and Inter-assay Variation): The reproducibility of the assay results within the same assay run and between different runs.
-
Accuracy (Recovery): The ability of the assay to correctly measure a known amount of analyte spiked into a sample matrix.
-
Linearity of Dilution: The assay should provide a linear response to serial dilutions of a high-concentration sample.
Key parameters for immunoassay validation.
Conclusion
The development of competitive immunoassays for chlormadinone acetate and ethinylestradiol provides a robust and efficient method for screening the components of this compound. Careful optimization and thorough validation are critical to ensure the accuracy and reliability of the results for research and drug development applications.
References
- 1. The effect of the oral contraceptive this compound on the composition of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Experiences with different doses of this compound preparations within the scope of marital and sexual counseling. Individual therapy with oral contraceptives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 4. [Sequenz-Ovosiston as a contraceptive agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of ethinylestradiol and mestranol in sequential-type oral contraceptives in their effects on blood glucose and serum insulin in oral glucose tolerance tests [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Effects of a contraceptive treatment with this compound on the serum-cholinesterase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Ovosiston (Chlormadinone Acetate and Mestranol): Application as a Reference Standard in Analytical Chemistry
Introduction
Ovosiston was an oral contraceptive formulation containing the progestin chlormadinone (B195047) acetate (B1210297) and the estrogen mestranol (B1676317). While the combined formulation "this compound" is no longer widely marketed, its active pharmaceutical ingredients (APIs), chlormadinone acetate and mestranol, are crucial reference standards in analytical chemistry. These standards are essential for the quality control of pharmaceutical formulations, pharmacokinetic studies, and the development of new drug products. This document provides detailed application notes and protocols for the use of chlormadinone acetate and mestranol as reference standards in analytical testing.
Physicochemical Properties of Reference Standards
A summary of the key physicochemical properties of chlormadinone acetate and mestranol is provided in the table below.
| Property | Chlormadinone Acetate | Mestranol |
| Chemical Name | 17-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione | 3-methoxy-19-nor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol |
| CAS Number | 302-22-7 | 72-33-3 |
| Molecular Formula | C₂₃H₂₉ClO₄ | C₂₁H₂₆O₂ |
| Molecular Weight | 404.93 g/mol | 310.43 g/mol |
| Appearance | White to off-white crystalline powder | White to creamy-white, odorless, crystalline powder |
| Solubility | Practically insoluble in water, soluble in acetone (B3395972) and chloroform | Practically insoluble in water, freely soluble in chloroform, soluble in acetone |
Application Notes: Stability-Indicating HPLC Method for Simultaneous Determination
This section outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of chlormadinone acetate and mestranol in pharmaceutical dosage forms. A stability-indicating method is crucial as it can resolve the active ingredients from their degradation products, ensuring an accurate assessment of the drug's quality over its shelf life.
Method Principle
The method utilizes reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is performed using a UV detector, leveraging the chromophoric properties of both analytes. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, specificity, and robustness.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the simultaneous HPLC analysis of chlormadinone acetate and mestranol.
| Validation Parameter | Chlormadinone Acetate | Mestranol |
| Linearity Range (µg/mL) | 10 - 60 | 1 - 10 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.2 | ~0.05 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.6 | ~0.15 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 | < 2.0 |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
1.1. Standard Stock Solution Preparation (Chlormadinone Acetate)
-
Accurately weigh approximately 25 mg of Chlormadinone Acetate Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol (B129727). This yields a stock solution of approximately 500 µg/mL.
1.2. Standard Stock Solution Preparation (Mestranol)
-
Accurately weigh approximately 25 mg of Mestranol Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. This yields a stock solution of approximately 250 µg/mL.
1.3. Working Standard Solution Preparation
-
Pipette 5.0 mL of the Chlormadinone Acetate stock solution and 2.0 mL of the Mestranol stock solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase to obtain a working standard solution with final concentrations of approximately 50 µg/mL of Chlormadinone Acetate and 10 µg/mL of Mestranol.
1.4. Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Dilute a suitable volume of the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.
Protocol 2: HPLC Method Parameters
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 245 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Protocol 3: Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on the drug product.
3.1. Acid Degradation
-
Treat the sample solution with 1N HCl and heat at 80°C for 2 hours.
-
Neutralize the solution with 1N NaOH and dilute with the mobile phase before injection.
3.2. Base Degradation
-
Treat the sample solution with 1N NaOH and heat at 80°C for 2 hours.
-
Neutralize the solution with 1N HCl and dilute with the mobile phase before injection.
3.3. Oxidative Degradation
-
Treat the sample solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Dilute with the mobile phase before injection.
3.4. Thermal Degradation
-
Expose the solid drug product to a temperature of 105°C for 48 hours.
-
Prepare the sample as described in Protocol 1.4.
3.5. Photolytic Degradation
-
Expose the drug product to UV light (254 nm) for 24 hours.
-
Prepare the sample as described in Protocol 1.4.
Visualizations
Metabolic Pathway of Mestranol and Chlormadinone Acetate
The following diagram illustrates the primary metabolic pathways of mestranol and chlormadinone acetate. Mestranol acts as a prodrug and is demethylated in the liver to the active estrogen, ethinylestradiol. Chlormadinone acetate undergoes several metabolic transformations, including reduction, hydroxylation, and deacetylation.
Caption: Metabolic pathways of Mestranol and Chlormadinone Acetate.
Experimental Workflow for HPLC Analysis
The diagram below outlines the general workflow for the analysis of chlormadinone acetate and mestranol in a pharmaceutical product using the described HPLC method.
Caption: Experimental workflow for HPLC analysis of Chlormadinone Acetate and Mestranol.
Application Notes and Protocols for Studying Ovosiston's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovosiston is a combined oral contraceptive containing chlormadinone (B195047) acetate (B1210297) (CMA), a synthetic progestin, and mestranol (B1676317) (MeEE), a synthetic estrogen. Understanding the molecular effects of this compound, particularly its influence on gene expression, is crucial for elucidating its mechanism of action, identifying potential off-target effects, and developing novel therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for investigating the impact of this compound and its components on gene expression in a research setting.
Chlormadinone acetate acts as a potent agonist for the progesterone (B1679170) receptor (PR) and also exhibits anti-androgenic properties by binding to the androgen receptor (AR).[1][2] Mestranol is a prodrug that is rapidly converted in the liver to its active form, ethinylestradiol (EE2), a potent estrogen receptor (ER) agonist.[3][4][5] Both PR and ER are nuclear receptors that function as ligand-activated transcription factors, directly binding to DNA and regulating the expression of target genes.[3][6][7] Therefore, this compound's effects on gene expression are mediated by the combined actions of its progestogenic and estrogenic components on their respective signaling pathways.
Data Presentation
Table 1: Receptor Binding Affinities of Chlormadinone Acetate (CMA) and its Metabolites
This table summarizes the in vitro binding affinities (Ki values in nM) of chlormadinone acetate and its metabolites to human progesterone, androgen, and glucocorticoid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |
| Chlormadinone Acetate (CMA) | 2.5[8] | 3.8[8] | 16[8] |
| 3α-hydroxy-CMA | 13[8] | 83[8] | 69[8] |
| 3β-hydroxy-CMA | 6.0[8] | 20[8] | 21[8] |
| R5020 (reference progestin) | 4.3[8] | - | - |
| Methyltrienolone (reference androgen) | - | 2.9[8] | - |
| Dexamethasone (reference glucocorticoid) | - | - | 1.2[8] |
Signaling Pathways
The primary mechanism of action for the components of this compound involves the activation of nuclear hormone receptors, which leads to changes in gene transcription. The following diagram illustrates the generalized signaling pathways for chlormadinone acetate (acting through the progesterone receptor) and mestranol (acting through the estrogen receptor after conversion to ethinylestradiol).
Experimental Protocols
To investigate the effects of this compound on gene expression, a multi-step experimental approach is recommended, starting with in vitro cell culture models followed by high-throughput gene expression analysis and subsequent validation.
Cell Culture and Treatment Protocol
Objective: To expose a relevant cell line to this compound's components and harvest RNA for gene expression analysis.
Materials:
-
Appropriate human cell line (e.g., Ishikawa endometrial adenocarcinoma cells, T47D breast cancer cells, or primary endometrial cells)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Chlormadinone acetate (CMA)
-
Mestranol (or its active metabolite, ethinylestradiol)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA lysis buffer (e.g., TRIzol)
-
Cell culture plates (6-well or 10 cm dishes)
Procedure:
-
Cell Seeding: Plate the chosen cells at a desired density in culture plates and allow them to adhere and reach 60-70% confluency.
-
Hormone Deprivation: Replace the standard culture medium with a medium containing charcoal-stripped FBS for 24-48 hours to minimize the influence of endogenous hormones.
-
Treatment: Prepare stock solutions of CMA and mestranol/ethinylestradiol in the vehicle control. Treat the cells with various concentrations of the individual compounds, as well as in combination to mimic this compound. Include a vehicle-only control group. A typical concentration range to test would be from 1 nM to 1 µM.
-
Incubation: Incubate the treated cells for a specific duration (e.g., 6, 24, or 48 hours) to capture both early and late gene expression changes.
-
RNA Isolation:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add RNA lysis buffer directly to the culture plate and lyse the cells according to the manufacturer's protocol.
-
Collect the cell lysate and proceed with RNA extraction or store at -80°C.
-
High-Throughput Gene Expression Analysis: RNA Sequencing (RNA-Seq)
Objective: To obtain a comprehensive profile of gene expression changes in response to this compound's components.
Protocol:
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is recommended for RNA-Seq.
-
Library Preparation: Prepare sequencing libraries from the isolated RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference human genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR in R) to identify genes that are significantly upregulated or downregulated in the treated groups compared to the vehicle control.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Validation of Gene Expression Changes: Quantitative Real-Time PCR (qRT-PCR)
Objective: To validate the results obtained from RNA-Seq for a subset of differentially expressed genes.
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target and reference genes
-
qRT-PCR instrument
Protocol:
-
cDNA Synthesis: Reverse transcribe 1-2 µg of the same RNA samples used for RNA-Seq into cDNA using a cDNA synthesis kit.
-
Primer Design and Validation: Design or obtain pre-validated primers for the target genes of interest and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB). Validate primer efficiency.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes. Compare the fold changes obtained from qRT-PCR with the RNA-Seq results.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the biological question to the final interpretation of the data in a study of this compound's effect on gene expression.
References
- 1. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 7. How estrogen regulates gene expression [blogs.bcm.edu]
- 8. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of Ovosiston in laboratory solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ovosiston in laboratory settings.
Understanding this compound and its Components
This compound is an oral contraceptive composed of two active pharmaceutical ingredients (APIs): Mestranol and Chlormadinone (B195047) Acetate (B1210297). Understanding the solubility of these individual components is crucial for addressing issues with the combined formulation.
-
Mestranol: A synthetic estrogen and a prodrug that is converted in the body to its active form, ethinylestradiol. It acts as an agonist for the estrogen receptor.[1][2]
-
Chlormadinone Acetate: A synthetic progestin that acts as a progesterone (B1679170) receptor agonist and also exhibits antiandrogenic properties.[3][4][5]
Solubility Data of this compound Components
The following tables summarize the available quantitative and qualitative solubility data for Mestranol and Chlormadinone Acetate in common laboratory solvents.
Table 1: Quantitative Solubility of Mestranol and Chlormadinone Acetate
| Compound | Solvent | Solubility | Notes |
| Mestranol | Dimethyl Sulfoxide (DMSO) | ≥12.4 mg/mL[6] | Sonication is recommended.[7] |
| Ethanol | 24 mg/mL (77.31 mM)[7] | Sonication is recommended.[7] | |
| Water | 0.32 mg/L[] | Practically insoluble.[9] | |
| Chlormadinone Acetate | Dimethyl Sulfoxide (DMSO) | 10 mg/mL (24.70 mM)[10] | Ultrasonic treatment may be needed.[10] Also reported as 26 mg/mL (64.21 mM)[11] and 81 mg/mL (200.03 mM) with fresh DMSO.[12] |
| Chloroform (B151607) | ~50 mg/mL[13] | Very soluble.[14] | |
| Ethanol | 10 mg/mL[12] | Slightly soluble.[14] | |
| Acetonitrile | Soluble[14] | ||
| Water | < 0.1 mg/mL[10] | Insoluble.[10] |
Table 2: Qualitative Solubility of Mestranol and Chlormadinone Acetate
| Compound | Soluble In | Slightly Soluble In | Practically Insoluble In |
| Mestranol | Ethanol, Ether, Chloroform, Dioxane, Acetone[9] | Methanol[9] | Water[9] |
| Chlormadinone Acetate | Chloroform[14], Acetonitrile[14] | Ethanol[14], Diethyl ether[14], Methanol[15], Ethyl Acetate[15] | Water[10] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound or its components for in vitro experiments.
Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?
A1: First, ensure you are using an appropriate solvent based on the solubility data in Tables 1 and 2. Both Mestranol and Chlormadinone Acetate are poorly soluble in aqueous solutions. For stock solutions, organic solvents like DMSO, ethanol, or chloroform are recommended.
If you are still facing issues, consider the following troubleshooting steps:
-
Increase Sonication Time: Sonication can aid in the dissolution of poorly soluble compounds.[7][10]
-
Gentle Heating: Gently warming the solution may increase solubility. However, be cautious as excessive heat can degrade the compounds.
-
Use a Co-solvent System: A mixture of solvents can enhance solubility. For example, a common practice for in vivo studies is to first dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle like a mixture of PEG300, Tween-80, and saline.[10]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a stock solution made in an organic solvent into an aqueous medium. Here are some strategies to mitigate precipitation:
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible, typically below 1-2%, to avoid solvent-induced cell toxicity and compound precipitation.[16]
-
Use of Surfactants or Solubilizers: Incorporating a small amount of a biocompatible surfactant, such as Tween-20 or Triton X-100, in the final medium can help maintain the solubility of hydrophobic compounds.[16]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[17][18] This technique has been successfully applied to other steroid hormones.[18]
Q3: Are there any advanced techniques to improve the solubility of this compound for my experiments?
A3: Yes, several advanced formulation strategies can be employed to enhance the solubility of poorly soluble drugs like the components of this compound:
-
Solid Dispersions: The drug is dispersed in a carrier matrix, such as a polymer (e.g., PVP, HPMC), which can improve its wettability and dissolution rate.[17]
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale increases the surface area, which can lead to a higher dissolution rate.[17]
-
Co-crystallization: Forming cocrystals of the active pharmaceutical ingredient with a co-former can alter the physicochemical properties, including solubility.[19]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound Components in DMSO
This protocol provides a general method for preparing a stock solution of the individual components of this compound. Researchers should adapt this based on their specific experimental needs.
-
Weighing: Accurately weigh the desired amount of Mestranol or Chlormadinone Acetate powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can be applied if necessary.
-
Sterilization: If required for cell culture experiments, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Aqueous Solubility using Cyclodextrins
This protocol outlines a general procedure for preparing a drug-cyclodextrin inclusion complex to improve aqueous solubility.
-
Cyclodextrin (B1172386) Solution Preparation: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin or its derivatives like HP-β-CD) in water or a relevant buffer. The concentration will depend on the specific cyclodextrin and the drug.
-
Drug Addition: Add the this compound component powder to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at a controlled temperature for a period of 24 to 72 hours to allow for the formation of the inclusion complex.[18]
-
Equilibrium Check: After the incubation period, centrifuge or filter the suspension to remove any undissolved drug.
-
Concentration Determination: Analyze the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the enhanced solubility.
Signaling Pathways and Experimental Workflows
Mestranol Signaling Pathway
Mestranol is a prodrug that is demethylated in the liver to its active form, ethinylestradiol.[2] Ethinylestradiol then acts as an agonist of the estrogen receptor (ER). Upon binding, the receptor-ligand complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.
Caption: Mestranol is converted to ethinylestradiol, which binds to the estrogen receptor, leading to gene transcription.
Chlormadinone Acetate Signaling Pathway
Chlormadinone acetate acts primarily as a progesterone receptor (PR) agonist.[3] It also has antiandrogenic effects by competing with androgens for the androgen receptor (AR) and inhibiting the enzyme 5-alpha-reductase.[4][20]
Caption: Chlormadinone Acetate exhibits progestogenic and antiandrogenic effects through multiple mechanisms.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for addressing solubility issues with this compound in a laboratory setting.
Caption: A stepwise approach to troubleshooting and enhancing the solubility of this compound for research purposes.
References
- 1. Mestranol - Wikipedia [en.wikipedia.org]
- 2. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 4. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. Mestranol | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 9. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Chlormadinone acetate | Progesterone Receptor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 302-22-7 CAS MSDS (Chlormadinone acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
Improving the stability of Ovosiston in long-term storage
This technical support guide is intended for researchers, scientists, and drug development professionals working with Ovosiston and its active pharmaceutical ingredients (APIs), ethinylestradiol and chlormadinone (B195047) acetate (B1210297). It provides detailed information on maintaining the stability of this compound during long-term storage, troubleshooting common stability-related issues, and relevant experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the long-term storage and analysis of this compound.
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: To ensure the long-term stability of this compound tablets, they should be stored in a cool, dry place, protected from light and moisture. The recommended storage temperature is between 15°C and 30°C (59°F and 86°F)[1]. It is crucial to avoid exposure to high humidity and direct sunlight, as these conditions can accelerate the degradation of the active pharmaceutical ingredients (APIs), ethinylestradiol and chlormadinone acetate. Storing the tablets in their original packaging is recommended to provide protection from environmental factors[2].
Q2: We've observed a decrease in the potency of ethinylestradiol in our stability samples. What are the likely causes?
A2: A decrease in ethinylestradiol potency can be attributed to several degradation pathways, primarily photodegradation and oxidation[3]. Ethinylestradiol is known to be light-sensitive, and exposure to UV or visible light can lead to the formation of various degradation products[3]. Oxidation is another significant factor, potentially initiated by atmospheric oxygen or oxidizing agents present as impurities in excipients. The phenolic group in the ethinylestradiol molecule is particularly susceptible to oxidation.
Q3: Our stability-indicating HPLC analysis shows unknown peaks eluting near the chlormadinone acetate peak. What could be the origin of these peaks?
A3: The appearance of new peaks near the chlormadinone acetate peak in a stability-indicating HPLC chromatogram suggests degradation of the API. Chlormadinone acetate is susceptible to hydrolysis and oxidation. Hydrolysis can lead to the cleavage of the acetate group, forming deacetylchlormadinone. Oxidation can result in the formation of various hydroxylated derivatives. The impurity profile of chlormadinone acetate is known to include steroidal-related substances arising from deacetylation, oxidation, and positional isomerization[4]. To identify these unknown peaks, further analytical characterization using techniques like LC-MS would be necessary.
Q4: Can high humidity levels during storage affect the stability of this compound tablets?
A4: Yes, high humidity can significantly impact the stability of this compound tablets. Moisture can act as a medium for hydrolytic degradation of both ethinylestradiol and chlormadinone acetate. Furthermore, high humidity can affect the physical properties of the tablets, such as hardness and dissolution rate, which can in turn influence the bioavailability of the APIs. Therefore, it is essential to store this compound in a dry environment and in packaging that provides a good barrier against moisture.
Q5: We are designing a new formulation containing ethinylestradiol and chlormadinone acetate. What excipients should we be cautious about to avoid stability issues?
A5: When formulating with ethinylestradiol and chlormadinone acetate, it is crucial to select excipients that are compatible with both APIs and do not promote their degradation. Excipients containing reactive impurities, such as peroxides in povidone or polyethylene (B3416737) glycols, can accelerate oxidative degradation. The presence of moisture in hygroscopic excipients can facilitate hydrolysis. Therefore, it is recommended to conduct thorough excipient compatibility studies as part of the formulation development process.
Data Presentation: Stability of Ethinylestradiol and Chlormadinone Acetate
The following table summarizes the potential degradation of ethinylestradiol and chlormadinone acetate under various stress conditions, as identified in forced degradation studies. This data helps in understanding the degradation pathways and designing robust formulations and storage conditions.
| Stress Condition | Ethinylestradiol Degradation (%) | Chlormadinone Acetate Degradation (%) | Major Degradation Products |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 10-15% | 15-20% | Deacetylchlormadinone, Hydroxylated derivatives |
| Alkaline Hydrolysis (0.1N NaOH, 60°C, 24h) | 5-10% | 20-25% | Deacetylchlormadinone, Isomeric impurities |
| Oxidative (3% H₂O₂, RT, 24h) | 15-20% | 10-15% | Hydroperoxides, Hydroxylated derivatives |
| Thermal (80°C, 48h) | 5-10% | 5-10% | Isomeric impurities |
| Photolytic (UV light, 24h) | 20-30% | 5-10% | Dimeric oxidation products, Dehydrogenated derivatives[3] |
Experimental Protocols
This section provides a detailed methodology for a key experiment in assessing the stability of this compound.
Stability-Indicating HPLC Method for Simultaneous Estimation of Ethinylestradiol and Chlormadinone Acetate
This method is designed to separate and quantify ethinylestradiol and chlormadinone acetate in the presence of their degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer
-
Ethinylestradiol reference standard
-
Chlormadinone acetate reference standard
-
This compound tablets
3. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile and phosphate buffer. The exact gradient program should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
4. Preparation of Standard Solution:
-
Accurately weigh and dissolve appropriate amounts of ethinylestradiol and chlormadinone acetate reference standards in methanol to prepare a stock solution.
-
Further dilute the stock solution with the mobile phase to obtain a standard solution with a known concentration.
5. Preparation of Sample Solution:
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of the active ingredients.
-
Dissolve the powder in methanol, sonicate for 15 minutes, and filter to remove insoluble excipients.
-
Dilute the filtrate with the mobile phase to achieve a concentration within the linear range of the method.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for ethinylestradiol and chlormadinone acetate.
-
Calculate the content of each API in the sample by comparing the peak areas with those of the standard solution.
7. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the APIs from their degradation products generated during forced degradation studies.
Visualizations
Degradation Pathway of Ethinylestradiol
The following diagram illustrates the potential degradation pathways of ethinylestradiol under photolytic and oxidative stress.
Caption: Potential degradation pathways of Ethinylestradiol.
Experimental Workflow for Stability Testing of this compound
This workflow outlines the key steps involved in a comprehensive stability testing program for this compound tablets.
Caption: Workflow for this compound stability testing.
Troubleshooting Logic for OOS Results in Stability Studies
This diagram provides a logical approach to troubleshooting Out-of-Specification (OOS) results obtained during stability studies of this compound.
Caption: Troubleshooting OOS stability results.
References
- 1. iipseries.org [iipseries.org]
- 2. Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Minimizing cross-reactivity in immunoassays for Ovosiston
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cross-reactivity in immunoassays for Ovosiston and its components, chlormadinone (B195047) acetate (B1210297) and mestranol (B1676317).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a combined oral contraceptive medication. Its active pharmaceutical ingredients are a progestin, chlormadinone acetate , and an estrogen, mestranol .[1][2][3][4] Immunoassays for this compound typically target these two synthetic steroid hormones.
Q2: What is cross-reactivity in the context of immunoassays for this compound?
Cross-reactivity is the phenomenon where an antibody designed to bind to a specific analyte (e.g., chlormadinone acetate) also binds to other structurally similar molecules that may be present in the sample.[5][6] This can lead to inaccurate, often falsely elevated, results in your immunoassay. Due to the structural similarities between synthetic steroids like chlormadinone acetate and mestranol and endogenous hormones, cross-reactivity is a significant consideration.[7]
Q3: What are the primary causes of cross-reactivity in steroid immunoassays?
The main causes include:
-
Structural Similarity: The antibody may recognize and bind to other steroids with similar chemical structures.[7]
-
Antibody Specificity: The specificity of the antibody used in the immunoassay kit is crucial. Polyclonal antibodies, which recognize multiple epitopes, may have higher cross-reactivity than monoclonal antibodies that target a single epitope.[6]
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.
Q4: How can I determine if my immunoassay is affected by cross-reactivity?
Signs of potential cross-reactivity include:
-
Unexpectedly high hormone levels: Results that are inconsistent with the expected physiological state of the sample.
-
Discrepancies with other analytical methods: Significant differences in concentration when compared to a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Non-parallel dilution series: When serially diluted samples do not yield proportionally decreasing concentrations.
Troubleshooting Guide: Minimizing Cross-Reactivity
This guide provides a systematic approach to identifying and mitigating cross-reactivity in your this compound immunoassays.
Problem: Suspected Cross-Reactivity Leading to Inaccurate Results
Step 1: Assess the Potential for Cross-Reactivity
Review the manufacturer's data sheet for the immunoassay kit to understand the known cross-reactivity profile of the antibody. Compare the structures of chlormadinone acetate and mestranol with other endogenous or synthetic steroids that might be present in your samples.
Step 2: Sample Purification
If the sample matrix is complex (e.g., serum, plasma), consider a sample purification step to remove potentially interfering substances.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analytes of interest while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases.
Step-by-Step Workflow for Troubleshooting Cross-Reactivity
Caption: Troubleshooting workflow for immunoassay cross-reactivity.
Quantitative Data on Cross-Reactivity
The following tables summarize known cross-reactivity data for chlormadinone acetate and mestranol in various immunoassays.
Table 1: Cross-Reactivity of Chlormadinone Acetate in Hormone Immunoassays
| Immunoassay Target | Cross-Reactivity of Chlormadinone Acetate (%) | Reference |
| Progesterone | <1 | [8] |
| Estradiol | Not Reported | |
| Testosterone | Data not available in searched literature | |
| Cortisol | Data not available in searched literature |
Table 2: Cross-Reactivity of Mestranol in Hormone Immunoassays
| Immunoassay Target | Cross-Reactivity of Mestranol (%) | Reference |
| Progesterone | <1 | [8] |
| Estradiol | <1 | [8] |
| Testosterone | Data not available in searched literature | |
| Cortisol | Data not available in searched literature |
Note: The provided cross-reactivity percentages can vary between different immunoassay kits and manufacturers. It is always recommended to consult the specific product insert for the most accurate information.
Experimental Protocols
Protocol 1: Determination of Percent Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to determine the cross-reactivity of potentially interfering compounds in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Microtiter plate pre-coated with the target-specific antibody.
-
Standard of the target analyte (e.g., progesterone).
-
Potentially cross-reacting compound (e.g., chlormadinone acetate).
-
Enzyme-conjugated analyte.
-
Substrate solution.
-
Stop solution.
-
Wash buffer.
-
Assay buffer.
Procedure:
-
Prepare Standard Curve: Prepare a serial dilution of the standard analyte in assay buffer to create a standard curve.
-
Prepare Cross-Reactant Dilutions: Prepare a serial dilution of the potentially cross-reacting compound in assay buffer.
-
Assay Procedure:
-
Add standards, cross-reactant dilutions, and controls to the appropriate wells of the microtiter plate.
-
Add the enzyme-conjugated analyte to all wells.
-
Incubate as per the kit instructions.
-
Wash the plate multiple times with wash buffer.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Plot the standard curve (absorbance vs. concentration).
-
Determine the concentration of the standard and the cross-reactant that cause 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
-
Caption: Logical flow for calculating percent cross-reactivity.
Protocol 2: Solid-Phase Extraction (SPE) of Steroids from Serum
This protocol provides a general procedure for extracting steroid hormones from serum samples prior to immunoassay.
Materials:
-
C18 SPE cartridges.
-
SPE vacuum manifold.
-
Methanol (B129727) (HPLC grade).
-
Deionized water.
-
Hexane (B92381) (HPLC grade).
-
Ethyl acetate (HPLC grade).
-
Nitrogen gas evaporator.
-
Assay buffer.
Procedure:
-
Condition the SPE Cartridge:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Load the Sample:
-
Load 1 mL of serum sample onto the conditioned cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipids.
-
-
Elute the Analytes:
-
Elute the steroid hormones from the cartridge with 5 mL of ethyl acetate.
-
-
Dry and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of assay buffer. The sample is now ready for immunoassay.
-
Protocol 3: Liquid-Liquid Extraction (LLE) of Steroids from Serum
This protocol describes a general method for extracting steroid hormones from serum using a liquid-liquid extraction technique.
Materials:
-
Diethyl ether (or another suitable organic solvent).
-
Centrifuge.
-
Glass centrifuge tubes.
-
Nitrogen gas evaporator.
-
Assay buffer.
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of serum into a glass centrifuge tube.
-
-
Extraction:
-
Add 5 mL of diethyl ether to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
-
Collect the Organic Layer:
-
Carefully transfer the upper organic layer (containing the steroids) to a clean glass tube.
-
-
Dry and Reconstitute:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of assay buffer. The sample is now ready for immunoassay.
-
References
- 1. [Studies on the hormonal activity and progestagenic properties of this compound preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Experiences with different doses of this compound preparations within the scope of marital and sexual counseling. Individual therapy with oral contraceptives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of a contraceptive treatment with this compound on the serum-cholinesterase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Behavior of reaction times under the effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Enhancing the resolution of Ovosiston peaks in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Ovosiston's active ingredients, chlormadinone (B195047) acetate (B1210297) and ethinylestradiol (or its precursor, mestranol), during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the active pharmaceutical ingredients (APIs) in this compound that I should be separating?
A1: this compound is an oral contraceptive that typically contains a combination of a progestin and an estrogen. The specific components are Chlormadinone Acetate and either Ethinylestradiol or its 3-methyl ether prodrug, Mestranol. For chromatographic analysis, the goal is to achieve baseline separation between these two steroid compounds.
Q2: What is the most common chromatographic technique for analyzing this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the simultaneous determination of chlormadinone acetate and ethinylestradiol in pharmaceutical formulations. This method offers good resolution, sensitivity, and reproducibility.
Q3: I am observing poor peak shape (tailing or fronting) for my this compound components. What are the likely causes?
A3: Poor peak shape in the chromatography of steroid hormones can stem from several factors:
-
Secondary Interactions: Silanol (B1196071) groups on the surface of silica-based columns can interact with the polar functional groups of the analytes, leading to peak tailing.[1]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes, influencing their interaction with the stationary phase and potentially causing peak asymmetry.[1][2]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can result in distorted peak shapes.
Q4: How can I improve the resolution between the chlormadinone acetate and ethinylestradiol peaks?
A4: To enhance the separation between the two active ingredients, you can manipulate several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly alter the selectivity and resolution.
-
Choice of Organic Modifier: Acetonitrile and methanol (B129727) can provide different selectivities for steroid compounds. It is often beneficial to screen both to determine the optimal solvent for your specific separation.
-
Mobile Phase pH: Modifying the pH with a suitable buffer can improve peak shape and influence the retention times of the ionizable components. For steroid analysis, a pH between 2 and 4 is often a good starting point.[1]
-
Column Chemistry: Utilizing a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size or surface chemistry can provide alternative selectivities.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.
Troubleshooting Guide: Enhancing this compound Peak Resolution
This guide addresses common issues encountered during the chromatographic analysis of this compound and provides step-by-step solutions.
Problem 1: Co-elution or Poor Resolution of Chlormadinone Acetate and Ethinylestradiol Peaks
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak resolution.
Solutions:
-
Optimize Mobile Phase Composition:
-
Recommendation: Start by adjusting the percentage of the organic solvent in the mobile phase. A decrease in the organic modifier concentration will generally increase the retention times of both compounds, potentially leading to better separation.
-
Example: If you are using acetonitrile:water (60:40 v/v), try decreasing the acetonitrile concentration to 55% or 50%.
-
-
Change the Organic Modifier:
-
Recommendation: The selectivity between chlormadinone acetate and ethinylestradiol can differ between acetonitrile and methanol. If resolution is not achieved with one, try the other.
-
Example: If a method with acetonitrile fails to provide adequate separation, develop a method using methanol as the organic component.
-
-
Adjust Mobile Phase pH:
-
Recommendation: The use of a buffer in the aqueous portion of the mobile phase can improve peak shape and resolution, especially if secondary interactions with the stationary phase are occurring. A slightly acidic pH is often beneficial for the analysis of steroids.[1]
-
Example: Prepare the aqueous phase with a 10 mM phosphate (B84403) buffer and adjust the pH to 3.0 with phosphoric acid before mixing with the organic solvent.
-
Problem 2: Peak Tailing of One or Both Analyte Peaks
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing.
Solutions:
-
Optimize Mobile Phase pH:
-
Recommendation: Peak tailing for steroid compounds can often be attributed to interactions with free silanol groups on the silica (B1680970) support. Lowering the pH of the mobile phase can suppress the ionization of these silanol groups, thereby reducing these secondary interactions.[1]
-
Example: Use a mobile phase containing a buffer adjusted to a pH between 2.5 and 3.5.
-
-
Use an End-capped Column:
-
Recommendation: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups, which minimizes peak tailing for polar compounds.
-
-
Sample Concentration:
-
Recommendation: Inject a more dilute sample to rule out mass overload as a cause of peak asymmetry.
-
Problem 3: Peak Fronting
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for peak fronting.
Solutions:
-
Reduce Sample Concentration:
-
Recommendation: The most common cause of peak fronting is injecting too much sample mass onto the column. Dilute the sample and re-inject.
-
Example: If your current sample concentration is 100 µg/mL, try diluting it to 25 µg/mL.
-
-
Sample Solvent:
-
Recommendation: The sample should be dissolved in a solvent that is weaker than or of similar strength to the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Example: If your mobile phase is 50% acetonitrile in water, avoid dissolving your sample in 100% acetonitrile. Instead, use the mobile phase itself as the sample solvent.
-
Experimental Protocols
Recommended RP-HPLC Method for this compound Analysis
This protocol is a representative method compiled from best practices for the separation of similar steroid hormones.[3]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the active ingredients.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability Parameters:
The following system suitability parameters should be met to ensure the validity of the chromatographic system.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between chlormadinone acetate and ethinylestradiol |
| Tailing Factor (T) | < 1.5 for both peaks |
| Theoretical Plates (N) | > 2000 for both peaks |
| % RSD of Peak Areas | < 2.0% (for six replicate injections) |
Forced Degradation Study Protocol
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat sample solution with 0.1 M HCl at 60 °C for 2 hours. |
| Base Hydrolysis | Treat sample solution with 0.1 M NaOH at 60 °C for 2 hours. |
| Oxidative Degradation | Treat sample solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid drug product to 105 °C for 24 hours. |
| Photolytic Degradation | Expose sample solution to UV light (254 nm) for 24 hours. |
After exposure to each stress condition, the samples should be analyzed by the developed HPLC method to assess for any degradation products and to ensure that they are well-separated from the parent drug peaks.
References
Addressing matrix effects in Ovosiston quantification from serum
This technical support guide is designed for researchers, scientists, and drug development professionals to address and mitigate matrix effects during the quantification of Ovosiston's active components, chlormadinone (B195047) acetate (B1210297) and mestranol (B1676317), in human serum using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide: Matrix Effects
This section provides answers to common issues encountered during the analysis of this compound (chlormadinone acetate and mestranol) from serum samples.
Q1: What are matrix effects and how do they affect the quantification of chlormadinone acetate and mestranol?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., serum).[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your analytical method. In the analysis of steroids like chlormadinone acetate and mestranol from serum, common causes of matrix effects include phospholipids (B1166683), salts, and residual proteins.
Q2: I'm observing significant variability in my peak areas for chlormadinone acetate and mestranol between different serum samples. Could this be a matrix effect?
A2: Yes, high variability in analyte peak areas, especially when using a consistent concentration of an internal standard, is a strong indicator of variable matrix effects. The composition of biological matrices like serum can differ significantly from one individual to another, leading to these discrepancies.
Q3: My internal standard (IS) is a stable isotope-labeled version of my analyte. Shouldn't that correct for all matrix effects?
A3: Ideally, a stable isotope-labeled internal standard (SIL-IS) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio. However, in cases of severe matrix effects, the analyte and the IS can be affected differently, a phenomenon known as "differential matrix effects." This can still lead to inaccurate results.
Q4: How can I quantitatively assess if my assay is being impacted by matrix effects?
A4: The most common and accepted method is the post-extraction spike experiment. This involves comparing the peak response of chlormadinone acetate and mestranol spiked into an extracted blank serum matrix with the response of the same analytes in a clean solvent at the same concentration. The results are used to calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF). An IS-normalized MF value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in serum samples?
A1: The most significant source of matrix effects in serum and plasma are phospholipids from cell membranes. These molecules are often co-extracted with the analytes and can cause significant ion suppression in the mass spectrometer's ion source. Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.
Q2: What are the most effective sample preparation techniques to reduce matrix effects for steroid analysis?
A2: Several techniques can be employed to minimize matrix effects:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analytes into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): Considered one of the most effective techniques. SPE cartridges can be selected to selectively bind the analytes of interest while allowing interfering matrix components to be washed away.[3]
Q3: How can I optimize my chromatographic conditions to minimize matrix effects?
A3: Chromatographic optimization is crucial. By adjusting the mobile phase composition and gradient, you can achieve better separation of chlormadinone acetate and mestranol from co-eluting matrix components, particularly phospholipids. Using a column with a different selectivity can also be beneficial.
Q4: When should I consider using a different ionization technique?
A4: Electrospray ionization (ESI) is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If you are experiencing significant and unmanageable ion suppression with ESI, switching to APCI, if compatible with your analytes, could be a viable solution as it is generally less affected by matrix components.
Data Presentation: Quantitative Assessment of Matrix Effects
Table 1: Matrix Effect and Recovery Data for Ethinyl Estradiol (B170435) in Human Plasma
| Parameter | Ethinyl Estradiol | Ethinyl Estradiol-d4 (IS) | IS Normalized Matrix Factor |
| Analyte Matrix Factor | 0.95 | 0.92 | 1.03 |
| Recovery (%) | 91.3 | 88.4 | N/A |
Data is illustrative and based on findings for ethinyl estradiol analysis.[2]
Table 2: Recovery and Matrix Effect for Ethinyl Estradiol and Etonogestrel (B1671717) in Rat Plasma
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Ethinyl Estradiol | Low | 98.74 | 99.32 |
| Medium | 98.12 | 99.66 | |
| High | 98.96 | 99.18 | |
| Etonogestrel | Low | 97.78 | 99.23 |
| Medium | 98.21 | 99.54 | |
| High | 98.55 | 99.38 |
Data is illustrative and based on findings for ethinyl estradiol and etonogestrel analysis.[4]
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol describes the procedure to quantitatively determine the matrix effect for chlormadinone acetate and mestranol in human serum.
1. Objective: To calculate the Matrix Factor (MF) and the Internal Standard (IS)-Normalized Matrix Factor to assess the impact of matrix components on the ionization of the analytes and the effectiveness of the IS in compensating for this effect.
2. Materials:
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Blank human serum from at least 6 different sources
-
Chlormadinone acetate and mestranol reference standards
-
Stable isotope-labeled internal standards (e.g., Chlormadinone Acetate-d3 and Mestranol-d4)
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All solvents and reagents used in the extraction and LC-MS/MS analysis
3. Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): In a clean solvent (e.g., the final reconstitution solvent), prepare solutions of the analytes and the IS at low and high concentrations corresponding to your quality control (QC) samples.
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Set B (Post-Extraction Spike): Process blank serum samples from each of the 6 sources through the entire extraction procedure. After the final evaporation step and before reconstitution, spike the dried extracts with the analytes and IS to the same concentrations as in Set A. Then, reconstitute the samples.
-
Set C (Pre-Extraction Spike for Recovery): Spike the blank serum from each of the 6 sources with the analytes and IS at the same low and high concentrations before starting the extraction procedure. Process these samples through the entire extraction procedure. (This set is used for determining recovery but is prepared alongside for a comprehensive validation).
-
-
LC-MS/MS Analysis: Analyze all three sets of prepared samples using your validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A) An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
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IS-Normalized Matrix Factor: IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) ) The coefficient of variation (CV%) of the IS-normalized matrix factors from the different serum sources should be ≤15%.
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Recovery (%): Recovery (%) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) * 100
-
Visualizations
The following diagrams illustrate the workflow for assessing matrix effects and a troubleshooting decision tree.
Caption: Experimental Workflow for Matrix Effect Assessment.
Caption: Troubleshooting Matrix Effects in this compound Quantification.
References
Technical Support Center: Optimizing Cell Viability in Culture After Ovosiston Exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in maintaining cell viability in culture following exposure to Ovosiston. This compound is a combined oral contraceptive containing chlormadinone (B195047) acetate (B1210297) (a progestin) and mestranol (B1676317) (an estrogen).[1][2][3] This guide offers detailed experimental protocols and strategies to mitigate cytotoxicity and optimize your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death after treating our cultures with this compound. What are the primary components of this compound and how might they be causing this?
A1: this compound contains two active ingredients: Chlormadinone Acetate (CMA) and Mestranol.[1][2][3] Mestranol is a synthetic estrogen that is converted in the body to ethinylestradiol, a potent estrogen receptor agonist.[4][5][6] Chlormadinone Acetate is a synthetic progestin with antiandrogenic and anti-estrogenic properties.[4][6] Both components can induce apoptosis (programmed cell death) in various cell types, often in a dose- and time-dependent manner. The observed cytotoxicity is likely a result of the activation of apoptotic signaling pathways by one or both of these hormonal agents.
Q2: What are the known signaling pathways through which the components of this compound induce apoptosis?
A2: The components of this compound, ethinylestradiol (from mestranol) and chlormadinone acetate, can trigger apoptosis through multiple signaling pathways:
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Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress and involves the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax can be upregulated, leading to the release of cytochrome c from the mitochondria, which in turn activates caspases (key executioner proteins in apoptosis).
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Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, such as caspase-8.
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MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade, including p38 and JNK, can be activated by hormonal stimuli and play a role in promoting apoptosis.[7]
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PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway. Inhibition of this pathway by hormonal agents can lead to a decrease in cell survival and the induction of apoptosis.
Q3: Can I reduce the concentration of this compound to improve cell viability?
A3: Yes, reducing the concentration of this compound is a primary and crucial step in troubleshooting cytotoxicity. Hormonal effects are highly dose-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration that elicits the desired biological effect without causing excessive cell death. You may find that a lower concentration is sufficient for your experimental goals.
Q4: Should I use serum-free medium during this compound treatment?
A4: The decision to use serum-free or reduced-serum medium depends on your experimental design.
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For studying specific signaling pathways: Serum starvation for a period (e.g., 12-24 hours) before hormone treatment is often recommended. This synchronizes the cells in the G0/G1 phase of the cell cycle and reduces the confounding effects of growth factors present in the serum.[8][9][10]
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To improve initial viability: If you are experiencing excessive cell death even at low this compound concentrations, maintaining a low percentage of serum (e.g., 1-2%) might provide essential survival factors and improve cell health.[9]
Q5: How can I distinguish between apoptosis and necrosis in my cell cultures?
A5: Several methods can be used to differentiate between apoptosis and necrosis:
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Morphological Assessment: Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often swell and rupture.
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Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a quantitative method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
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Caspase Activity Assays: Caspases are key mediators of apoptosis. Assays that measure the activity of specific caspases (e.g., caspase-3, -8, -9) can confirm the involvement of apoptotic pathways.
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TUNEL Assay: This assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis.
Troubleshooting Guide: Decreased Cell Viability After this compound Exposure
This guide provides a systematic approach to troubleshooting and resolving issues with cell viability following treatment with this compound.
Table 1: Troubleshooting Common Issues with Cell Viability
| Problem | Possible Cause | Suggested Solution |
| Massive and rapid cell death, even at low this compound concentrations. | Incorrect this compound concentration: Errors in dilution or calculation. | Double-check all calculations and prepare fresh dilutions of this compound from your stock solution. |
| Solvent toxicity: High concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound. | Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle control with the solvent alone. | |
| Cell line sensitivity: The cell line you are using may be particularly sensitive to hormonal treatments. | Search the literature for studies using your specific cell line with similar hormonal agents to determine a suitable concentration range. Consider using a more resistant cell line if appropriate for your research question. | |
| Gradual increase in cell death over time. | Apoptosis induction: this compound is successfully inducing programmed cell death. | This may be the expected outcome of your experiment. Confirm apoptosis using the methods described in FAQ 5. To mitigate this for other experimental endpoints, consider shorter incubation times or lower concentrations. |
| Nutrient depletion or waste product accumulation: Long-term culture without medium change. | Replenish the culture medium every 24-48 hours, especially for longer experiments. | |
| Inconsistent results between experiments. | Variability in cell health: Cells were at different confluencies or passage numbers when treated. | Standardize your cell culture practice. Always seed cells at the same density and use cells within a consistent range of passage numbers. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inconsistent this compound preparation: Use of old stock solutions or improper storage. | Prepare fresh this compound solutions for each experiment. Store stock solutions at the recommended temperature and protect from light. | |
| Cells detach from the culture plate but appear viable (rounded up). | Sub-lethal stress: The cells are stressed by the treatment but not yet dead. | This can be an early sign of apoptosis. Monitor the cells over time. Consider reducing the this compound concentration. |
| Disruption of cell adhesion molecules: Hormonal treatments can sometimes affect the expression of proteins involved in cell attachment. | Ensure your culture plates are appropriately coated if your cell line requires it (e.g., with poly-L-lysine or fibronectin). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
This protocol uses a cell viability assay (e.g., MTT, XTT, or PrestoBlue™) to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50). This information is crucial for selecting appropriate concentrations for subsequent experiments.
Materials:
-
Your cell line of interest
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Complete culture medium
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This compound stock solution
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Vehicle control (e.g., DMSO or ethanol)
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96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT)
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Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of the solvent used for the highest this compound concentration.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Table 2: Example Data from a Dose-Response Experiment
| This compound Concentration (µM) | Absorbance (OD) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.10 | 88.0 |
| 10 | 0.65 | 52.0 |
| 50 | 0.25 | 20.0 |
| 100 | 0.10 | 8.0 |
Protocol 2: Mitigating this compound-Induced Apoptosis with a Pan-Caspase Inhibitor
This protocol describes how to use a general caspase inhibitor to determine if the observed cell death is caspase-dependent and to potentially rescue cells from apoptosis for further analysis.
Materials:
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Your cell line of interest
-
Complete culture medium
-
This compound solution (at a concentration known to induce apoptosis, e.g., IC50)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK) stock solution
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Vehicle controls (for this compound and the inhibitor)
-
Cell viability assay reagents or apoptosis detection kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction).
-
Pre-treatment with Caspase Inhibitor: One hour before this compound treatment, add the pan-caspase inhibitor to the culture medium at the manufacturer's recommended concentration (e.g., 20-50 µM for Z-VAD-FMK). Include a vehicle control for the inhibitor.
-
This compound Treatment: Add this compound to the wells (with and without the caspase inhibitor). Include a vehicle control for this compound.
-
Incubation: Incubate for the desired time.
-
Assessment: Measure cell viability or the extent of apoptosis using your chosen method.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the caspase inhibitor. A significant increase in viability in the co-treated group indicates that this compound-induced cell death is caspase-dependent.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key signaling pathways involved in this compound-induced apoptosis and a logical workflow for troubleshooting cell viability issues.
References
- 1. [Studies on the hormonal activity and progestagenic properties of this compound preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlormadinone Acetate/Ethinylestradiol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethinylestradiol/chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Ovosiston bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ovosiston bioassays. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a combination oral contraceptive. Its primary active ingredients are a progestin, Chlormadinone (B195047) Acetate (B1210297) (CMA) , and an estrogen, Mestranol (MeS) .[1] Bioassays for this compound typically involve the quantitative determination of these two components in biological samples.
Q2: What is the mechanism of action of this compound?
This compound, like other combined oral contraceptives, primarily acts by suppressing ovulation. The progestin (CMA) and estrogen (Mestranol) components interfere with the normal hormonal feedback loop of the menstrual cycle. They suppress the secretion of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the pituitary gland.[2][3] This prevents follicular development and the LH surge required for ovulation. CMA also increases the viscosity of cervical mucus and alters the endometrium to inhibit sperm penetration and implantation.[2]
Q3: What type of bioassay is typically used for this compound components?
A common and sensitive method for quantifying hormones like Chlormadinone Acetate and Mestranol in biological fluids is a competitive enzyme-linked immunosorbent assay (ELISA) . This assay format is highly specific and allows for the measurement of low concentrations of the analytes.
Experimental Protocol: Competitive ELISA for Chlormadinone Acetate (CMA)
This section provides a detailed methodology for a representative competitive ELISA for the quantification of Chlormadinone Acetate (CMA).
Objective: To quantify the concentration of Chlormadinone Acetate in serum samples.
Principle: In this competitive ELISA, CMA in the sample competes with a fixed amount of enzyme-conjugated CMA (CMA-HRP) for binding to a limited number of anti-CMA antibodies coated on a microplate. The amount of CMA-HRP that binds to the antibody is inversely proportional to the concentration of CMA in the sample. The reaction is visualized by adding a substrate that produces a colorimetric signal, which is measured using a microplate reader.
Materials:
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Anti-CMA antibody-coated 96-well microplate
-
Chlormadinone Acetate (CMA) standard solutions
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CMA-HRP conjugate
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Wash Buffer (e.g., PBS with 0.05% Tween-20)
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Assay Buffer (e.g., PBS with 1% BSA)
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Substrate Solution (e.g., TMB)
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Stop Solution (e.g., 2N H₂SO₄)
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Serum samples to be analyzed
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Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents, standard dilutions, and samples as per the manufacturer's instructions. Ensure all components are at room temperature before use.
-
Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the anti-CMA antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of CMA-HRP conjugate to each well. Gently tap the plate to mix.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer. After the last wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
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Substrate Addition: Add 100 µL of Substrate Solution to each well.
-
Development: Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.
Data Presentation: Example CMA Competitive ELISA Results
The following table represents a typical dataset obtained from a CMA competitive ELISA. Note that as the concentration of CMA in the sample increases, the OD value decreases.
| Well Content | Concentration (ng/mL) | OD at 450 nm (Replicate 1) | OD at 450 nm (Replicate 2) | Average OD | % B/B₀ |
| Standard 1 (Blank) | 0 | 1.852 | 1.848 | 1.850 | 100.0% |
| Standard 2 | 0.1 | 1.578 | 1.582 | 1.580 | 85.4% |
| Standard 3 | 0.5 | 1.125 | 1.129 | 1.127 | 60.9% |
| Standard 4 | 1.0 | 0.789 | 0.793 | 0.791 | 42.8% |
| Standard 5 | 2.5 | 0.451 | 0.455 | 0.453 | 24.5% |
| Standard 6 | 5.0 | 0.234 | 0.238 | 0.236 | 12.8% |
| Sample A | Unknown | 0.954 | 0.958 | 0.956 | 51.7% |
| Sample B | Unknown | 0.312 | 0.316 | 0.314 | 17.0% |
B/B₀ is the ratio of the average OD of a standard or sample to the average OD of the blank (zero standard).
Troubleshooting Inconsistent Results
This section addresses common issues encountered during this compound bioassays, with a focus on competitive ELISA.
Issue 1: High Background Signal
-
Question: My blank wells have a very high optical density, close to my lowest standard. What could be the cause?
-
Answer: High background can be caused by several factors:
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Insufficient Washing: Inadequate washing can leave unbound CMA-HRP conjugate in the wells. Increase the number of wash cycles or the soaking time for each wash.[4]
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Contaminated Reagents: The substrate solution may be contaminated or may have been exposed to light for an extended period. Always use fresh, properly stored reagents.
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Incorrect Incubation Times or Temperatures: Over-incubation or higher than recommended temperatures can lead to non-specific binding. Adhere strictly to the protocol's incubation parameters.
-
Issue 2: Weak or No Signal
-
Question: I am getting very low OD readings across my entire plate, including the blank. What should I check?
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Answer: A weak or absent signal can indicate a problem with one or more assay components:
-
Inactive Enzyme Conjugate: The CMA-HRP conjugate may have degraded due to improper storage or being past its expiration date. Use a fresh vial of conjugate.
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Reagent Omission or Incorrect Order: Ensure that all reagents were added in the correct sequence as per the protocol.
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Improper Substrate Handling: The substrate solution is light-sensitive and should be protected from light. Ensure it has been stored correctly and has not expired.
-
Stop Solution Not Added: Forgetting to add the stop solution will result in a continuous reaction and can lead to inaccurate readings.
-
Issue 3: Poor Standard Curve
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Question: My standard curve is not linear or does not have a good sigmoidal shape. How can I fix this?
-
Answer: An unreliable standard curve can result from:
-
Inaccurate Standard Dilutions: Precisely prepare the standard dilutions. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Pipetting Errors: Inconsistent pipetting technique can introduce significant variability. Ensure accurate and consistent volumes are added to each well.
-
Improper Curve Fitting: Use the appropriate curve-fitting model for your data (e.g., four-parameter logistic fit).
-
Issue 4: High Variability Between Replicates
-
Question: My duplicate or triplicate readings for the same standard or sample are not consistent. What is causing this?
-
Answer: High coefficient of variation (%CV) between replicates is often due to:
-
Inadequate Mixing: Ensure all reagents are thoroughly mixed before addition to the wells. Also, gently tap the plate after adding reagents to ensure a homogenous reaction mixture in each well.
-
Pipetting Inconsistency: Use a consistent pipetting technique for all wells. When using a multichannel pipette, ensure all tips are securely fitted and aspirating and dispensing equal volumes.[5]
-
Plate Washing Technique: Inconsistent washing across the plate can lead to variability. Automated plate washers can improve consistency.
-
"Edge Effect": Wells on the edge of the plate can be subject to temperature variations. To mitigate this, avoid using the outermost wells for critical samples or standards, or incubate the plate in a humidified chamber.
-
Visualizations
Hormonal Regulation of the Menstrual Cycle and this compound's Mechanism of Action
Caption: this compound's negative feedback on the HPG axis.
Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting bioassay issues.
References
- 1. [Studies on the hormonal activity and progestagenic properties of this compound preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. mybiosource.com [mybiosource.com]
Technical Support Center: Ovosiston Animal Dosing Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of animal dosing protocols for studies involving Ovosiston, a combination hormonal contraceptive. This compound contains Chlormadinone (B195047) Acetate (B1210297) (CMA), a progestin, and Mestranol (MEE), a synthetic estrogen. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for the components of this compound?
A1: this compound's contraceptive effect is achieved through the synergistic actions of its two components:
-
Chlormadinone Acetate (CMA): A potent progestin that primarily acts by binding to progesterone (B1679170) receptors. This binding mimics the effects of natural progesterone, leading to the inhibition of ovulation by suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] CMA also alters the endometrium to make it unsuitable for implantation and thickens the cervical mucus, creating a barrier to sperm.[1]
-
Mestranol (MEE): A prodrug that is demethylated in the liver to its active form, ethinylestradiol, a potent estrogen receptor agonist.[2] Ethinylestradiol suppresses FSH secretion from the anterior pituitary. The combination of an estrogen and a progestin effectively suppresses the hypothalamic-pituitary-gonadal axis, preventing ovulation.[2]
Q2: What are the most common animal models used for studying this compound and similar hormonal contraceptives?
A2: Rodent models, particularly rats and mice, are widely used in preclinical studies of hormonal contraceptives due to their well-characterized reproductive physiology, short gestation periods, and ease of handling. Canine models have also been used, particularly for long-term studies and assessment of progestin effects.
Q3: How should this compound be prepared for oral gavage in rodents?
A3: this compound tablets should be crushed into a fine powder. The powder can then be suspended in a suitable vehicle. Common vehicles for oral gavage of hormonal compounds include:
-
0.5% carboxymethylcellulose (CMC) in water
-
Corn oil
-
Sesame oil A standard recommendation is to first dissolve the compound in a small amount of an organic solvent like DMSO and then emulsify it in a vehicle like corn oil or a solution with Tween 80. However, the final concentration of the solvent should be minimized and tested for any potential effects on the experiment.
Q4: What is the recommended maximum volume for oral gavage in mice and rats?
A4: The generally accepted maximum volume for oral gavage is 10 mL/kg for mice and 20 mL/kg for rats. However, for microbial studies, larger volumes up to 20 mL/kg in mice may be considered to bypass the gastric environment, though pilot studies are recommended.[3] For pregnant animals, the maximum volume should be reduced.
Troubleshooting Guide
Issue 1: High variability in experimental results between animals in the same treatment group.
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Question: We are observing significant variability in hormone levels and physiological responses in animals receiving the same dose of this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
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Estrous Cycle Stage: The hormonal milieu of the animal at the time of dosing can significantly impact the outcome. It is crucial to synchronize the estrous cycle of the female animals before initiating the study. This can be achieved through methods like the Whitten effect (exposure to male bedding) or by using exogenous hormones.
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Improper Oral Gavage Technique: Inconsistent administration can lead to variability in the actual dose received by each animal. Ensure all personnel are properly trained in oral gavage techniques. Resistance during intubation may indicate improper placement in the trachea, and fluid bubbling from the nose is a sign of aspiration.[4]
-
Stress: Handling and the gavage procedure itself can induce stress, which can alter endogenous hormone levels. Acclimate the animals to handling before the study begins and ensure the procedure is performed swiftly and gently.
-
Diet: The composition of the animal's diet can influence hormone metabolism. Use a standardized diet across all experimental groups.
-
Issue 2: Signs of distress or mortality after oral gavage.
-
Question: Some of our animals are showing signs of respiratory distress, or we have experienced mortalities after oral gavage. What are we doing wrong?
-
Answer: This is a critical issue that needs immediate attention. Potential causes include:
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Esophageal or Tracheal Injury: This can be caused by using an inappropriately sized or damaged gavage needle, or by using excessive force. Always use a gavage needle with a smooth, rounded tip and ensure it is the correct length for the animal.[3] The needle should be inserted gently, and if any resistance is met, it should be withdrawn and reinserted.
-
Aspiration: The administered substance may have entered the lungs. This can happen if the gavage needle is incorrectly placed in the trachea. Signs of aspiration include coughing, choking, and fluid coming from the nose.[4] If this occurs, stop the procedure immediately.
-
Overdosing: Ensure accurate calculation of the dose based on the animal's body weight. The volume should not exceed the recommended limits.
-
Issue 3: Unexpected or inconsistent changes in body weight.
-
Question: We are observing unexpected weight gain or loss in our this compound-treated animals. What could be the reason?
-
Answer: Changes in body weight can be an effect of the hormonal treatment but can also be indicative of other issues:
-
Hormonal Effects: Progestins like Chlormadinone Acetate have been associated with an increase in body weight in some animal studies.[5]
-
Stress or Illness: Significant weight loss can be a sign of stress, pain, or illness, potentially related to the experimental procedure or an adverse drug reaction. Monitor the animals closely for other clinical signs.
-
Palatability of the Vehicle: If the vehicle used for oral gavage is unpalatable, it may lead to reduced food and water intake, resulting in weight loss.
-
Experimental Protocols
Dose-Response Study of this compound in Female Rats
Objective: To determine the effective dose range of this compound for ovulation inhibition and to assess potential dose-dependent side effects.
Methodology:
-
Animals: Sexually mature female Wistar rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week before the start of the experiment.
-
Estrous Cycle Synchronization: Synchronize the estrous cycle of all rats. Vaginal smears should be taken daily to confirm the stage of the estrous cycle.
-
Grouping: Randomly assign rats to different treatment groups (e.g., Vehicle control, Low-dose this compound, Mid-dose this compound, High-dose this compound).
-
Dosing: Administer the assigned dose of this compound (suspended in 0.5% CMC) daily via oral gavage for 21 consecutive days.
-
Monitoring: Monitor body weight, food and water intake, and clinical signs daily. Continue daily vaginal smears to assess the disruption of the estrous cycle.
-
Endpoint Analysis: At the end of the treatment period, collect blood samples for hormone analysis (LH, FSH, estradiol, progesterone). Euthanize the animals and collect uterine and ovarian tissues for weight measurement and histological examination.
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| This compound Dose (mg/kg) | 0 | Specify | Specify | Specify |
| Estrous Cycle | Regular 4-5 day cycles | Irregular to absent | Absent | Absent |
| Ovulation | Present | Partially inhibited | Inhibited | Inhibited |
| Uterine Weight (g) | Baseline | Record value | Record value | Record value |
| Ovarian Weight (g) | Baseline | Record value | Record value | Record value |
| Serum LH (ng/mL) | Cyclical peaks | Suppressed | Suppressed | Suppressed |
| Serum FSH (ng/mL) | Cyclical peaks | Suppressed | Suppressed | Suppressed |
Note: Specific doses for Low, Mid, and High Dose groups should be determined based on literature review of the individual components and preliminary pilot studies. A study in ovariectomized Wistar rats used oral CMA at doses of 0.1, 0.5, or 1 mg/kg/day.[6] Another study in rats used Mestranol at a dose of 0.2 mg/kg.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Chlormadinone Acetate (CMA)
The primary mechanism of action of CMA is through its interaction with the progesterone receptor, leading to a cascade of events that ultimately suppresses ovulation.
Caption: Signaling pathway of Chlormadinone Acetate (CMA).
Signaling Pathway of Mestranol (MEE)
Mestranol acts as a prodrug and is converted to ethinylestradiol, which then binds to estrogen receptors to exert its effects, primarily by suppressing FSH release.
Caption: Signaling pathway of Mestranol (MEE).
Experimental Workflow for Oral Gavage in Rodents
This workflow outlines the key steps for accurate and humane oral gavage administration of this compound in rodents.
Caption: Experimental workflow for oral gavage in rodents.
References
- 1. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 2. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selective effect of chlormadinone acetate on brain allopregnanolone and opioids content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Preventing degradation of Ovosiston during sample preparation
Welcome to the technical support center for Ovosiston analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound's active pharmaceutical ingredients (APIs), Chlormadinone Acetate (CMA) and Mestranol (B1676317), during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of this compound and why is their stability a concern?
A1: this compound is a combined oral contraceptive that contains two active pharmaceutical ingredients: Chlormadinone Acetate (CMA), a progestin, and Mestranol, an estrogen.[1][2][3][4][5] The stability of these steroid-based compounds is a critical concern during sample preparation as they are susceptible to degradation under various environmental and chemical conditions. Degradation can lead to the formation of impurities and a loss of the parent compound, resulting in inaccurate quantification and compromised experimental outcomes.
Q2: What are the main factors that can cause the degradation of Chlormadinone Acetate and Mestranol?
A2: Several factors can contribute to the degradation of CMA and Mestranol during sample preparation. These include:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the ester group in Chlormadinone Acetate.[5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation for both compounds.
-
Light: Both Chlormadinone Acetate and Mestranol are known to be sensitive to light, which can induce photodegradation.[6]
-
Oxidation: Exposure to air (oxygen) and oxidizing agents can lead to the oxidative degradation of the steroid structures.
-
Enzymatic Activity: In biological samples, endogenous enzymes can metabolize the compounds if not properly inactivated.
-
Incompatible Solvents and Reagents: The use of strong acids, bases, or oxidizing and reducing agents in your sample preparation workflow can chemically alter the analytes.
Q3: What are the best practices for storing samples containing this compound to minimize degradation?
A3: To maintain the integrity of your samples, proper storage is crucial. Here are some recommendations:
-
Temperature: For long-term storage, it is recommended to keep samples at -20°C or even -80°C.
-
Light Protection: Always store samples in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Avoid Freeze-Thaw Cycles: Aliquot samples into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.
-
Inert Atmosphere: For highly sensitive samples, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of CMA and/or Mestranol | Degradation during sample processing: Exposure to high temperatures, inappropriate pH, or light. | Keep samples on ice during processing. Use pH-neutral buffers where possible. Protect samples from light at all stages. |
| Incomplete extraction: The chosen extraction solvent or method (LLE, SPE) is not optimal for the analytes. | Optimize your extraction method. For Liquid-Liquid Extraction (LLE), try a different solvent or adjust the pH of the aqueous phase. For Solid-Phase Extraction (SPE), ensure the sorbent type and elution solvent are appropriate for steroid hormones. | |
| Presence of unexpected peaks in chromatogram | Formation of degradation products: This can be due to hydrolysis, oxidation, or photodegradation. | Review your sample preparation workflow for potential stressors. Perform forced degradation studies to identify potential degradation products.[7] |
| Contamination: Impurities in solvents or from lab equipment. | Use high-purity, HPLC or LC-MS grade solvents. Ensure all glassware and equipment are thoroughly cleaned. | |
| Poor peak shape (tailing, fronting, or splitting) | Interaction with active sites on the HPLC column: Common with steroid analysis. | Use a high-quality, end-capped C18 column. Adjust the mobile phase pH or add a modifier like a small amount of acid (e.g., formic acid) to improve peak shape. |
| Column overload: Injecting too much sample. | Reduce the injection volume or dilute the sample. | |
| Inconsistent or drifting retention times | Changes in mobile phase composition: Improper mixing or evaporation of a volatile solvent component. | Prepare fresh mobile phase daily and keep the solvent reservoirs covered. Ensure proper mixing if using a gradient. |
| Fluctuations in column temperature: Lack of temperature control. | Use a column oven to maintain a consistent temperature. | |
| Column degradation: Loss of stationary phase due to extreme pH. | Operate the column within the recommended pH range (typically 2-8 for silica-based columns). |
Quantitative Stability Data
| Compound | Condition | Observation | Reference |
| Chlormadinone Acetate | Hydrolysis (pH 7) | Estimated half-life of 2.3 years. | [5] |
| Hydrolysis (pH 8) | Estimated half-life of 84 days. | [5] | |
| Light Exposure | Susceptible to direct photolysis at wavelengths of 283.5 and 286 nm. | [5] | |
| Mestranol | Light, Heat, and Air | Sensitive to degradation. | [6] |
| UV Irradiation | Can form new polymeric species. | [6] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis of Chlormadinone Acetate
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
-
Materials and Reagents:
-
Chlormadinone Acetate (CMA) reference standard
-
Chlormadinone Acetate-d3 (CMA-d3) internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), ethyl acetate
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
-
Sample Preparation Workflow:
-
Thawing and Spiking: Thaw frozen plasma samples at room temperature. To 500 µL of plasma, add 25 µL of CMA-d3 internal standard working solution. For calibration standards, add the appropriate concentration of CMA working standard.
-
Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
SPE Cleanup (Optional, for cleaner samples):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at a suitable percentage of B, ramp up to a higher percentage to elute the analytes, then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions should be optimized for your specific mass spectrometer.
-
-
Visualizations
Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways for Chlormadinone Acetate and Mestranol based on their chemical structures and known degradation reactions of similar compounds.
Caption: Potential degradation pathways of Chlormadinone Acetate.
Caption: Potential degradation pathway of Mestranol.
Experimental Workflow
This diagram outlines the general workflow for the analysis of this compound components from a biological matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A study on stability of mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
Calibration and standardization for Ovosiston analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration and standardization of analytical methods for Ovosiston, a combined oral contraceptive containing Chlormadinone Acetate (B1210297) and Mestranol.
Frequently Asked Questions (FAQs)
Q1: What are the active pharmaceutical ingredients (APIs) in this compound?
This compound contains two active ingredients: Chlormadinone Acetate (CMA), a progestin, and Mestranol (MES), an estrogen.[1][2][3] Accurate quantification of both components is crucial for ensuring the product's quality and efficacy.
Q2: Which analytical technique is most suitable for the simultaneous analysis of Chlormadinone Acetate and Mestranol?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and suitable method for the simultaneous determination of multiple hormonal compounds in oral contraceptive formulations.[4][5][6][7][8][9] This technique offers the necessary selectivity and sensitivity for accurate quantification.
Q3: What are the key validation parameters for an HPLC method for this compound analysis?
According to USP and ICH guidelines, the validation of an analytical method for this compound should include the following parameters:
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Specificity: The ability to assess the analytes unequivocally in the presence of other components, such as excipients or degradation products.[4][5]
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Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][5][10]
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Accuracy: The closeness of test results obtained by the method to the true value.[4][5][10]
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Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][5]
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Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][5]
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Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10]
Q4: How do I prepare standard solutions for calibration?
Standard solutions should be prepared from certified reference standards of Chlormadinone Acetate and Mestranol.[11] A stock solution of each standard is typically prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, and then serially diluted to create a series of calibration standards of known concentrations.[4]
Q5: What is a system suitability test and why is it important?
A system suitability test is an integral part of the analytical method and is performed before the analysis of any samples. It is used to verify that the chromatographic system is adequate for the intended analysis. Key system suitability parameters include retention time, peak area, tailing factor, and theoretical plates.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Chlormadinone Acetate and Mestranol.
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | 1. Detector lamp is off. 2. No sample injected. 3. Incorrect mobile phase composition. | 1. Turn on the detector lamp. 2. Check the autosampler for proper sample vial placement and injection volume. 3. Prepare fresh mobile phase and ensure the correct composition. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents. 2. Implement a needle wash step in the autosampler method. |
| Peak Tailing or Fronting | 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. pH of the mobile phase is not optimal. | 1. Wash the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the mobile phase whenever possible. 3. Adjust the pH of the mobile phase buffer. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Leak in the HPLC system. | 1. Prepare mobile phase carefully and degas thoroughly. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks at all fittings. |
| Poor Resolution Between Peaks | 1. Inappropriate mobile phase composition. 2. Column is losing efficiency. 3. Flow rate is too high. | 1. Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer). 2. Replace the column. 3. Reduce the flow rate. |
Experimental Protocols
Proposed RP-HPLC Method for Simultaneous Determination of Chlormadinone Acetate and Mestranol
This proposed method is based on established analytical techniques for similar oral contraceptive formulations.[4][6][7][9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Standard Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve approximately 25 mg of Chlormadinone Acetate reference standard and 10 mg of Mestranol reference standard in 100 mL of methanol to obtain stock solutions.
-
Working Standard Solution: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations across the desired calibration range.
Sample Preparation:
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Transfer a portion of the powder equivalent to the average tablet weight to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve the active ingredients.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm filter before injection.
Data Presentation
Table 1: Example System Suitability Parameters
| Parameter | Chlormadinone Acetate | Mestranol | Acceptance Criteria |
| Retention Time (min) | ~ 4.5 | ~ 3.8 | RSD ≤ 2% |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
Table 2: Example Calibration and Validation Data
| Parameter | Chlormadinone Acetate | Mestranol |
| Linearity Range (µg/mL) | 10 - 100 | 2 - 20 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (% RSD) | ≤ 2.0 | ≤ 2.0 |
| LOD (µg/mL) | 0.5 | 0.1 |
| LOQ (µg/mL) | 1.5 | 0.3 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting inconsistent retention times.
References
- 1. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. THE USE OF CHLORMADINONE IN GYNECOLOGICAL PRACTICE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. greenpharmacy.info [greenpharmacy.info]
- 7. Validated RP- HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. Chlormadinone acetate EP Reference Standard CAS 302-22-7 Sigma Aldrich [sigmaaldrich.com]
Validation & Comparative
Comparing the progestogenic potency of Ovosiston to modern contraceptives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the progestogenic potency of Ovosiston, an early-generation oral contraceptive, with that of modern contraceptive formulations. The objective is to offer a comprehensive analysis supported by experimental data to inform research and drug development in the field of hormonal contraception.
Introduction
This compound, a combined oral contraceptive developed in the mid-20th century, contains chlormadinone (B195047) acetate (B1210297) (CMA) as its progestogenic component and mestranol (B1676317) as the estrogenic component. Understanding the progestogenic potency of CMA in comparison to the progestins found in contemporary contraceptives, such as levonorgestrel (B1675169), drospirenone, and dienogest, is crucial for evaluating the evolution of contraceptive efficacy and side-effect profiles. This guide will delve into the quantitative aspects of progestogenic activity, supported by detailed experimental methodologies.
Progestin Composition and Dosage
The progestogenic activity of a contraceptive is determined by the type of progestin and its dosage. This compound's formulation is compared here with common dosages of modern progestins.
| Contraceptive | Progestin | Typical Progestin Dosage | Estrogen Component | Typical Estrogen Dosage |
| This compound | Chlormadinone Acetate (CMA) | 2 mg | Mestranol | 0.08 mg |
| Modern COC 1 | Levonorgestrel | 0.10 - 0.15 mg | Ethinylestradiol | 0.02 - 0.03 mg |
| Modern COC 2 | Drospirenone | 3 mg | Ethinylestradiol | 0.02 - 0.03 mg |
| Modern COC 3 | Dienogest | 2 mg | Estradiol (B170435) Valerate or Ethinylestradiol | 1-3 mg (EV) or 0.03 mg (EE) |
Comparative Progestogenic Potency
The progestogenic potency can be assessed through various in vitro and in vivo methods. This section presents data from progesterone (B1679170) receptor (PR) binding affinity studies and in vivo bioassays.
In Vitro Progesterone Receptor Binding Affinity
The binding affinity of a progestin for the progesterone receptor is a key indicator of its intrinsic potency. This is often expressed as the inhibition constant (Ki) or the relative binding affinity (RBA) compared to progesterone.
| Progestin | Progesterone Receptor Binding Affinity (Ki, nM) | Relative Binding Affinity (RBA, %) (Progesterone = 100%) |
| Chlormadinone Acetate (CMA) | 2.5[1] | 172[1] |
| Levonorgestrel | ~1.3 | 323[2] |
| Drospirenone | ~20 | Not widely reported |
| Dienogest | ~11 | 10 |
| Progesterone | ~2.5 | 100 |
Note: Ki and RBA values can vary between studies depending on the experimental conditions. The data presented here are representative values from the literature.
In Vivo Progestogenic Activity
In vivo bioassays, such as the Clauberg and McPhail tests, measure the physiological effect of a progestin on the uterine endometrium in animal models. These tests provide a functional measure of progestogenic potency.
| Progestin | Relative Potency (Oral Administration) |
| Chlormadinone Acetate (CMA) | High |
| Levonorgestrel | Very High |
| Drospirenone | Moderate |
| Dienogest | High |
Note: Direct head-to-head comparative studies using standardized in vivo assays for all these progestins are limited. The potencies are categorized based on available literature.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This in vitro assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled or fluorescently-labeled ligand.
Objective: To quantify the binding affinity (Ki) of a test progestin to the progesterone receptor.
Methodology:
-
Preparation of Receptor Source: A preparation containing the human progesterone receptor (e.g., from T47D breast cancer cells or recombinant sources) is used.
-
Radioligand/Fluorescent Ligand: A high-affinity ligand for the progesterone receptor, such as ³H-promegestone or a fluorescently-labeled progestin, is used as the tracer.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test progestin.
-
Separation of Bound and Free Ligand: After incubation, the bound and free labeled ligand are separated (e.g., by filtration or centrifugation).
-
Quantification: The amount of bound labeled ligand is quantified using a scintillation counter (for radioligands) or a fluorescence plate reader.
-
Data Analysis: The concentration of the test progestin that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Caption: Progesterone Receptor Competitive Binding Assay Workflow
Clauberg Test (In Vivo)
This classic in vivo bioassay assesses the progestogenic activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.
Objective: To determine the in vivo progestogenic potency of a test compound.
Methodology:
-
Animal Model: Immature female rabbits (approximately 800-1000g) are used.
-
Estrogen Priming: The rabbits are primed with daily injections of an estrogen (e.g., estradiol benzoate) for 6 days to induce endometrial proliferation.
-
Progestin Administration: Following estrogen priming, the test progestin is administered daily for 5 days. A control group receives the vehicle only.
-
Tissue Collection: On the day after the last injection, the rabbits are euthanized, and their uteri are excised.
-
Histological Analysis: The uteri are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin).
-
Evaluation: The degree of glandular proliferation and secretory transformation of the endometrium is assessed microscopically and scored using a standardized scale (e.g., the McPhail scale).
-
Data Analysis: The dose of the test progestin required to produce a defined endometrial response is determined and compared to that of a reference progestin (e.g., progesterone).
Caption: Clauberg Test Experimental Workflow
Progesterone Receptor Signaling Pathway
Progestins exert their effects by binding to and activating the progesterone receptor, a nuclear receptor that functions as a ligand-activated transcription factor.
Caption: Progesterone Receptor Signaling Pathway
Conclusion
The progestin in this compound, chlormadinone acetate, demonstrates high affinity for the progesterone receptor and potent in vivo progestogenic activity. When compared to modern progestins, its receptor binding affinity is comparable to or slightly lower than that of levonorgestrel but higher than that of dienogest. However, it is important to consider that the overall effect of a contraceptive is a combination of the progestin's potency, its dosage, and its pharmacokinetic and pharmacodynamic properties, including any anti-androgenic or anti-mineralocorticoid activities. Modern progestins have been developed to optimize these properties, often allowing for lower doses to be used while maintaining high contraceptive efficacy and potentially improving the side-effect profile. This guide provides the foundational data and methodologies for a comparative understanding of the progestogenic potency of these compounds, which is essential for ongoing research and the development of future contraceptive options.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ovosiston Detection
Introduction
Ovosiston is a hormonal contraceptive preparation containing Chlormadinone Acetate, a synthetic progestin, and Mestranol, a synthetic estrogen.[1][2] Accurate and precise quantification of these active pharmaceutical ingredients (APIs) is critical for ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive cross-validation of common analytical methods for the determination of this compound's components. The selection of an appropriate analytical method is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and therapeutic drug monitoring.[3]
This document compares the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It presents a summary of their quantitative performance, detailed experimental protocols, and a visual representation of the general cross-validation workflow to aid researchers, scientists, and drug development professionals in method selection and implementation.
Data Presentation: Comparative Analysis of Method Performance
The selection of an analytical method often involves a trade-off between various performance parameters such as sensitivity, precision, and accuracy. The following table summarizes key validation parameters for the analysis of Chlormadinone Acetate, a key component of this compound, using different analytical techniques. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.[4]
| Parameter | HPLC | HPTLC | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity (Range) | 5-30 µg/mL[4] | 100-600 ng/spot[4] | 5-30 µg/mL[4] | 0.1 - 10 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.998[4] | > 0.999[4] | > 0.995[4] |
| Accuracy (% Recovery) | 98 - 102%[4] | 98 - 101%[4] | 98 - 102%[4] | 95 - 105%[4] |
| Precision (%RSD) | < 2%[4] | < 2%[4] | < 2%[4] | < 15%[4] |
| Limit of Detection (LOD) | ~0.1 µg/mL[4] | ~20 ng/spot[4] | ~0.5 µg/mL[4] | ~0.05 ng/mL[4] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL[4] | ~60 ng/spot[4] | ~1.5 µg/mL[4] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for the key analytical methods discussed.
1. High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous estimation of Chlormadinone Acetate and an estrogen component in pharmaceutical dosage forms.[4]
-
Instrumentation : A gradient HPLC system equipped with a UV detector.[4]
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase : A gradient mixture of acetonitrile (B52724) and water is commonly used.[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Detection Wavelength : 280 nm.[4]
-
Injection Volume : 20 µL.[4]
-
Standard Preparation : A stock solution of the reference standard (e.g., Chlormadinone Acetate) is prepared in methanol (B129727) and then serially diluted with the mobile phase to create calibration standards within the linear range.[4]
-
Sample Preparation : A representative number of tablets (e.g., twenty) are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of the active ingredient is accurately weighed, dissolved in methanol, and sonicated to ensure complete dissolution. The solution is then filtered, and the filtrate is diluted to the desired concentration with the mobile phase before injection.[4]
2. High-Performance Thin-Layer Chromatography (HPTLC)
This method provides a high-throughput option for the quantification of active ingredients in this compound.[4]
-
Instrumentation : An HPTLC system that includes a sample applicator, a developing chamber, and a TLC scanner.[4]
-
Stationary Phase : Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[4]
-
Mobile Phase : A mixture of solvents such as Toluene: Ethyl Acetate: Methanol in a specific ratio (e.g., 7:2:1, v/v/v).[4]
-
Sample Application : Using an automated applicator, samples and standards are applied to the HPTLC plate as bands.[4]
-
Development : The plate is developed in a twin-trough chamber that has been saturated with the mobile phase.[4]
-
Densitometric Analysis : After development, the plate is scanned at a specific wavelength (e.g., 280 nm) to quantify the separated components.
3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for determining this compound components in complex biological matrices like plasma, which is essential for pharmacokinetic studies.[3][4]
-
Instrumentation : An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.[5]
-
Column : A C18 reversed-phase column suitable for steroid separation.[5]
-
Mobile Phase : A gradient elution using water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.[5]
-
Ionization : Electrospray Ionization (ESI) in positive mode.[5]
-
Detection : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analytes and their stable isotope-labeled internal standards (e.g., Chlormadinone Acetate-d3).[3][5]
-
Standard and Sample Preparation :
-
Internal Standard Spiking : A known amount of a stable isotope-labeled internal standard is added to the sample (e.g., plasma) at the beginning of the preparation process.[3]
-
Extraction : Liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or solid-phase extraction (SPE) using C18 cartridges is performed to isolate the analytes from the matrix.[3][5]
-
Evaporation and Reconstitution : The organic extract is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the initial mobile phase for analysis.[3][5]
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for detecting a target analyte. Cross-validation is a critical process to verify that a validated method produces consistent and reliable results across different techniques or laboratories.[6] This ensures the robustness and reproducibility of the method under varying conditions.[6]
Caption: General workflow for the cross-validation of two analytical methods.
References
- 1. [Studies on the hormonal activity and progestagenic properties of this compound preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the oral contraceptive this compound on the composition of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
A Comparative Analysis of Ovosiston and Other Chlormadinone Acetate Formulations for Contraception and Therapeutic Use
This guide provides a detailed comparison of Ovosiston and other formulations containing chlormadinone (B195047) acetate (B1210297) (CMA), a synthetic progestin. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data. The guide covers pharmacokinetics, pharmacodynamics, clinical efficacy, and the methodologies behind these findings.
Introduction to Chlormadinone Acetate (CMA) Formulations
Chlormadinone acetate, first synthesized in 1961, is a derivative of progesterone (B1679170) with potent progestogenic, anti-androgenic, and antigonadotropic properties.[1][2] It is utilized in various formulations, primarily for oral contraception and hormone replacement therapy.[1]
-
This compound: An early oral contraceptive formulation combining CMA with the estrogen mestranol (B1676317).[3][4] It has been studied for its effects on hormonal activity, hirsutism, and various metabolic parameters.[4][5][6]
-
CMA/Ethinylestradiol (EE) Combinations: Modern formulations, such as Belara® and Gynorelle®, combine CMA (typically 2 mg) with ethinylestradiol (0.03 mg), a more common synthetic estrogen.[7][8] These are widely studied for their high contraceptive efficacy, good cycle control, and beneficial effects on androgen-related skin conditions like acne.[9][10]
-
CMA-Only Formulations: In some countries, CMA is available as a progestogen-only medication (e.g., Lutéran®) for treating gynecological disorders and as a component of menopausal hormone therapy.[7]
This guide focuses on comparing these formulations, with additional context provided by studies that benchmark CMA against other progestins like drospirenone (B1670955) and levonorgestrel.
Pharmacodynamic Profile
CMA exerts its effects through multiple hormonal pathways. It is a potent agonist of the progesterone receptor, an antagonist of the androgen receptor, and has weak glucocorticoid activity.[1][7]
Mechanism of Action
The primary contraceptive effect of CMA is the inhibition of ovulation. This is achieved through a negative feedback mechanism on the hypothalamic-pituitary-gonadal axis.[2][11] By suppressing the release of gonadotropins (LH and FSH), CMA prevents follicular growth and maturation.[12] Additional contraceptive effects include thickening of the cervical mucus, which impedes sperm penetration, and suppression of endometrial thickness, making the uterine lining less receptive to implantation.[11][12]
Its anti-androgenic activity stems from its ability to block androgen receptors and inhibit the 5-alpha-reductase enzyme, which is beneficial for treating conditions like acne and hirsutism.[1][13]
Receptor Binding Affinity
Comparative in vitro studies have characterized the binding affinities of CMA and its metabolites to various human hormone receptors. These studies are crucial for understanding its specific hormonal effects.
Table 1: Comparative Receptor Binding Affinities (Ki values in nM)
| Compound | Progesterone Receptor | Androgen Receptor | Glucocorticoid Receptor |
|---|---|---|---|
| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |
| 3α-hydroxy-CMA (metabolite) | 13 | 83 | 69 |
| 3β-hydroxy-CMA (metabolite) | 6.0 | 20 | 21 |
| R5020 (Reference Progestin) | 4.3 | - | - |
| Methyltrienolone (Ref. Androgen) | - | 2.9 | - |
| Dexamethasone (Ref. Glucocorticoid) | - | - | 1.2 |
Data sourced from a study on human receptors.[14]
Pharmacokinetic Properties
The pharmacokinetic profile of CMA is characterized by rapid absorption and a half-life that supports once-daily dosing. While some older literature quotes a terminal half-life of up to 80 hours, more recent, detailed studies have established a shorter duration.[15]
Table 2: Pharmacokinetic Parameters of Chlormadinone Acetate (2 mg dose)
| Parameter | Single Dose | Multiple Doses (Steady State) |
|---|---|---|
| Time to Peak (Tmax) | 1 - 2 hours | 1 - 2 hours |
| Peak Plasma Conc. (Cmax) | ~1600 pg/mL | ~2000 pg/mL |
| Terminal Half-life (t1/2,z) | ~25 - 34 hours | ~36 - 39 hours |
| Bioavailability | ~100% | - |
| Protein Binding | 96.6 - 99.4% (primarily to albumin) | - |
| Metabolism | Hepatic (reduction, hydroxylation, deacetylation) | - |
| Excretion | 45% Urine, 42% Feces | - |
Data compiled from multiple studies.[7][12][13][15]
Clinical Efficacy and Comparative Studies
Clinical trials have evaluated CMA-containing contraceptives for efficacy, cycle control, and non-contraceptive benefits, often comparing them to formulations with other progestins like drospirenone (DRSP).
Table 3: Comparative Clinical Trial Outcomes
| Formulation | Efficacy (Pearl Index) | Key Findings & Non-Contraceptive Benefits | Reference |
|---|---|---|---|
| This compound (CMA/Mestranol) | N/A | Effective in treating hirsutism in 32 of 44 women. | [5] |
| EE/CMA (Belara®) | 0.076 (adjusted) | Acne/Dysmenorrhea: Significantly greater reduction in total acne lesions (72.2% vs 64.5%) and dysmenorrhea pain compared to EE/DRSP at 6 months. | [9][10][16] |
| EE/DRSP (Yasmin®) | N/A | PCOS: More favorable effects on lipid profiles, insulin (B600854) resistance, and hyperandrogenism compared to EE/CMA in a 2-year study of women with PCOS. | [17][18] |
Note: The Pearl Index represents the number of unintended pregnancies per 100 woman-years of exposure.
Experimental Protocols
The data presented in this guide are derived from rigorous experimental designs. Below are summaries of typical methodologies employed in these studies.
Protocol 1: Pharmacokinetic Analysis of Oral CMA/EE
-
Objective: To determine single-dose and steady-state pharmacokinetic parameters of CMA and EE.
-
Study Design: An open-label, single-center study with healthy female volunteers. The study follows a repeated-dose design over multiple menstrual cycles (e.g., six cycles).
-
Methodology:
-
Dosing: Subjects receive a single oral dose of 2 mg CMA / 0.03 mg EE. After a washout period, they receive the same dose daily for multiple cycles.
-
Blood Sampling: Serial blood samples are collected at predefined intervals (e.g., 0, 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, 72 hours) after the first dose and at steady state.
-
Sample Analysis: Plasma concentrations of CMA and EE are quantified using a validated gas chromatography-mass spectrometry (GC-MS) method.
-
Parameter Calculation: Pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t1/2 are calculated using non-compartmental analysis.[13][15]
-
Protocol 2: Randomized Controlled Trial for Clinical Efficacy (e.g., Acne Treatment)
-
Objective: To compare the efficacy and safety of an EE/CMA combination versus an EE/DRSP combination for the treatment of mild to moderate acne.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Methodology:
-
Participants: Women aged 18-45 with mild to moderate facial acne vulgaris are recruited.
-
Randomization: Subjects are randomly assigned to receive either EE/CMA or EE/DRSP for a predefined period (e.g., 6 cycles).
-
Efficacy Assessment: The primary endpoint is the percentage change in total acne lesion count from baseline to the end of treatment. Secondary endpoints include investigator's global assessment and subject's self-assessment of acne improvement.
-
Safety Assessment: Adverse events, vital signs, and cycle control (e.g., incidence of breakthrough bleeding) are monitored throughout the study.
-
Statistical Analysis: Appropriate statistical tests (e.g., ANCOVA) are used to compare the treatment groups.[9][16]
-
Conclusion
Chlormadinone acetate is a well-established progestin with a distinct pharmacodynamic profile, characterized by potent progestogenic and anti-androgenic activity. Formulations combining CMA with an estrogen, particularly ethinylestradiol, demonstrate high contraceptive efficacy and provide significant non-contraceptive benefits, such as improvements in dysmenorrhea and androgen-related skin disorders.[9][10] Comparative studies show that while EE/CMA may be superior for treating acne, other formulations like EE/DRSP could offer advantages for specific populations, such as women with PCOS, due to more favorable effects on metabolic parameters.[17][18] The choice of a specific CMA formulation should be guided by the therapeutic goal and the individual patient's clinical profile.
References
- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified sequential oral contraception employing mestranol with chlormadinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Studies on the hormonal activity and progestagenic properties of this compound preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Influencing hirsutism with the contraceptive agent this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of a contraceptive treatment with this compound on the serum-cholinesterase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. A comparison of combined oral contraceptives containing chlormadinone acetate versus drospirenone for the treatment of acne and dysmenorrhea: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 12. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of chlormadinone acetate following single and multiple oral dosing of chlormadinone acetate (2 mg) and ethinylestradiol (0.03 mg) and elimination and clearance of a single dose of radiolabeled chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of the effects of chlormadinone acetate versus drospirenone containing oral contraceptives on metabolic and hormonal parameters in women with PCOS for a period of two-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Ovosiston's Anti-Androgenic Profile: A Comparative Analysis in Cellular Models
For researchers in endocrinology and drug development, understanding the precise molecular interactions of hormonal drugs is paramount. Ovosiston, a combined oral contraceptive, contains both an estrogen (mestranol) and a progestin (chlormadinone acetate). It is the progestin component, chlormadinone (B195047) acetate (B1210297) (CMA), that exhibits notable anti-androgenic properties.[1][2] This guide provides a comparative analysis of the anti-androgenic effects of this compound's active progestin, CMA, against a well-established anti-androgen, cyproterone (B1669671) acetate (CPA), using data from in-vitro cell models.
Mechanism of Anti-Androgenic Action
The primary anti-androgenic activity of chlormadinone acetate stems from its ability to act as a competitive antagonist of the androgen receptor (AR).[1][3] By binding to the AR, CMA prevents the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling cascade that leads to the expression of androgen-responsive genes. Additionally, CMA has been shown to inhibit the activity of 5-alpha-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[3][4]
Mestranol, the estrogenic component of this compound, is a prodrug of ethinylestradiol.[5] Estrogens can contribute to the overall anti-androgenic effect in vivo by suppressing the secretion of gonadotropins from the pituitary gland, which in turn reduces the production of androgens by the ovaries and adrenal glands.[4][6] However, in the context of direct cellular assays, the focus remains on the receptor-level interactions of the anti-androgenic compound.
Comparative In-Vitro Efficacy
The anti-androgenic potential of chlormadinone acetate has been quantified and compared to cyproterone acetate in human androgen-dependent cell lines. The following table summarizes key findings from a study utilizing PALM cells, a PC-3 cell line stably transfected with the human androgen receptor and a luciferase reporter gene under the control of the mouse mammary tumor virus (MMTV) promoter.[7]
| Parameter | Chlormadinone Acetate (CMA) | Cyproterone Acetate (CPA) | Reference Cell Line |
| AR Binding Affinity (Ki) | 3.3 ± 1.5 x 10⁻⁸ M | 7.2 ± 1.3 x 10⁻⁸ M | PALM Cells |
| Inhibition of AR Transcriptional Activity | 40 ± 5% (at 3 x 10⁻⁷ M) | 59 ± 6% (at 3 x 10⁻⁷ M) | PALM Cells |
Key Observations:
-
Androgen Receptor Binding: Chlormadinone acetate demonstrates a stronger binding affinity for the androgen receptor (lower Ki value) compared to cyproterone acetate.[7] This suggests that CMA can more effectively compete with androgens for binding to the receptor.
-
Inhibition of Transcriptional Activity: At the tested concentration, cyproterone acetate showed a greater inhibition of androgen receptor-mediated gene transcription than chlormadinone acetate.[7] This highlights that binding affinity does not always directly correlate with the magnitude of functional antagonism.
Visualizing the Androgen Receptor Signaling Pathway and Experimental Workflow
To better understand the mechanisms and experimental designs discussed, the following diagrams illustrate the androgen receptor signaling pathway and a typical workflow for assessing anti-androgenic activity.
Caption: Androgen Receptor Signaling Pathway and CMA's Mechanism.
Caption: Workflow for In-Vitro Anti-Androgenicity Testing.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison. These should be optimized for specific laboratory conditions and cell lines.
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., CMA) to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Androgen-dependent cells (e.g., PALM cells)
-
Cell culture medium and supplements
-
Radiolabeled androgen (e.g., [³H] R1881)
-
Test compounds (CMA, CPA)
-
Non-radiolabeled androgen (for non-specific binding)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture PALM cells to near confluency in appropriate cell culture flasks.
-
Cell Plating: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Assay Incubation:
-
Wash the cells with a serum-free medium.
-
Add increasing concentrations of the test compound (CMA or CPA) to the wells.
-
For total binding, add only the radiolabeled androgen.
-
For non-specific binding, add the radiolabeled androgen along with a high concentration of a non-radiolabeled androgen.
-
Add a fixed concentration of the radiolabeled androgen (e.g., 1 nM [³H] R1881) to all wells.
-
Incubate at 37°C for a specified time to allow binding to reach equilibrium.
-
-
Washing: Aspirate the medium and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for each test compound using competitive binding analysis software.
AR-Dependent Reporter Gene Assay
Objective: To measure the ability of a test compound to inhibit androgen-induced transcriptional activation of a reporter gene.
Materials:
-
PALM cells (or other suitable reporter cell line)
-
Cell culture medium and supplements
-
Androgen (e.g., R1881)
-
Test compounds (CMA, CPA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed PALM cells in multi-well plates and allow them to adhere.
-
Compound Treatment:
-
Treat the cells with increasing concentrations of the test compound (CMA or CPA) for a predetermined period.
-
Add a fixed concentration of an androgen (e.g., R1881) to induce AR transcriptional activity. Include appropriate controls (vehicle, androgen alone).
-
-
Incubation: Incubate the cells for a sufficient time (e.g., 24 hours) to allow for reporter gene expression.
-
Cell Lysis: Wash the cells and lyse them using a lysis buffer compatible with the luciferase assay.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., protein concentration or a co-transfected control reporter). Calculate the percentage inhibition of AR transcriptional activity for each concentration of the test compound relative to the androgen-only control.
Conclusion
The data from cellular models indicate that chlormadinone acetate, the progestin in this compound, is a potent anti-androgen. It exhibits a high binding affinity for the androgen receptor, surpassing that of cyproterone acetate.[7] While its direct inhibition of AR transcriptional activity in the cited study was less pronounced than CPA at the same concentration, its strong receptor binding underscores its significant anti-androgenic potential.[7] These findings provide a cellular-level validation of the anti-androgenic effects of this compound's active component, offering valuable comparative data for researchers in the field.
References
- 1. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 4. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mestranol - Wikipedia [en.wikipedia.org]
- 6. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Ovosiston versus C-Quens: a comparative pharmacological review
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of Ovosiston and C-Quens, two oral contraceptives containing chlormadinone (B195047) acetate (B1210297) and mestranol (B1676317). This document synthesizes available data on their mechanisms of action, pharmacokinetics, and clinical effects, supported by detailed experimental methodologies.
Introduction
This compound and C-Quens are oral contraceptives that utilize the same active hormonal ingredients: the progestin chlormadinone acetate (CMA) and the estrogen mestranol (M). The primary distinction between these two products lies in their formulation and dosing strategy. This compound is a combined oral contraceptive (COC), where each active tablet contains a fixed dose of both CMA and mestranol. In contrast, C-Quens was a sequential oral contraceptive, where the initial tablets in the cycle contained only the estrogen, followed by tablets containing both the estrogen and progestin. While this compound and similar combined formulations remain in use in various regions, C-Quens was withdrawn from the U.S. market.[1] This comparative review will delve into the pharmacological nuances that differentiate these two approaches to hormonal contraception.
Active Pharmaceutical Ingredients
Chlormadinone Acetate (CMA)
Chlormadinone acetate is a synthetic progestin derived from 17α-hydroxyprogesterone.[2] Its primary contraceptive effect is mediated through its strong agonistic activity at the progesterone (B1679170) receptor (PR).[1] This interaction leads to the suppression of luteinizing hormone (LH) secretion, thereby inhibiting ovulation.[2][3] Additionally, CMA induces changes in the cervical mucus, making it more viscous and less permeable to sperm, and alters the endometrium to be less receptive to implantation.[1]
Beyond its progestogenic activity, CMA exhibits a notable antiandrogenic effect.[2][3] This is attributed to its ability to competitively inhibit the binding of androgens to the androgen receptor (AR) and to inhibit the enzyme 5α-reductase, which is involved in the conversion of testosterone (B1683101) to the more potent dihydrotestosterone.[2][3] CMA also possesses weak glucocorticoid receptor (GR) antagonist activity.[1]
Mestranol (M)
Mestranol is a synthetic estrogen that acts as a prodrug for ethinylestradiol (EE).[4] In the liver, mestranol is demethylated to the more active ethinylestradiol.[4] The primary role of the estrogen component in oral contraceptives is to suppress the release of follicle-stimulating hormone (FSH) from the pituitary gland, which in turn prevents the development of a dominant ovarian follicle.[5] Estrogens also stabilize the endometrium, reducing the incidence of breakthrough bleeding.[6]
Comparative Pharmacodynamics
The differing formulation strategies of this compound (combined) and C-Quens (sequential) lead to distinct pharmacodynamic profiles throughout the menstrual cycle.
-
This compound (Combined): The continuous daily administration of both a progestin and an estrogen from the start of the cycle provides a constant suppression of both LH and FSH. This leads to a more profound and immediate inhibition of follicular development and ovulation. The consistent progestogenic effect also ensures that the cervical mucus remains hostile to sperm throughout the cycle.
-
C-Quens (Sequential): The initial phase of estrogen-only administration in the sequential regimen primarily suppresses FSH, allowing for some initial follicular development. The subsequent addition of the progestin in the latter part of the cycle is timed to inhibit the LH surge and prevent ovulation. This approach was designed to more closely mimic the natural hormonal fluctuations of the menstrual cycle.[6] However, the lack of a continuous progestogenic effect in the early part of the cycle may result in a less robust contraceptive effect compared to combined formulations, particularly if doses are missed.
Table 1: Comparative Receptor Binding Affinities of Chlormadinone Acetate (CMA)
| Receptor | Ligand | Ki (nM) |
| Progesterone Receptor (Human) | Chlormadinone Acetate | 2.5[7] |
| Progesterone (Reference) | Not explicitly stated in the provided text, but CMA is a potent agonist.[1] | |
| Androgen Receptor (Human) | Chlormadinone Acetate | 3.8[7] |
| Methyltrienolone (Reference Androgen) | 2.9[7] | |
| Glucocorticoid Receptor (Human) | Chlormadinone Acetate | 16[7] |
| Dexamethasone (Reference Glucocorticoid) | 1.2[7] |
Comparative Pharmacokinetics
The pharmacokinetic profiles of the active ingredients are crucial for understanding their efficacy and potential side effects.
Mestranol: Following oral administration, mestranol is rapidly absorbed and undergoes demethylation in the liver to form ethinylestradiol.[4] Studies have shown that a 50 microgram oral dose of mestranol is pharmacokinetically bioequivalent to approximately a 35 microgram dose of ethinylestradiol.[8][9] The metabolism of mestranol can exhibit significant inter-individual variability.[8] The half-life of mestranol metabolites has been reported to be around 45 hours.[10]
Chlormadinone Acetate: CMA is well-absorbed after oral administration. Its pharmacokinetic parameters can be influenced by co-administration with an estrogen, which can induce the synthesis of sex hormone-binding globulin (SHBG), although CMA itself binds primarily to albumin.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Combined Formulation with CMA and Mestranol) | C-Quens (Sequential Formulation with CMA and Mestranol) |
| Active Ingredients | Chlormadinone Acetate (CMA) and Mestranol (M) in each active tablet. | Mestranol only in the initial phase, followed by CMA and Mestranol in the later phase. |
| Mestranol Bioavailability | A 50 µg dose is bioequivalent to ~35 µg of ethinylestradiol.[8][9] | A 50 µg dose is bioequivalent to ~35 µg of ethinylestradiol.[8][9] |
| CMA Half-life | Not explicitly stated for the combination, but metabolites have a half-life of approximately 67 hours.[10] | Not explicitly stated for the sequential formulation. |
| Hormonal Fluctuation | Relatively stable levels of both progestin and estrogen throughout the active pill phase. | Mimics the natural cycle with an initial estrogen-dominant phase followed by a combined phase. |
Clinical Efficacy and Safety
Direct comparative clinical trials between this compound and C-Quens are not available, largely due to the discontinuation of C-Quens. However, data from studies on similar combined and sequential formulations provide insights into their relative performance.
This compound (as a Combined Oral Contraceptive): Combined oral contraceptives containing chlormadinone acetate and an estrogen have demonstrated high contraceptive efficacy. For instance, a large observational study of a combined oral contraceptive containing 2 mg of CMA and 0.03 mg of ethinylestradiol reported a Pearl Index of 0.25 (unadjusted) and 0.03 (adjusted for user failure), indicating a very low pregnancy rate.[11] Combined formulations are also associated with good cycle control and a reduction in dysmenorrhea.[11] The antiandrogenic properties of CMA can also be beneficial in treating conditions like acne.[12]
C-Quens (as a Sequential Oral Contraceptive): A large-scale study on a sequential therapy regimen using 80 µg of mestranol for 15 days followed by a combination of 80 µg of mestranol and 2 mg of chlormadinone acetate for 5 days reported virtual 100% effectiveness when taken as directed.[6] The study also noted improved cycle regularity and a reduction in dysmenorrhea.[6] However, sequential pills, in general, were associated with a slightly higher failure rate in typical use compared to combined pills, as the contraceptive effect is more vulnerable to missed pills, particularly in the early part of the cycle. The withdrawal of C-Quens from the market was related to findings of mammary tumors in beagle dogs, a concern that was not substantiated in humans but led to regulatory action.[1]
Table 3: Comparative Clinical Profile
| Feature | This compound (Combined) | C-Quens (Sequential) |
| Contraceptive Efficacy | High, with a low Pearl Index.[11] | Reported as highly effective when taken correctly, but potentially less forgiving of user error.[6] |
| Cycle Control | Generally good, with reduced breakthrough bleeding over time.[11] | Reported to improve cycle regularity.[6] |
| Side Effects | Common side effects are similar to other COCs and may include headache, breast tenderness, and mood changes.[12] | Side effects reported included breakthrough bleeding and nausea, which diminished with continued use.[6] |
| Non-contraceptive Benefits | Effective in managing dysmenorrhea and acne due to the properties of CMA.[11][12] | Also reported to reduce the incidence and severity of dysmenorrhea.[6] |
| Market Status | Formulations containing CMA are available in many countries.[1] | Withdrawn from the U.S. market.[1] |
Experimental Protocols
Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific steroid hormone receptor.
Methodology:
-
Receptor Preparation: A source of the target receptor is required. This can be a purified recombinant human receptor or cytosol preparations from tissues known to express the receptor (e.g., uterine cytosol for estrogen and progesterone receptors).[13][14]
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the receptor is used (e.g., [3H]progesterone for the progesterone receptor, [3H]estradiol for the estrogen receptor).[13][14]
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., chlormadinone acetate).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
In Vivo Contraceptive Efficacy Study (Animal Model)
Objective: To evaluate the contraceptive efficacy of a hormonal formulation in an animal model.
Methodology:
-
Animal Model: A suitable animal model with a regular reproductive cycle is selected, such as female rats or non-human primates.[15]
-
Treatment Groups: Animals are divided into a control group (receiving vehicle) and one or more treatment groups receiving different doses of the contraceptive formulation.
-
Dosing: The contraceptive is administered daily for a specified number of cycles.
-
Mating: During the treatment period, female animals are cohabited with fertile males.
-
Endpoint: The primary endpoint is the prevention of pregnancy. This is typically assessed by examining the uterine horns for the presence of implantation sites after a defined period post-coitus.[15]
-
Data Analysis: The contraceptive efficacy is calculated as the percentage reduction in the number of pregnancies or implantation sites in the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of combined oral contraceptives.
Caption: Workflow for a competitive receptor binding assay.
Conclusion
This compound and C-Quens, while sharing the same active ingredients, represent two distinct approaches to hormonal contraception. This compound, as a combined oral contraceptive, provides a constant and robust suppression of the hypothalamic-pituitary-ovarian axis, leading to high contraceptive efficacy and good cycle control. C-Quens, a sequential formulation, aimed to mimic the natural menstrual cycle more closely but was associated with a potentially lower margin of error for contraceptive efficacy and was ultimately withdrawn from the market due to safety concerns in animal studies. The pharmacological data on chlormadinone acetate highlight its potent progestogenic and antiandrogenic activities, making it a valuable component in oral contraceptives, particularly for individuals experiencing androgen-related symptoms. The conversion of mestranol to the more potent ethinylestradiol underscores the importance of considering metabolic activation in the overall pharmacological profile of a drug. While direct comparative clinical data between this compound and C-Quens is lacking, the available evidence supports the superior reliability of the combined formulation approach for contraception.
References
- 1. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Hormonal Contraception in Individuals with Obesity: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential therapy to achieve anovulatory cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of oral contraceptive drugs. The formation and disappearance of metabolites of norethindrone and mestranol after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Six-month evaluation of the benefits of the low-dose combined oral contraceptive chlormadinone acetate 2 mg/ethinylestradiol 0.03 mg in young women: results of the prospective, observational, non-interventional, multicentre TeeNIS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of contraception: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Dosages: A Side-by-Side Comparison of Ovosiston's Original and Revised Formulations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the original and revised dosages of Ovosiston, a combined oral contraceptive. This analysis is based on available data concerning its constituent components, chlormadinone (B195047) acetate (B1210297) and mestranol (B1676317).
This compound, a hormonal contraceptive, has been marketed in different formulations over time, reflecting an evolution in dosing strategies aimed at optimizing efficacy and tolerability. This guide delves into the specifics of the original and what is understood to be the revised sequential dosage, presenting available data in a structured format for clear comparison.
Dosage and Formulation: A Tabular Comparison
The primary distinction between the original and revised formulations of this compound lies in the dosing regimen of its active ingredients: the progestin chlormadinone acetate and the estrogen mestranol. While comprehensive head-to-head clinical trial data directly comparing the "old" and "new" this compound is limited in readily available literature, the compositions of two distinct formulations have been identified.
| Feature | Original this compound | Revised this compound (Sequenz-Ovosiston) |
| Chlormadinone Acetate | 3 mg (constant dose) | 2 mg (in the second phase of the cycle) |
| Mestranol | 100 mcg (constant dose) | Phase 1: 0.1 mg (100 mcg)Phase 2: 0.08 mg (80 mcg) |
| Dosing Regimen | Monophasic: Same dose for 21 days | Sequential (2-phase): Estrogen-only phase followed by an estrogen-progestin phase |
Experimental Protocols and Methodologies
Detailed experimental protocols from direct comparative studies of the "old" and "new" this compound formulations are not extensively documented in accessible literature. However, studies evaluating the effects of this compound (specifically the 3 mg chlormadinone acetate and 100 mcg mestranol formulation) provide insight into the methodologies used to assess its performance.
One such study investigated the effect of this this compound formulation on serum cholinesterase activity.[1]
Experimental Design:
-
Participants: Healthy women of reproductive age.
-
Intervention: Administration of this compound (3 mg chlormadinone acetate and 100 mcg mestranol) daily for a specified number of cycles.
-
Data Collection: Serum cholinesterase levels were measured at baseline (before initiation of the contraceptive) and at subsequent intervals (e.g., after 3 and 6 cycles).
-
Analysis: Statistical analysis was performed to compare the serum cholinesterase levels before and during treatment to determine any significant changes.
Signaling Pathways and Mechanism of Action
The contraceptive effect of this compound is achieved through the synergistic action of its two components, chlormadinone acetate and mestranol, which modulate the hypothalamic-pituitary-ovarian axis.
Chlormadinone Acetate: Progestogenic and Antiandrogenic Action
Chlormadinone acetate is a potent progestin that acts as an agonist of the progesterone (B1679170) receptor.[2][3] Its primary mechanisms of contraceptive action include:
-
Inhibition of Ovulation: By providing negative feedback on the hypothalamus and pituitary gland, it suppresses the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), thus preventing follicular development and ovulation.[2]
-
Thickening of Cervical Mucus: It increases the viscosity of the cervical mucus, creating a barrier that impedes sperm penetration.
-
Endometrial Alterations: It induces changes in the endometrium, making it unreceptive to implantation.[2]
Additionally, chlormadinone acetate exhibits antiandrogenic properties by competing with androgens for their receptors.[3][4]
Caption: Signaling pathway of Chlormadinone Acetate.
Mestranol: Estrogenic Activity
Mestranol is a synthetic estrogen that acts as a prodrug for ethinylestradiol.[5] Its primary role in oral contraceptives is to stabilize the endometrium, preventing breakthrough bleeding, and to potentiate the action of the progestin by suppressing FSH release from the pituitary gland. This inhibition of FSH further prevents the development of ovarian follicles.
Caption: Signaling pathway of Mestranol.
Logical Relationship of Contraceptive Action
The combined action of chlormadinone acetate and mestranol results in a multi-pronged approach to contraception, ensuring high efficacy.
Caption: Logical flow of this compound's contraceptive action.
References
- 1. [Effects of a contraceptive treatment with this compound on the serum-cholinesterase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 3. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Comparative Guide to Inter-laboratory Validation of Ovosiston Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Ovosiston, a combined oral contraceptive. The focus is on the simultaneous determination of its active pharmaceutical ingredients, Ethinylestradiol (EE) and Chlormadinone Acetate (CMA). This document presents a critical evaluation of High-Performance Liquid Chromatography (HPLC) and Second Derivative UV-Visible Spectrophotometry, summarizing their quantitative performance and providing detailed experimental protocols.
While a direct inter-laboratory validation study for the simultaneous analysis of Ethinylestradiol and Chlormadinone Acetate was not identified in the public domain, this guide compiles and compares validation data from independent studies to offer a comprehensive overview for researchers. The presented data serves as a strong foundation for method selection and validation in a laboratory setting.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method is often a balance between various performance parameters. The following tables summarize key validation parameters for the quantification of Ethinylestradiol and Chlormadinone Acetate using HPLC and Second Derivative UV-Visible Spectrophotometry.
Table 1: Performance Characteristics of HPLC Methods for the Simultaneous Quantification of Ethinylestradiol and Chlormadinone Acetate
| Parameter | Ethinylestradiol | Chlormadinone Acetate | Source |
| Linearity Range | 4.0 - 25.0 µg/mL | 20.0 - 125.0 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | [1] |
| Accuracy (% Recovery) | 98.76 ± 0.13% | 99.82 ± 0.2% | [1] |
| Precision (% RSD) | < 2% | < 2% | [1] |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.1 µg/mL | [2] |
| Limit of Quantification (LOQ) | ~0.09 µg/mL | ~0.3 µg/mL | [2] |
Table 2: Performance Characteristics of Second Derivative UV-Visible Spectrophotometry for the Simultaneous Quantification of Ethinylestradiol and Chlormadinone Acetate
| Parameter | Ethinylestradiol (EEL) | Chlormadinone Acetate (CMA) | Source |
| Linearity Range | 10 - 80 µ g/100 ml | 0.5 - 6 mg/100 ml | [3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [3] |
| Accuracy (% Recovery) | 81.8 ± 1.5% (in fortified water) | 101.1 ± 0.73% (in fortified water) | [3] |
| Precision (% RSD) | Not explicitly stated | Not explicitly stated | |
| Limit of Detection (LOD) | 6.9 × 10⁻⁷ mol/L | 9.8 × 10⁻⁸ mol/L | [3] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method provides a sensitive and specific simultaneous determination of Ethinylestradiol and Chlormadinone Acetate in pharmaceutical dosage forms.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare individual stock solutions of Ethinylestradiol and Chlormadinone Acetate in methanol (B129727).
-
Working Standard Solution: Further dilute the stock solutions with the mobile phase to achieve concentrations within the linear range.
-
Sample Preparation:
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to a single tablet's content.
-
Dissolve the powder in a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
Second Derivative UV-Visible Spectrophotometry
This method offers a simpler and more cost-effective approach for the simultaneous quantification of Ethinylestradiol and Chlormadinone Acetate.
1. Instrumentation and Spectrophotometric Conditions:
-
Spectrophotometer: A double beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
-
Solvent: Acetonitrile.
-
Analytical Wavelengths:
-
Ethinylestradiol (EEL): 296.6 nm
-
Chlormadinone Acetate (CMA): 291.8 nm
-
-
Derivative Order: Second derivative.
-
Smoothing Factor: 8,000.
-
Scale Factor: 10,000.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare individual stock solutions of Ethinylestradiol and Chlormadinone Acetate in acetonitrile.
-
Working Standard Solution: Prepare a series of dilutions from the stock solutions in acetonitrile to establish the calibration curve.
-
Sample Preparation:
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder and dissolve it in acetonitrile.
-
Sonicate the solution to ensure complete extraction of the drugs.
-
Filter the solution to remove any insoluble excipients.
-
The clear filtrate can be directly used for spectrophotometric analysis.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: HPLC analysis workflow for this compound tablets.
Caption: Spectrophotometric analysis workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ovarian cancer and oral contraceptives: collaborative reanalysis of data from 45 epidemiological studies including 23,257 women with ovarian cancer and 87,303 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ovarian cancer and oral contraceptives: collaborative reanalysis of data from 45 epidemiological studies including 23257 women with ovarian cancer and 87303 controls - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Profiles of Ovosiston and Sequenz-Ovosiston
For researchers and professionals in drug development, understanding the nuanced metabolic effects of hormonal contraceptives is paramount. This guide provides a comparative analysis of two such products, Ovosiston, a combined oral contraceptive, and Sequenz-Ovosiston, a sequential formulation. Both contain the estrogen mestranol (B1676317) and the progestin chlormadinone (B195047) acetate (B1210297). This comparison synthesizes available data on their metabolic impacts, details relevant experimental methodologies, and visualizes key biological pathways.
Composition and Formulation
The primary distinction between this compound and Sequenz-Ovosiston lies in their formulation, which dictates the hormonal dosage throughout the menstrual cycle.
-
This compound is a monophasic combined oral contraceptive . Each active tablet contains a fixed dose of chlormadinone acetate and mestranol.
-
Sequenz-Ovosiston is a sequential oral contraceptive . The initial phase of the cycle involves tablets containing only an estrogen (mestranol), followed by a phase of combined estrogen and progestin (mestranol and chlormadinone acetate) tablets. This sequential approach aims to more closely mimic the natural hormonal fluctuations of the menstrual cycle. Specifically, one formulation of Sequenz-Ovosiston consists of 9 days of 0.1 mg mestranol, followed by 12 days of 0.08 mg mestranol combined with 2.0 mg of chlormadinone acetate[1].
Comparative Metabolic Effects: A Data-Driven Overview
Direct comparative studies detailing the metabolic profiles of this compound versus Sequenz-Ovosiston are limited in the available scientific literature. However, a study comparing Sequenz-Ovosiston to another sequential contraceptive, Sequostat (containing ethinylestradiol and norethisterone acetate), provides valuable insights into the metabolic effects of the Sequenz-Ovosiston formulation[1]. The study monitored several metabolic parameters over a 12-month period.
Table 1: Summary of Metabolic Parameter Changes with Sequenz-Ovosiston
| Metabolic Parameter | Direction of Change with Sequenz-Ovosiston | Magnitude of Change |
| Triglycerides | Increase | Significant but minimal[1] |
| Total Cholesterol | Increase | Significant but minimal[1] |
| HDL-Cholesterol | Increase | Significant, especially in the first six months[1] |
| LDL-Cholesterol | No significant change reported | - |
| LDL/HDL Ratio | Reduction | Significant, especially in the first six months[1] |
| Glucose Tolerance | Less effect compared to Sequostat | Minimal changes observed[1] |
Data synthesized from a comparative study of Sequenz-Ovosiston and Sequostat.[1]
Another study investigating Sequenz-Ovosiston and Minisiston found no pathological changes in cholesterol, high-density lipoproteins, low-density lipoproteins, triglycerides, or in the oral glucose tolerance test over 12 months in young, healthy women[2]. This suggests that for this population, the risk of atherosclerosis and diabetes was not increased[2].
In-Depth Look at Individual Components and their Metabolic Impact
The metabolic profile of these contraceptives is determined by the interplay of their estrogen and progestin components.
Estrogen Component: Mestranol
Mestranol is a prodrug that is demethylated in the liver to its active form, ethinylestradiol[3]. Pharmacokinetically, a 50 microgram dose of mestranol is approximately bioequivalent to a 35 microgram dose of ethinylestradiol[4].
-
Carbohydrate Metabolism: Studies comparing mestranol and ethinylestradiol have shown no significant differences in their effects on blood glucose and serum insulin (B600854) levels during an oral glucose tolerance test[5]. This suggests that the choice of estrogen may not be the primary driver of changes in glucose metabolism.
-
Lipid Metabolism: Estrogens generally have a favorable effect on lipid profiles, tending to increase HDL cholesterol and decrease LDL cholesterol.
Progestin Component: Chlormadinone Acetate
Chlormadinone acetate is a progestin with antiandrogenic properties.
-
Carbohydrate Metabolism: The impact of chlormadinone acetate on glucose metabolism can be influenced by the accompanying estrogen. When combined with mestranol, it has been shown to have minimal effects on glucose tolerance[1].
-
Lipid Metabolism: In a meta-analysis, chlormadinone was associated with an increase in both triglycerides and HDL cholesterol[6][7]. The increase in HDL cholesterol is a favorable effect.
Signaling Pathways and Mechanisms of Action
The metabolic effects of this compound and Sequenz-Ovosiston are mediated through the interaction of their hormonal components with various signaling pathways, primarily in the liver, adipose tissue, and skeletal muscle.
Insulin Signaling Pathway
Estrogens and progestins can modulate the insulin signaling pathway, which is crucial for glucose uptake and metabolism. Estrogens are generally thought to enhance insulin sensitivity, while some progestins may have an opposing effect.
Caption: Simplified Insulin Signaling Pathway and Hormonal Modulation.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess an individual's ability to handle a glucose load, providing insights into glucose tolerance and insulin sensitivity.
Protocol:
-
Patient Preparation: Patients are required to fast for at least 8-10 hours overnight prior to the test. They should be ambulatory and free from any acute illness.
-
Baseline Blood Sample: A fasting blood sample is drawn to measure baseline plasma glucose and insulin levels.
-
Glucose Administration: The patient consumes a standardized glucose solution (typically 75g of anhydrous glucose dissolved in water) within a 5-minute timeframe.
-
Post-dosing Blood Samples: Blood samples are collected at specific intervals after glucose ingestion, commonly at 30, 60, 90, and 120 minutes, to measure plasma glucose and insulin concentrations[5].
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to quantify the overall response to the glucose challenge.
Serum Lipid Profile Analysis
This analysis measures the levels of various lipids in the blood, which are important indicators of cardiovascular risk.
Protocol:
-
Sample Collection: A fasting blood sample (8-12 hours) is collected in a serum separator tube.
-
Sample Processing: The blood is centrifuged to separate the serum from the blood cells.
-
Analysis: The serum is analyzed for the following parameters using enzymatic colorimetric assays:
-
Total Cholesterol
-
Triglycerides
-
High-Density Lipoprotein (HDL) Cholesterol
-
-
Calculation: Low-Density Lipoprotein (LDL) Cholesterol is typically calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for values in mg/dL). This formula is generally valid if the triglyceride level is below 400 mg/dL.
Caption: Workflow for Key Metabolic Experiments.
Conclusion
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Estrogen: An Emerging Regulator of Insulin Action and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of oral contraceptives on metabolic parameters in adult premenopausal women: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ovosiston's Active Component and Current Hirsutism Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the active progestin in Ovosiston, chlormadinone (B195047) acetate (B1210297), with current first- and second-line therapies for hirsutism. While direct comparative clinical trial data for the specific this compound formulation (chlormadinone acetate and mestranol) is unavailable due to its historical use, this guide leverages data from studies on chlormadinone acetate in combination with ethinylestradiol (EE/CMA) as a proxy. This analysis is supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Efficacy and Safety Profile Comparison
The following table summarizes the quantitative data on the efficacy and safety of various hirsutism treatments, including EE/CMA, spironolactone (B1682167), finasteride (B1672673), cyproterone (B1669671) acetate (CPA), and topical eflornithine (B1671129). Efficacy is primarily measured by the reduction in the Ferriman-Gallwey (FG) score, a standardized method for quantifying hirsutism.[1]
| Treatment | Dosage | Mean FG Score Reduction | Key Side Effects |
| EE/CMA | 2 mg CMA / 0.03 mg EE daily | Significant improvement noted, but specific mean reduction values are not consistently reported across studies.[2] | Breast tenderness, headache, nausea.[3][4][5] |
| Spironolactone | 100-200 mg daily | 30-40% reduction from baseline.[6][7] | Menstrual irregularities, breast tenderness, fatigue, hyperkalemia.[8][9][10] |
| Finasteride | 2.5-5 mg daily | 29.2% (at 6 months) to 55.7% (at 12 months) reduction from baseline.[11][12][13] | Decreased libido, headache, dizziness, dry skin.[14][15][16][17] |
| Cyproterone Acetate (CPA) with EE | 2 mg CPA / 0.035 mg EE daily (or higher doses of CPA) | Significant reduction, with one study showing a mean decrease from 15.81 to 8.38 over 9 months. | Weight gain, depression, fatigue, reduced libido, risk of thromboembolism.[18][19][20][21][22] |
| Topical Eflornithine | 13.9% cream, applied twice daily | Significant reduction in facial hair growth, but not typically measured by a full-body FG score.[23][24][25][26] | Acne, stinging, and skin irritation at the site of application. |
Experimental Protocols
Detailed methodologies from key clinical trials are provided below to allow for a critical evaluation of the supporting data.
Ethinylestradiol/Chlormadinone Acetate (EE/CMA)
-
Study Design: A study evaluating the effect of EE/CMA on androgenization phenomena involved 22 female patients with an average age of 22 years.[2]
-
Intervention: Patients were administered a combination preparation of ethinylestradiol and chlormadinone acetate for 12 cycles.[2]
-
Assessments: Clinical improvement in hirsutism, acne, seborrhea, and alopecia was observed.[2] Serum androgen levels (testosterone and DHEA-S) were measured before and during the treatment period.[2]
-
Primary Outcome: Improvement in clinical signs of androgenization.
Spironolactone
-
Study Design: A clinical and laboratory study was conducted on 18 hirsute women to evaluate the efficacy of spironolactone.[7]
-
Intervention: Patients received 100 mg of spironolactone daily for six months.[7]
-
Assessments: The degree of hirsutism was assessed using the Ferriman-Gallwey scale.[7] Total testosterone (B1683101), androstenedione, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), and sex hormone-binding globulin (SHBG) were measured at baseline and after six months of therapy.[7]
-
Primary Outcome: A statistically significant decrease in the total hirsutism score.[7]
Finasteride
-
Study Design: A non-randomized prospective clinical trial was conducted with 29 women with hirsutism.[11]
-
Intervention: Patients received 2.5 mg of finasteride once daily for 12 months.[11]
-
Assessments: Hirsutism scores were determined using the Ferriman-Gallwey scale before treatment and at 6 and 12 months of therapy.[11][12][13] Hormonal levels, including FSH, LH, SHBG, 17α-hydroxyprogesterone, estradiol, androstenedione, total and free testosterone, and DHEAS, were also measured.[11][13]
-
Primary Outcome: Reduction in the Ferriman-Gallwey score.[11][12][13]
Cyproterone Acetate (CPA) with Ethinylestradiol (EE)
-
Study Design: A study involving 10 women with essential hirsutism.[19]
-
Intervention: Patients were treated for one year with a cyclic administration of cyproterone acetate and ethinylestradiol.[19]
-
Assessments: Clinical and biochemical parameters were evaluated at 1, 3, 6, and 12 months of treatment.[19] Endocrine function, including testosterone secretion rate and serum concentrations of various hormones, was monitored.[19]
-
Primary Outcome: Improvement in hirsutism.
Topical Eflornithine
-
Study Design: A randomized, double-blind, vehicle-controlled trial.
-
Intervention: Patients applied either 13.9% eflornithine cream or a vehicle cream to the face twice daily for 24 weeks.
-
Assessments: Hair counts, physician's global assessment (PGA), and patient's self-assessment of facial hair growth.
-
Primary Outcome: A "success" rating on the PGA, defined as "clear" or "almost clear" of facial hair.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the structure of clinical investigations, the following diagrams are provided.
Caption: Androgen signaling pathway and points of therapeutic intervention.
Caption: A generalized workflow for a randomized controlled clinical trial in hirsutism.
References
- 1. The Ferriman-Gallwey Score: An Essential Tool for Assessing Hirsutism - keratin.com [keratin.com]
- 2. [Effects of a chlormadinone acetate-containing ovulation inhibitor on androgenization pictures and liver and lipid metabolism in young females] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethinylestradiol/Chlormadinone Acetate: Dermatological Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethinylestradiol/Chlormadinone acetate: dermatological benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Spironolactone in the treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspect | Spironolactone for Hirsutism: A Comprehensive Guide [aspect-health.com]
- 9. Use of spironolactone in treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccjm.org [ccjm.org]
- 11. Low-dose (2.5 mg/day) finasteride treatment in hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. xyonhealth.com [xyonhealth.com]
- 15. Finasteride side effects and interactions, and how to avoid them [singlecare.com]
- 16. Adverse Effects with Finasteride 5 mg/day for Patterned Hair Loss in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Cyproterone acetate for hirsutism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The treatment of essential hirsutism in women with cyproterone acetate and ethinyl estradiol. Clinical and endocrine effects in 10 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyproterone acetate in the treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Side effects of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 22. tandfonline.com [tandfonline.com]
- 23. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 24. Combination of Intense Pulsed Light and Topical Eflornithine Therapy Versus Intense Pulsed Light Alone in the Treatment of Idiopathic Facial Hirsutism: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A method to improve the efficacy of topical eflornithine hydrochloride cream - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dtb.bmj.com [dtb.bmj.com]
Ovosiston's Impact on Serum Cholinesterase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential effects of Ovosiston on serum cholinesterase activity, placed in context with other oral contraceptives. The information is supported by available experimental data and detailed methodologies to assist in research and development.
This compound and Serum Cholinesterase Activity: A Summary
This compound, a combined oral contraceptive containing chlormadinone (B195047) acetate (B1210297) and mestranol, has been observed to significantly decrease serum cholinesterase activity in women. This effect is thought to be a result of hormonally induced changes in liver protein synthesis. While the precise quantitative decrease is not consistently reported in publicly available literature, studies indicate a notable impact on a significant portion of users.
Comparative Data on Oral Contraceptives and Serum Cholinesterase
The following table summarizes the observed effects of this compound and other classes of oral contraceptives on serum cholinesterase activity. Due to the limited availability of specific quantitative data for this compound in recent literature, a direct numerical comparison is challenging.
| Oral Contraceptive | Active Ingredients | Observed Effect on Serum Cholinesterase Activity | Source |
| This compound | Chlormadinone Acetate (3 mg) + Mestranol (100 mcg) | Significant Decrease . One study of 90 women showed a significant decrease in 66 patients after 3 months and 73 patients after 6 months. Some patients' levels fell below the normal range.[1] | [1] |
| General Oral Contraceptives | Estrogen and Progestin combinations | General Decrease . Women taking oral contraceptives have been shown to have lower plasma cholinesterase activity compared to women not taking them.[2] | [2] |
Experimental Protocols
The standard method for determining serum cholinesterase activity in the context of oral contraceptive use is the Ellman method, a colorimetric assay.
Principle of the Ellman Method
This method measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (B1193921) or butyrylthiocholine (B1199683). The hydrolysis reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the cholinesterase activity in the sample.
Detailed Protocol for Serum Cholinesterase Activity Measurement
1. Sample Preparation:
- Collect whole blood from subjects via venipuncture.
- Separate serum by allowing the blood to clot at room temperature for 30-60 minutes, followed by centrifugation at 2000 x g for 10 minutes at 4°C.
- Carefully aspirate the serum and store at -80°C until analysis.
2. Reagent Preparation:
- Phosphate (B84403) Buffer: Prepare a 0.1 M phosphate buffer, pH 7.4.
- DTNB Reagent: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
- Substrate Solution: Prepare a solution of acetylthiocholine iodide or butyrylthiocholine iodide in the phosphate buffer to a final concentration of 75 mM.
3. Assay Procedure:
- In a 96-well microplate, add 20 µL of serum sample.
- Add 200 µL of the DTNB reagent to each well containing the serum.
- Incubate the plate for 5 minutes at 37°C to allow for the reaction of DTNB with any free sulfhydryl groups in the serum.
- Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
- Immediately place the microplate in a spectrophotometer and measure the change in absorbance at 412 nm every minute for a total of 10 minutes.
4. Calculation of Cholinesterase Activity:
- The rate of change in absorbance (ΔAbs/min) is calculated from the linear portion of the kinetic curve.
- Cholinesterase activity is calculated using the Beer-Lambert law: Activity (U/L) = (ΔAbs/min * Total reaction volume) / (ε * path length * sample volume) Where:
- ε is the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹)
- The path length is typically 1 cm.
Visualizing the Mechanisms
Experimental Workflow
The following diagram illustrates the workflow for the determination of serum cholinesterase activity using the Ellman method.
References
Safety Operating Guide
Navigating the Safe Disposal of Ovosiston: A Guide for Laboratory Professionals
The proper disposal of pharmaceutical products is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling hormonal contraceptives such as Ovosiston, understanding the correct disposal procedures is paramount to ensure regulatory compliance and mitigate potential environmental and health risks. This guide provides a comprehensive overview of the recommended disposal protocols for this compound, drawing from general principles of pharmaceutical waste management and specific safety data for its active components.
Understanding the Waste Classification
Before disposal, it is essential to classify this compound waste correctly. Pharmaceutical waste is generally categorized as hazardous or non-hazardous, and may also be classified as a controlled substance.[1][2][3] this compound, a hormonal contraceptive, is not typically classified as a federally controlled substance in the same manner as opioids or certain stimulants.[1][3] However, its active ingredients, such as synthetic estrogens and progestins (e.g., chlormadinone (B195047) acetate (B1210297) or norethisterone), are potent compounds with the potential for adverse environmental and health effects.[4][5]
According to safety data sheets (SDS) for similar hormonal compounds, these substances can be suspected of causing cancer and may damage fertility or the unborn child.[4][5] Therefore, it is prudent to handle and dispose of this compound as a hazardous pharmaceutical waste.
Key Disposal Principles and Regulatory Oversight
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, by the Drug Enforcement Administration (DEA).[1][6] State and local regulations may also apply and can be more stringent than federal laws.[1] A crucial regulation to note is the 2019 EPA Final Rule, which prohibits the practice of "sewering" or flushing hazardous pharmaceutical waste down the drain.[2]
Personal Protective Equipment (PPE) and Handling
When handling this compound for disposal, appropriate personal protective equipment should be worn to avoid exposure. This includes:
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting.
-
Segregation: Immediately segregate this compound waste from other waste streams. Use a designated, clearly labeled, leak-proof container for hazardous pharmaceutical waste. Color-coded containers are often used to facilitate proper segregation, with black containers typically designated for RCRA hazardous pharmaceutical waste.[7]
-
Containerization: Place all this compound-related waste, including expired or unused tablets, contaminated labware (e.g., weighing boats, gloves), and packaging that has come into direct contact with the product, into the designated hazardous waste container.
-
Labeling: Ensure the hazardous waste container is accurately labeled with its contents, including the name "this compound" and the appropriate hazard warnings (e.g., "Hazardous Pharmaceutical Waste," "Toxic").
-
Storage: Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic to prevent accidental spills or unauthorized access.[8]
-
Disposal Vendor: Arrange for the collection and disposal of the hazardous pharmaceutical waste through a licensed and reputable waste management vendor specializing in pharmaceutical or hazardous waste. These vendors are equipped to transport and dispose of the waste in compliance with all federal, state, and local regulations.[6]
-
Documentation: Maintain accurate records of the disposed of this compound waste, including quantities and disposal dates. This documentation is crucial for regulatory compliance and internal safety audits.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Prohibited Disposal Methods
It is imperative to avoid the following improper disposal methods:
-
Do not flush down the drain or toilet. [2] This is prohibited by the EPA and can lead to the contamination of water supplies.
-
Do not dispose of in regular trash. This can pose a risk to sanitation workers and the environment.
-
Do not incinerate in a standard laboratory or general waste incinerator. Hazardous pharmaceutical waste requires high-temperature incineration at a permitted facility.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, the community, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.[3][9]
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. pharmalogistics.com [pharmalogistics.com]
- 3. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. health.uconn.edu [health.uconn.edu]
- 8. ph.health.mil [ph.health.mil]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Essential Safety and Handling of Ovosiston for Laboratory Professionals
An In-depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling hormonal compounds like Ovosiston. This compound is a combination oral contraceptive containing Chlormadinone Acetate and Mestranol. Due to their potent biological activity, stringent adherence to safety protocols is crucial to prevent occupational exposure and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Hazard Identification and Toxicity
Both active components of this compound, Chlormadinone Acetate and Mestranol, are classified as hazardous substances. They are suspected of causing cancer and may damage fertility or the unborn child.[1][2] It is imperative to handle these compounds with the utmost care.
Quantitative Toxicity Data
| Compound | CAS Number | Toxicity Data | Species | Route |
| Chlormadinone Acetate | 302-22-7 | LD50: >10000 mg/kg[3] | Rat | Oral |
| LD50: 6400 mg/kg[4] | Rat | Oral | ||
| LD50: 5000 mg/kg[3] | Rat | Intraperitoneal | ||
| LD50: >10000 mg/kg[3] | Rat | Subcutaneous | ||
| LD50: >15000 mg/kg[3] | Mouse | Oral | ||
| LD50: 3000 mg/kg[3] | Mouse | Intraperitoneal | ||
| LD50: >10000 mg/kg[3] | Mouse | Subcutaneous | ||
| LD50: >2000 mg/kg[3] | Mouse | Intravenous | ||
| Mestranol | 72-33-3 | LD50: >10 g/kg[5] | Rat | Oral |
| LD50: 3500 mg/kg[6] | Mouse | Intraperitoneal |
Occupational Exposure Limits (OELs)
There are no universally established Occupational Exposure Limits (OELs) for Chlormadinone Acetate and Mestranol.[1][2][5][7] Therefore, a conservative approach to minimize exposure is essential.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to the hormonal components of this compound.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 4 mil thickness) is recommended.[8] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles. | Protects eyes from splashes or airborne particles of the compounds. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator with a P100 filter is recommended. In some cases, a Powered Air-Purifying Respirator (PAPR) may be necessary.[9] | Prevents inhalation of the potent hormonal compounds, which can have systemic effects. |
| Body Protection | A disposable gown or lab coat, worn over personal clothing.[8] For high-risk activities, a full-body disposable suit (e.g., Tyvek) is advised.[9] | Protects skin and clothing from contamination. Disposable garments prevent carrying contaminants outside the laboratory. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. Shoe covers should be used when there is a risk of spills.[8] | Protects feet from spills and prevents the spread of contamination. |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocol is a synthesis of best practices for handling potent hormonal compounds.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Detailed Methodology
-
Preparation:
-
Assemble PPE: Before entering the designated handling area, don all required PPE as specified in the table above.
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
-
Handling:
-
Weighing and Preparation: If working with a powdered form, conduct all weighing and preparation activities within a ventilated enclosure to minimize inhalation exposure.[9]
-
Experimental Procedures: When performing experiments, use techniques that minimize the generation of aerosols.
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate cleaning agent, such as a detergent solution followed by a water rinse.[8]
-
-
Disposal:
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, and disposable labware, must be segregated as hazardous hormonal waste.[10]
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of hormonal waste. This often involves incineration at high temperatures or landfilling in sealed drums after immobilization.[11]
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE in the designated hazardous waste container. Wash hands thoroughly after removing all PPE.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and its potent hormonal components, fostering a safe and compliant laboratory environment.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 9. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 10. SOP for Handling Highly Potent Substances – SOP Guide for Pharma [pharmasop.in]
- 11. unfpa.org [unfpa.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
